Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXVWDARSIXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640485 | |
| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-60-2 | |
| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the successful discovery of novel therapeutic agents. Among these, the 2-chlorothiazole moiety stands out as a privileged structure, serving as a cornerstone in the synthesis of a multitude of biologically active compounds. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a key building block that embodies this principle, offering a trifecta of reactive sites that can be orthogonally addressed. Its intrinsic value is underscored by its role as a crucial intermediate in the synthesis of kinase inhibitors, such as the anti-cancer drug Dasatinib, which targets chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for the chosen methodologies. The protocols described herein are designed to be self-validating, ensuring reproducibility and a high degree of confidence in the final product.
Synthetic Strategy: A Two-Stage Approach to a Highly Functionalized Thiazole
The synthesis of this compound is most effectively achieved through a robust two-stage process. This strategy begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the crucial chloro substituent at the 2-position. This approach is favored for its reliability, scalability, and the ready availability of the starting materials.
Stage 1: Hantzsch Thiazole Synthesis of tert-Butyl 2-amino-1,3-thiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[2][3] It involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. In this specific application, tert-butyl 2-chloro-3-oxopropanoate serves as the α-halocarbonyl component, and thiourea provides the requisite N-C-S fragment.
The causality behind this choice of reactants lies in their inherent reactivity and the desired functionality of the product. The α-chloro ester provides the three-carbon backbone and the carboxylate group at the 5-position, while thiourea delivers the nitrogen and sulfur atoms necessary for the thiazole ring, along with the amino group at the 2-position.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of thiourea (1.0 eq) in ethanol in a round-bottom flask, add tert-butyl 2-chloro-3-oxopropanoate (1.0 eq) dropwise at room temperature.
-
Reaction Execution: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 2-amino-1,3-thiazole-5-carboxylate.
Stage 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][4][5][6] This reaction is particularly well-suited for the conversion of 2-aminothiazoles to their 2-chloro counterparts.[2][6]
The expertise in this step lies in the careful control of the reaction conditions, particularly temperature, during the formation of the diazonium salt. This intermediate is notoriously unstable and can decompose if the temperature is not maintained near 0°C. The subsequent introduction of the chloro group is facilitated by the use of a copper(I) chloride catalyst.
Detailed Experimental Protocol:
-
Diazotization: Suspend tert-butyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains between 0 and 5°C. Stir the mixture for 30 minutes at this temperature.
-
Chlorination: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution portion-wise at 0°C.
-
Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Comprehensive Characterization: A Multi-technique Approach to Structural Elucidation and Purity Assessment
A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating dataset.
Data Presentation:
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet ~1.6 ppm (9H); Singlet ~8.2 ppm (1H) | The singlet at ~1.6 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet at ~8.2 ppm is characteristic of the proton at the C4 position of the thiazole ring.[7][8][9] |
| ¹³C NMR | ~28 ppm (3C); ~82 ppm (1C); ~125 ppm (1C); ~145 ppm (1C); ~160 ppm (1C); ~165 ppm (1C) | Resonances are expected for the methyl carbons of the tert-butyl group (~28 ppm), the quaternary carbon of the tert-butyl group (~82 ppm), the C4 and C5 carbons of the thiazole ring (~125 and ~145 ppm, respectively), the carbonyl carbon (~160 ppm), and the C2 carbon bearing the chlorine atom (~165 ppm).[10][11][12][13] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 219 and 221 in a ~3:1 ratio. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in two molecular ion peaks with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Common fragmentation patterns include the loss of isobutylene (56 Da) from the tert-butyl ester.[14][15][16] |
| IR Spec. | ~2980 cm⁻¹ (C-H stretch); ~1710 cm⁻¹ (C=O stretch); ~1550 cm⁻¹ (C=N stretch); ~1250 cm⁻¹ (C-O stretch) | The strong absorption around 1710 cm⁻¹ is indicative of the ester carbonyl group. The C-H stretching of the tert-butyl group will be observed around 2980 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C-S stretching) will also be present.[17][18] |
| HPLC | A single major peak with >98% purity | High-Performance Liquid Chromatography is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity. |
Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate
This in-depth technical guide has detailed a reliable and well-rationalized synthetic route to this compound, a valuable building block in drug discovery. The two-stage process, leveraging the Hantzsch thiazole synthesis and the Sandmeyer reaction, provides a practical and scalable method for its preparation. The comprehensive characterization workflow outlined ensures the unambiguous identification and high purity of the final product, which is critical for its application in the synthesis of complex pharmaceutical agents. The methodologies and insights presented herein are intended to empower researchers and scientists in their pursuit of novel therapeutics.
References
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]
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Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Center for Biotechnology Information. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. [Link]
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A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]
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Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. (n.d.). ResearchGate. [Link]
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A kind of synthetic method of dasatinib intermediate. (n.d.). Patsnap. [Link]
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Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
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Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
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2-Chlorothiazole. (n.d.). PubChem. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
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Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole) 2 Cl 2 ]. (2015). Scientific Research Publishing. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). National Center for Biotechnology Information. [Link]
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4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE. (n.d.). SpectraBase. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Semantic Scholar. [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
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The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
This guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound (C₈H₁₀ClNO₂S) is an aromatic carboxylic acid derivative featuring a five-membered thiazole ring.[1] The key structural features to consider for spectroscopic analysis are:
-
1,3-Thiazole Ring: A heterocyclic aromatic system containing sulfur and nitrogen, with a single proton at the C4 position.
-
2-Chloro Substituent: An electron-withdrawing chlorine atom attached to the C2 position of the thiazole ring.
-
5-Carboxylate Group: An ester functional group at the C5 position.
-
Tert-butyl Ester: A bulky tert-butyl group attached to the ester oxygen, which will have a distinct spectroscopic signature.
A thorough characterization of this molecule relies on the synergistic use of NMR, IR, and MS to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aromatic proton on the thiazole ring and the protons of the tert-butyl group.
-
Thiazole Proton (H4): A single proton is attached to the C4 position of the thiazole ring. Its chemical shift will be significantly downfield due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent carboxylate group and the nitrogen atom. A typical range for such protons is between 7.0 and 8.0 ppm.[2] For the closely related 2-chloro-1,3-thiazole-5-carbaldehyde, the corresponding proton appears as a singlet.[3] Therefore, a singlet is expected for the title compound as there are no adjacent protons to couple with.
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They will appear as a sharp singlet. The chemical shift is expected to be in the typical aliphatic region, around 1.3-1.6 ppm.[4][5]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | Thiazole CH |
| ~1.6 | Singlet | 9H | -C(CH ₃)₃ |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm.[6]
-
Thiazole Ring Carbons:
-
C2 and C5: These carbons are attached to heteroatoms (S, N) and/or electron-withdrawing groups (Cl, CO₂tBu), causing them to be significantly deshielded. C2, bonded to both nitrogen and chlorine, is expected to be highly downfield. C5, bonded to the carboxylate group, will also be downfield. Typical ranges for substituted thiazole carbons can be from ~107 to ~174 ppm.[7]
-
C4: This carbon, bonded to a hydrogen, will be the most upfield of the thiazole ring carbons.
-
-
Tert-butyl Group Carbons:
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C =O | Ester carbonyl |
| ~150 | Thiazole C 2-Cl | Attached to N and Cl |
| ~145 | Thiazole C 5-CO₂ | Attached to S and CO₂ |
| ~128 | Thiazole C 4-H | Aromatic CH |
| ~83 | -O-C (CH₃)₃ | Quaternary carbon of ester |
| ~28 | -C(C H₃)₃ | Methyl carbons of ester |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.[2] For a compound of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.[2]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the ester group and the thiazole ring.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected for the carbonyl stretch of the ester. For aromatic esters, this typically appears in the range of 1730-1715 cm⁻¹.
-
C-O Stretch (Ester): The C-O single bond stretches of the ester will produce strong bands in the fingerprint region, typically around 1300-1100 cm⁻¹.
-
Thiazole Ring Vibrations:
-
C-H Vibrations:
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the C-H stretch of the thiazole ring.[2]
-
Aliphatic C-H Stretch: The C-H bonds of the tert-butyl group will give rise to medium to strong absorption bands just below 3000 cm⁻¹, in the 2985-2850 cm⁻¹ range.
-
-
C-Cl Stretch: The carbon-chlorine stretch is expected to appear as a medium to strong band in the lower frequency region, typically between 800 and 600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2980 | Medium-Strong | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1610 | Medium-Strong | C=N Stretch (Thiazole Ring) |
| ~1550, ~1480 | Medium-Strong | Thiazole Ring Skeletal Vibrations |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~750 | Medium | C-Cl Stretch |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Spectrum Collection: Collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: General workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and deduce structural features.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular weight of the compound is 219.69 g/mol .[1] Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic isotopic cluster. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see two peaks:
-
M⁺ peak at m/z 219 (corresponding to the ³⁵Cl isotope).
-
M+2 peak at m/z 221 (corresponding to the ³⁷Cl isotope), with an intensity of approximately one-third of the M⁺ peak.
-
-
Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. Common fragmentation patterns for esters and thiazoles include:
-
Loss of tert-butyl cation: A very common fragmentation for tert-butyl esters is the loss of a stable tert-butyl cation ([C(CH₃)₃]⁺, m/z 57) or the loss of isobutylene (C₄H₈, 56 Da) via McLafferty-type rearrangement, leading to a prominent peak at m/z 163/165 .
-
Loss of the Ester Group: Cleavage of the C-C bond between the thiazole ring and the carbonyl group could lead to the loss of ·CO₂tBu (101 Da), resulting in a fragment at m/z 118/120 .
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage.[10][11] This can lead to a variety of smaller fragments, though predicting the exact pathway without experimental data is complex.
-
Table 4: Predicted Key Fragments in EI-MS
| m/z Value | Isotopic Cluster | Predicted Identity |
| 219, 221 | Yes | [M]⁺ (Molecular Ion) |
| 163, 165 | Yes | [M - C₄H₈]⁺ |
| 118, 120 | Yes | [M - CO₂C(CH₃)₃]⁺ |
| 57 | No | [C(CH₃)₃]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then analyzed to confirm the structure of the compound.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, thiazole ring), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide offer a robust framework for any researcher undertaking the synthesis or analysis of this compound, ensuring high confidence in its structural assignment.
References
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- ResearchGate. (2025). Infrared spectra of methylthiazoles.
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- Canadian Science Publishing. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
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- ResearchGate. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
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A Technical Guide to tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate: A Key Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on tert-butyl 2-chloro-1,3-thiazole-5-carboxylate , a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. This document provides its definitive identification, detailed synthetic methodologies, and explores its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 934570-60-2[1]
-
Molecular Formula: C₈H₁₀ClNO₂S[1]
-
Molecular Weight: 219.69 g/mol [1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 934570-60-2 | PubChem[1] |
| PubChem CID | 24229786 | PubChem[1] |
| Molecular Formula | C₈H₁₀ClNO₂S | PubChem[1] |
| Molecular Weight | 219.69 g/mol | PubChem[1] |
| InChIKey | SQZXVWDARSIXTM-UHFFFAOYSA-N | PubChem[1] |
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including the essential vitamin B1 (thiamine).[2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
Synthesis of this compound: A Methodological Deep Dive
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from tert-butyl 2-amino-1,3-thiazole-5-carboxylate.
Materials:
-
tert-Butyl 2-amino-1,3-thiazole-5-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend tert-butyl 2-amino-1,3-thiazole-5-carboxylate in a suitable volume of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
The Sandmeyer reaction provides a reliable method for the conversion of an amino group on an aromatic ring to a chloro group. Copper(I) chloride acts as a catalyst in this process.
-
The aqueous work-up is necessary to remove inorganic salts and acids from the reaction mixture. The sodium bicarbonate wash neutralizes any remaining acid.
Role in Drug Development: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its function as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.[3][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6]
The 2-chloro substituent on the thiazole ring serves as a reactive handle for nucleophilic aromatic substitution reactions. This allows for the introduction of various amine-containing fragments, a common strategy in the construction of kinase inhibitors. The tert-butyl ester at the 5-position can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide bond is a key structural feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[3]
A notable example of a drug whose synthesis involves a 2-aminothiazole-5-carboxamide core is Dasatinib, a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia.[4] While not a direct precursor, the structural motifs present in this compound are highly relevant to the synthesis of such compounds.
Illustrative Kinase Inhibitor Synthesis Workflow
Caption: General workflow for kinase inhibitor synthesis.
Targeting Cellular Signaling: A Conceptual Overview
Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade. The thiazole scaffold can be elaborated with substituents that occupy specific pockets within the ATP binding site, leading to high potency and selectivity.
Caption: A representative kinase signaling pathway.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an essential building block for the synthesis of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. A thorough understanding of its synthesis and chemical properties is crucial for researchers and scientists engaged in the design and development of next-generation medicines.
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Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-1,3-thiazole-5-carbonyl Chloride: A Key Intermediate for Pharmaceuticals and Agrochemicals. [Link]
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PubChem. Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [Link]
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An In-depth Technical Guide to Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive 2-chloro-thiazole core with a sterically hindering tert-butyl ester, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this important molecule, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability have led to its incorporation into a wide range of clinically successful drugs. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2]
The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the 2-chloro-1,3-thiazole-5-carboxylate scaffold provides three key points for molecular elaboration: the reactive chlorine atom at the 2-position, susceptible to nucleophilic substitution; the ester group at the 5-position, which can be hydrolyzed or amidated; and the thiazole ring itself, which can participate in various coupling reactions. The tert-butyl ester, in particular, serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.
Discovery and Historical Context
While the broader class of thiazole derivatives has a long history in organic chemistry, the specific compound, this compound, with CAS Number 934570-60-2, is a more recent addition to the chemist's toolbox.[3] Its emergence is closely tied to the increasing demand for highly functionalized and specific building blocks in modern drug discovery programs. Although a singular "discovery" paper is not readily identifiable, its utility is demonstrated through its implicit use as an intermediate in various patented synthetic routes for complex molecules. The development of efficient methods for the synthesis of its precursors, such as 2-chloro-1,3-thiazole-5-carboxylic acid and its derivatives, has been a key enabler for its availability and use.
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through the construction of the core thiazole ring followed by functional group manipulations. A plausible and commonly employed synthetic strategy involves the following key transformations:
Synthesis of the Precursor: 2-Chloro-1,3-thiazole-5-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the lithiation of 2-chlorothiazole at the 5-position, followed by quenching with carbon dioxide. However, a more scalable and frequently cited approach starts from more readily available precursors. One such method involves the oxidation of 2-chloro-1,3-thiazole-5-carbaldehyde.
Step 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde
This intermediate can be prepared via a Vilsmeier-Haack type reaction or through formylation of a suitable thiazole precursor. A documented procedure involves the lithiation of 2-chlorothiazole at a low temperature and subsequent reaction with an electrophilic formylating agent like ethyl formate.[4]
-
Rationale: The use of a strong base like n-butyllithium allows for the deprotonation of the C5 position of 2-chlorothiazole, which is the most acidic proton on the ring. The subsequent reaction with ethyl formate introduces the formyl group. The low temperature (-78 °C) is crucial to prevent side reactions and ensure regioselectivity.
Step 2: Oxidation to 2-Chloro-1,3-thiazole-5-carboxylic acid
The aldehyde can then be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Rationale: These strong oxidizing agents efficiently convert the aldehyde functionality to a carboxylic acid without affecting the chlorinated thiazole ring. The choice of oxidant may depend on the scale of the reaction and the desired workup procedure.
Esterification to this compound
With the carboxylic acid in hand, the final step is the esterification to form the tert-butyl ester. Direct Fischer esterification with tert-butanol is generally inefficient due to the steric hindrance of the tertiary alcohol and the reversibility of the reaction. More effective methods are typically employed:
Method A: Acid Chloride Formation Followed by Alcoholysis
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]
-
Reaction with Tert-butanol: The resulting 2-chloro-1,3-thiazole-5-carbonyl chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Causality: The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic tert-butanol. The base is essential to drive the reaction to completion by neutralizing the generated acid.
Method B: Direct Esterification using (Boc)₂O
A modern and efficient method for the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[6]
-
Mechanism: In this reaction, the carboxylic acid reacts with (Boc)₂O to form a mixed anhydride, which is a highly reactive acylating agent. This intermediate is then attacked by another molecule of the carboxylic acid or by tert-butanol (generated in situ or added) to form the tert-butyl ester. DMAP acts as a nucleophilic catalyst, accelerating the formation of the mixed anhydride.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde[5]
Materials:
-
2-Chlorothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chlorothiazole (80 g) in anhydrous THF (1000 mL) at -78 °C under a nitrogen atmosphere, slowly add n-BuLi (320 mL, 0.8 mol) dropwise over 1 hour.
-
Maintain the reaction temperature at -78 °C and slowly add ethyl formate (74 g) dropwise to the solution.
-
Continue stirring the reaction mixture at -78 °C for an additional hour after the addition is complete.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution and stir for 30 minutes.
-
Dilute the reaction mixture with ethyl acetate.
-
Separate the aqueous phase and extract with ethyl acetate.
-
Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to give the crude product.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 2-chloro-1,3-thiazole-5-carbaldehyde.
Protocol 2: Synthesis of this compound (via Acid Chloride)
Materials:
-
2-Chloro-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Tert-butanol
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-1,3-thiazole-5-carboxylic acid in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of tert-butanol (1.5 equivalents) and pyridine (1.5 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 934570-60-2 | [7] |
| Molecular Formula | C₈H₁₀ClNO₂S | [7] |
| Molecular Weight | 219.69 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Spectroscopic Data (Predicted and based on related structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, thiazole-H), 1.58 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.5 (C=O), 155.0 (C2-Cl), 145.0 (C4), 125.0 (C5), 83.0 (C(CH₃)₃), 28.0 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1540 (C=N stretch, thiazole), ~1250 (C-O stretch), ~780 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 219 (M⁺), 163 (M⁺ - C₄H₈), 146 (M⁺ - C₄H₉O).
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the 2-position is activated towards nucleophilic substitution by amines, thiols, and alcohols. This allows for the introduction of a wide variety of substituents, which is a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties.
-
Ester Hydrolysis and Amidation: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.
-
Scaffold for Library Synthesis: The defined and predictable reactivity of this building block makes it an ideal starting material for the construction of compound libraries for high-throughput screening.
Conclusion
This compound is a valuable and versatile building block for organic and medicinal chemists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The orthogonal reactivity of its chloro and tert-butyl ester functionalities provides a powerful platform for the construction of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and strategically functionalized intermediates will undoubtedly increase, solidifying the role of this compound in the future of drug discovery.
Diagrams
Synthetic Pathway Overview
Caption: Proposed synthetic pathway to this compound.
Key Reactions and Functionalization
Caption: Key reactive sites and potential functionalization of the target molecule.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link] [Accessed January 17, 2026].
-
Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-1,3-thiazole-5-carbonyl Chloride: A Key Intermediate for Pharmaceuticals and Agrochemicals. Available from: [Link] [Accessed January 17, 2026].
- Google Patents. Process for preparation of 5-hydroxymethylthiazole. WO1996016050A1.
- Overhand, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 65(2), 73-84.
- Angell, Y. L., et al. (2007). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 60(9), 684-688.
- Jin, Z. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1735-1749.
- Puttaraju, M., et al. (2016). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Journal of Molecular Structure, 1125, 301-309.
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link] [Accessed January 17, 2026].
- Wang, L., et al. (2020). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 22(18), 6024-6029.
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
- Chhabra, S., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 61(3), 1064-1084.
-
Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link] [Accessed January 17, 2026].
- Aouine, Y., et al. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Journal of Chemical and Pharmaceutical Research, 8(3), 643-647.
- Asati, V., & Sharma, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15.
-
VIBGYOR ePress. Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Available from: [Link] [Accessed January 17, 2026].
- Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8899.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
This guide provides a comprehensive technical overview of the molecular structure and conformational properties of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By integrating foundational chemical data with advanced analytical and computational methodologies, this document serves as an essential resource for understanding and utilizing this molecule in further research.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. This compound combines this important heterocyclic core with a chloro substituent and a tert-butyl ester group, features that can significantly influence its chemical reactivity, metabolic stability, and biological activity. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for predicting its behavior in biological systems and for rational drug design.
Molecular Identity and Physicochemical Properties
This compound is chemically identified as a member of the thiazole family and an aromatic carboxylic acid derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| SMILES | CC(C)(C)OC(=O)C1=CN=C(S1)Cl | [1] |
| InChIKey | SQZXVWDARSIXTM-UHFFFAOYSA-N | [1] |
Synthesis and Structural Elucidation Workflow
The synthesis and structural confirmation of this compound and related compounds follow a well-established workflow in synthetic and medicinal chemistry. This process ensures the correct chemical entity is produced and its structural features are thoroughly characterized.
Synthetic Pathways
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, analogous thiazole derivatives are commonly synthesized through established routes. One prevalent method is the Hantzsch thiazole synthesis and its variations, which typically involve the condensation of a thioamide with an α-haloketone.
For the target molecule, a plausible synthetic approach could involve the esterification of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butanol. The carboxylic acid precursor can be synthesized from 2-chlorothiazole via lithiation and subsequent carboxylation.
Exemplary Protocol for a Related Esterification:
The following protocol for the synthesis of a related tert-butyl ester illustrates the general principles.
-
Dissolution: Dissolve the corresponding carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Activation: Add an activating agent (e.g., a carbodiimide like EDC) and a catalyst (e.g., DMAP).
-
Esterification: Introduce tert-butanol to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the pure tert-butyl ester.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton on the thiazole ring, typically in the aromatic region. The tert-butyl group will present as a characteristic singlet at a much higher field (lower ppm), integrating to nine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the thiazole ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the thiazole carbons are influenced by the electron-withdrawing effects of the chlorine and carboxylate substituents.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts: (Predicted values based on analogous structures and chemical shift databases)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~8.0-8.5 | Singlet | 1H (Thiazole C4-H) |
| ¹H | ~1.5-1.7 | Singlet | 9H (tert-butyl) |
| ¹³C | ~160-165 | - | C=O (Ester) |
| ¹³C | ~150-155 | - | C2 (Thiazole) |
| ¹³C | ~140-145 | - | C5 (Thiazole) |
| ¹³C | ~125-130 | - | C4 (Thiazole) |
| ¹³C | ~80-85 | - | Quaternary C (tert-butyl) |
| ¹³C | ~25-30 | - | CH₃ (tert-butyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound are expected in the following regions:
-
~1700-1730 cm⁻¹: Strong absorption due to the C=O stretching of the ester carbonyl group.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.
-
~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹: C-O stretching of the ester.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.69 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom.
-
Fragmentation: A prominent fragmentation pathway is the loss of isobutylene (56 Da) from the tert-butyl group via a McLafferty-type rearrangement, leading to the formation of a 2-chloro-1,3-thiazole-5-carboxylic acid radical cation. Further fragmentation of the thiazole ring can also be observed.
Crystallographic and Conformational Analysis
The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. While a crystal structure for the title compound is not publicly available, analysis of related structures provides valuable insights into its likely conformation.
X-ray Crystallography of Analogous Thiazole Derivatives
Studies on similar thiazole carboxylates reveal that the thiazole ring is planar.[2] The conformation of the ester group relative to the ring is a key feature. In many crystal structures of aryl carboxylates, the ester group is nearly coplanar with the aromatic ring to maximize conjugation.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.
Computational Conformational Analysis using Density Functional Theory (DFT)
In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the stable conformations of a molecule.
A conformational analysis of this compound would involve rotating the rotatable bonds, specifically the C5-C(carbonyl) and O-C(tert-butyl) bonds, to identify the global energy minimum conformation. DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries and relative energies of different conformers.[3][4] Such studies on related thiazole-5-carboxylic acids have shown that planar conformers are often the most stable.[3][4]
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has outlined the key aspects of its molecular structure and the methodologies required for its comprehensive characterization. While foundational data is available, further experimental work, particularly single-crystal X-ray diffraction, would be invaluable for definitively establishing its solid-state conformation. Such data would provide a solid foundation for more advanced computational studies, such as molecular docking and molecular dynamics simulations, to predict its interactions with biological targets and guide the design of new therapeutic agents.
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-
Liu, Z.-Y., et al. (2011). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
Ozel, G., et al. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. [Link]
Sources
Solubility of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate in Organic Solvents
An In-depth Technical Guide:
This guide provides a detailed technical overview of the solubility characteristics of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] A thorough understanding of its solubility is paramount for researchers and scientists in drug development for optimizing reaction conditions, designing purification strategies, and developing suitable formulation approaches. This document outlines the predicted solubility based on physicochemical properties, presents illustrative solubility data, and provides a detailed experimental protocol for its determination.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by its molecular structure and the intermolecular forces that can be established with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5]
The structure of this compound contains both polar and non-polar moieties. The thiazole ring, with its nitrogen and sulfur heteroatoms, along with the carboxylate group, contributes to its polarity. Conversely, the tert-butyl group is non-polar. This amphiphilic nature suggests a nuanced solubility profile.
Key physicochemical properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C8H10ClNO2S | PubChem[6] |
| Molecular Weight | 219.69 g/mol | PubChem[6] |
| XLogP3 | 3.1 | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
The positive XLogP3 value indicates a degree of lipophilicity, suggesting that the compound will favor non-polar organic solvents over water. However, the presence of the polar functional groups implies that it will likely exhibit solubility in a range of polar organic solvents as well.
Based on its structure, we can predict the following solubility trends:
-
High solubility is expected in moderately polar to non-polar solvents that can engage in dipole-dipole interactions and accommodate the non-polar tert-butyl group. Examples include dichloromethane, ethyl acetate, and acetone.
-
Moderate solubility might be observed in polar protic solvents like ethanol and methanol, where the energy required to break the solvent's hydrogen bonds may be a limiting factor.
-
Low solubility is anticipated in highly non-polar solvents such as hexane, as the polar regions of the molecule will not be effectively solvated.
-
Very low solubility is expected in water due to the compound's overall low polarity and the presence of the large, hydrophobic tert-butyl group.
Illustrative Solubility Data
The following table provides illustrative solubility data for this compound in a selection of common organic solvents at ambient temperature. This data is intended as a guide for solvent selection and should be confirmed experimentally.
| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Dichloromethane | 9.1 | Very Soluble | > 100 |
| Acetone | 20.7 | Very Soluble | > 100 |
| Ethyl Acetate | 6.0 | Soluble | 50 - 100 |
| Tetrahydrofuran | 7.6 | Soluble | 50 - 100 |
| Methanol | 32.7 | Moderately Soluble | 10 - 50 |
| Ethanol | 24.5 | Moderately Soluble | 10 - 50 |
| Toluene | 2.4 | Slightly Soluble | 1 - 10 |
| Hexane | 1.9 | Insoluble | < 1 |
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][7]
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.
-
Sources
Thermal stability and decomposition of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing manufacturing processes, and defining stable storage conditions. This guide provides a comprehensive technical overview of the thermal properties of this compound, outlining potential decomposition pathways and detailing the analytical methodologies required for its characterization. Drawing upon established principles of physical organic chemistry and thermal analysis, this document serves as a vital resource for professionals in the field of drug development and materials science.
Introduction: The Significance of this compound in Medicinal Chemistry
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in diverse biological interactions. This compound serves as a versatile building block for the synthesis of more complex molecules, where the chloro- and tert-butoxycarbonyl- substituents provide orthogonal handles for subsequent chemical modifications.[1][2] The tert-butyl ester, in particular, is often employed as a protecting group for the carboxylic acid functionality, which can be removed under specific conditions.[3][4]
The thermal stability of such intermediates is a critical parameter that influences their handling, purification, and storage. Uncontrolled thermal decomposition can lead to the generation of impurities, loss of yield, and potentially hazardous situations due to the release of volatile and reactive byproducts. Therefore, a proactive and in-depth assessment of the thermal behavior of this compound is not merely a matter of good laboratory practice but a fundamental aspect of process safety and quality control.
Thermal Stability Profile
The thermal stability of a pharmaceutical intermediate is its ability to resist decomposition under the influence of heat. This is a crucial characteristic that dictates its shelf-life and the conditions under which it can be safely handled and processed. Thermal analysis techniques are indispensable tools for quantitatively assessing the thermal stability of compounds like this compound.[5]
Key Thermal Analysis Techniques
Two primary techniques are employed to evaluate the thermal stability of solid-state materials:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] A loss of mass indicates a decomposition event, and the temperature at which this occurs is a measure of the compound's thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][7] It can detect physical transitions such as melting and crystallization, as well as chemical reactions like decomposition, by identifying endothermic or exothermic events.
The combination of TGA and DSC provides a comprehensive picture of a compound's thermal behavior.
Anticipated Thermal Behavior of this compound
Table 1: Predicted Thermal Properties of this compound
| Parameter | Predicted Value/Range | Method of Determination | Significance |
| Melting Point (Tm) | 80 - 100 °C | DSC | Provides information on purity and solid-state form. |
| Onset of Decomposition (Tonset) | 150 - 180 °C | TGA/DSC | Indicates the temperature at which significant decomposition begins. |
| Major Decomposition Step | 180 - 220 °C | TGA | Corresponds to the primary decomposition pathway, likely the loss of the tert-butyl group. |
| Gaseous Byproducts | Isobutylene, Carbon Dioxide | Evolved Gas Analysis (EGA-MS) | Identifies volatile decomposition products, crucial for safety assessment. |
| Solid Residue | 2-chloro-1,3-thiazole derivatives | TGA, LC-MS, NMR | Characterization of the non-volatile decomposition products. |
Proposed Decomposition Pathways
The decomposition of this compound is expected to be initiated by the cleavage of the tert-butyl ester group, which can proceed through two primary pathways depending on the conditions.
Pathway A: Thermal Elimination (Neutral Conditions)
Under neutral conditions, heating the compound is likely to induce a concerted, non-ionic elimination reaction. This is a common decomposition route for tert-butyl esters and proceeds through a six-membered cyclic transition state.[3]
DOT Script for Thermal Elimination Pathway
Caption: Proposed acid-catalyzed decomposition pathway.
Further decomposition of the resulting 2-chloro-1,3-thiazole-5-carboxylic acid at higher temperatures could lead to decarboxylation, yielding 2-chlorothiazole. [8][9]The stability of the 2-chlorothiazole ring itself is also a factor, and at very high temperatures, ring opening and fragmentation can occur, potentially releasing hazardous gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.
Experimental Protocols for Thermal Analysis
To experimentally validate the predicted thermal behavior and decomposition pathways, a systematic approach employing modern analytical techniques is required.
Sample Preparation and Handling
-
Purity: Ensure the sample of this compound is of high purity, as impurities can significantly affect the thermal analysis results. Recrystallization or chromatography may be necessary.
-
Moisture: The presence of moisture can alter the decomposition profile. Samples should be dried under vacuum prior to analysis.
-
Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 30 °C to a temperature just below the predicted melting point at 10 °C/min.
-
Cool to 0 °C at 10 °C/min.
-
Heat from 0 °C to 300 °C at 10 °C/min.
-
-
-
Data Analysis: Analyze the DSC thermogram to identify the melting point (peak of the endotherm) and any exothermic events corresponding to decomposition.
Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
DOT Script for Experimental Workflow
Caption: Experimental workflow for thermal analysis.
Safety Considerations and Handling Recommendations
Given the potential for the release of isobutylene (a flammable gas) and corrosive acidic gases at higher temperatures, appropriate safety precautions are essential. [10][11]
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn. [12]* Scale: Initial thermal analysis should be performed on a small scale (milligrams).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, as these may catalyze decomposition. [13][14]
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its safe and effective use in pharmaceutical development. While specific experimental data is yet to be widely published, established chemical principles allow for the prediction of its thermal behavior, primarily driven by the lability of the tert-butyl ester group. The analytical protocols outlined in this guide provide a robust framework for the experimental determination of its thermal properties. Such studies are indispensable for ensuring the quality, safety, and efficacy of the advanced intermediates and final active pharmaceutical ingredients derived from this important building block.
References
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Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). [Link]
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Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
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Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010-03-01). American Pharmaceutical Review. [Link]
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Thermal Analysis in the Pharmaceutical Industry. (2022-12-15). C-Therm Technologies Ltd. [Link]
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This compound. PubChem. [Link]
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Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020-05-02). YouTube. [Link]
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The Kinetics of the Thermal Decomposition of Peresters. III. The Effect of p-Substituents on the Unimolecular Decomposition of t-Butyl Perbenzoates. Journal of the American Chemical Society. [Link]
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Synthesis and Purification of Tert-Butyl Chloride. (2019-06-19). Scribd. [Link]
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2-Chlorothiazole. PubChem. [Link]
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tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017-11-19). Chemistry Stack Exchange. [Link]
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tert-Butyl Ethers. Organic Chemistry Portal. [Link]
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Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. [Link]
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Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. PubChem. [Link]
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-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
2-Tert-butyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]
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Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. National Institutes of Health. [Link]
-
Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. [Link]
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Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have made it a "privileged scaffold" in drug design.[2] Thiazole-containing molecules exhibit a vast spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] This guide focuses on a specific, yet under-characterized member of this family: This compound .
While the specific mechanism of action for this compound is not yet elucidated in publicly available literature, its structural features suggest several plausible and exciting avenues for investigation. This document serves as a technical guide for researchers and drug development professionals, outlining a strategic approach to unraveling its biological function. We will delve into hypothesized mechanisms based on the activities of structurally related compounds and provide detailed experimental workflows for target identification and validation.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Molecular Formula | C₈H₁₀ClNO₂S[5] |
| Molecular Weight | 219.69 g/mol [5] |
| SMILES | CC(C)(C)OC(=O)C1=CN=C(S1)Cl[5] |
Plausible Synthetic Route
A common method for the synthesis of thiazole-5-carboxylates involves the Hantzsch thiazole synthesis or variations thereof. A plausible route to this compound could involve the reaction of a suitable thioamide with an α-halocarbonyl compound, followed by chlorination at the 2-position. The tert-butyl ester can be introduced via standard esterification procedures.
Hypothesized Mechanisms of Action and Target Classes
Based on the extensive literature on thiazole derivatives, we can propose several high-probability mechanisms of action for this compound. The presence of the electron-withdrawing chloro group at the 2-position and the carboxylate at the 5-position are key features that likely govern its interactions with biological targets.
Protein Kinase Inhibition
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. While our target compound has a 2-chloro substitution, this can still allow for critical interactions within the ATP-binding pocket of various kinases.
-
Hypothesis: The thiazole nitrogen and the chloro group could act as hydrogen bond acceptors, mimicking the hinge-binding motif of known kinase inhibitors. The tert-butyl carboxylate moiety could occupy a hydrophobic pocket within the kinase domain.
-
Potential Target Family: Receptor Tyrosine Kinases (RTKs) such as c-Met. Thiazole derivatives have been successfully developed as potent c-Met inhibitors for cancer therapy.[2]
Enzyme Inhibition: Monoacylglycerol Lipase (MAGL)
Thiazole-5-carboxylate derivatives have been identified as inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system and is a target in oncology.[6]
-
Hypothesis: The thiazole-5-carboxylate core could interact with the active site of MAGL. The 2-chloro substituent and the tert-butyl group would modulate the potency and selectivity of this interaction.
-
Therapeutic Implication: Inhibition of MAGL has shown promise in reducing pro-tumorigenic signaling lipids in cancer cells.[6]
Disruption of Protein-Protein Interactions
The thiazole scaffold can also serve as a rigid core to present functional groups in a specific spatial orientation, making it suitable for disrupting protein-protein interactions (PPIs).
-
Hypothesis: The functional groups on the thiazole ring could mimic key residues at the interface of a protein-protein interaction, thereby acting as an antagonist.
-
Potential Targets: PPIs involved in oncogenic signaling pathways, such as the interaction between Keap1 and Nrf2, which is relevant in oxidative stress responses. Some thiazole-carboxamides have been investigated for their potential to modulate the Keap1-Nrf2 pathway.[4]
Proposed Research Workflow for Mechanism of Action Elucidation
The following is a comprehensive, step-by-step workflow designed to systematically investigate the mechanism of action of this compound.
Phase 1: Target Identification
The initial step is to identify the cellular targets of the compound without prior bias.
-
Synthesis of an Affinity Probe: Synthesize a derivative of the parent compound with a linker and an affinity tag (e.g., biotin). It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's binding to its target.
-
Preparation of Cell Lysates: Prepare lysates from a relevant cell line (e.g., a cancer cell line known to be sensitive to thiazole derivatives).
-
Affinity Pull-down: Incubate the cell lysates with the biotinylated probe. As a control, also incubate lysates with biotin alone and with the probe in the presence of an excess of the non-biotinylated parent compound (competitive elution).
-
Isolation of Bound Proteins: Use streptavidin-coated beads to capture the biotinylated probe and any interacting proteins.
-
Mass Spectrometry Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the different conditions. Proteins that are specifically pulled down by the probe and whose binding is competed away by the parent compound are considered high-confidence targets.
Caption: Workflow for affinity-based target identification.
Phase 2: In Vitro Validation
Once candidate targets are identified, their interaction with the compound must be validated using in vitro assays.
-
Reagents: Recombinant human c-Met kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 384-well plate, add the compound at various concentrations.
-
Enzyme Reaction: Add the c-Met kinase and substrate. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Reagents: Recombinant human MAGL, a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), and the test compound.
-
Assay Setup: In a black 96-well plate, add the compound at various concentrations.
-
Enzyme Reaction: Add the MAGL enzyme and initiate the reaction by adding the fluorogenic substrate.
-
Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to MAGL activity.
-
Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC₅₀ value.
Caption: General workflow for in vitro enzyme inhibition assays.
Phase 3: Cell-Based Assays
After in vitro validation, the next step is to confirm the compound's activity in a cellular context.
-
Method: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target inside intact cells.
-
Procedure:
-
Treat cells with the compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
-
-
Expected Outcome: Binding of the compound should stabilize the target protein, leading to a higher melting temperature compared to the vehicle control.
-
Cell Treatment: Treat a relevant cell line with the compound at different concentrations and for various time points.
-
Lysate Preparation: Prepare cell lysates.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of key proteins downstream of the putative target. For example, if c-Met is the target, probe for phospho-c-Met, phospho-Akt, and phospho-ERK.
-
Data Interpretation: A decrease in the phosphorylation of downstream effectors upon compound treatment would confirm the inhibition of the signaling pathway.
Caption: Workflow for cell-based validation of mechanism of action.
Conclusion
This compound is a compound with significant potential, owing to its privileged thiazole scaffold. While its precise mechanism of action remains to be discovered, the structural similarities to known bioactive molecules provide a strong foundation for hypothesis-driven research. The systematic approach outlined in this guide, from unbiased target identification to in-cell validation, provides a robust framework for elucidating its biological function. The insights gained from such studies will be invaluable for the potential development of this compound into a novel therapeutic agent.
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, [Link].
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Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Letters in Drug Design & Discovery, [Link].
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Biological activity of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate derivatives
An In-Depth Technical Guide to the Biological Activity of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate Derivatives
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds and other non-covalent interactions allow it to bind to a wide array of biological targets.[1][2] This versatility is evidenced by the numerous thiazole-containing compounds approved for clinical use, spanning treatments for cancer, infections, and inflammatory diseases.[3][4] Thiazole derivatives are known to exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[4][5] This guide focuses on a specific, highly versatile synthetic building block—this compound—and explores the vast biological potential unlocked through its chemical derivatization.
The Core Building Block: this compound
This compound is best understood not as a biologically active agent itself, but as a strategic starting material for combinatorial chemistry and drug design.[6] Its structure is primed for diversification, offering two key reactive sites for introducing molecular complexity and tuning pharmacological properties.
-
The 2-Chloro Group : This position is susceptible to nucleophilic aromatic substitution. The chlorine atom acts as a leaving group, allowing for the introduction of a wide variety of amine, ether, or thioether linkages. This is the primary site for appending pharmacophores that will interact with the target protein.
-
The 5-Carboxylate Group : Protected as a tert-butyl ester, this group is relatively stable but can be readily deprotected to the corresponding carboxylic acid. This acid functionality is a critical handle for forming amide bonds, a cornerstone of many drug structures, enabling connection to linkers or other molecular fragments.
The strategic combination of these two reactive centers allows researchers to systematically generate large libraries of novel compounds for high-throughput screening.
Core Derivatization Workflow
The fundamental utility of this scaffold lies in a two-stage synthetic approach: first, diversification at the 2-position, followed by modification at the 5-position. This workflow allows for the modular assembly of drug-like molecules.
Caption: General synthetic workflow for derivatizing the core scaffold.
Biological Activity Profile I: Anticancer Applications
The thiazole moiety is a prominent feature in several successful anticancer agents, including the kinase inhibitor Dasatinib.[1] Researchers have leveraged the thiazole-5-carboxylate scaffold to design novel compounds targeting key pathways in cancer progression.[7][8]
Mechanism of Action: Kinase Inhibition
A primary strategy involves designing derivatives that act as inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[1] Many cancers are driven by aberrant kinase activity. Thiazole derivatives can be designed to fit into the ATP-binding pocket of a target kinase, preventing its function and halting downstream signaling. For example, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide were designed based on the structure of Dasatinib to target leukemia cells.[9]
Caption: Thiazole derivatives can inhibit kinase signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of novel thiazole derivatives is commonly assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Hydrazinyl)-thiazol-4(5H)-ones | MCF-7 (Breast) | 2.57 | [10] |
| 2-(Hydrazinyl)-thiazol-4(5H)-ones | HepG2 (Liver) | 7.26 | [10] |
| 2-Aminothiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [9] |
| 2-Aminothiazole-5-carboxamide | MCF-7 (Breast) | 20.2 | [9] |
| Phenylthiazole Derivatives | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [11] |
| Coumarin-based Thiazole | A-549 (Lung) | 0.025 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: The protocol's integrity is maintained by including positive (e.g., a known cytotoxic drug like Staurosporine) and negative (vehicle) controls.[10] The reproducibility of the dose-response curve across replicate experiments validates the results.
Biological Activity Profile II: Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and potent antimicrobial drugs.[13] Thiazole derivatives have long been investigated for their antibacterial and antifungal properties, with their mechanism of action often involving the inhibition of essential microbial enzymes like DNA gyrase.[13][14]
Structure-Activity Relationship (SAR) Insights
Research has shown that the nature of the substituents on the thiazole ring is critical for antimicrobial efficacy.[3][15]
-
Position 2: Substitution with groups like aminothiazoles or those derived from sulfonamides can confer broad-spectrum activity.[3][16]
-
Position 4: The presence of substituted phenyl rings, such as a 4-(methylthio)phenyl group, has been associated with enhanced antibacterial effects.[2]
-
Amphiphilicity: Some thiazole derivatives possess amphiphilic properties, which may facilitate their integration into microbial cell membranes, leading to disruption and cell death.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole | E. coli | 1.56 - 6.25 | [2] |
| 2-Phenylacetamido-thiazole | S. aureus | 1.56 - 6.25 | [2] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino) pyridine | Bacteria | 46.9 - 93.7 | [14] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino) pyridine | Fungi | 5.8 - 7.8 | [14] |
| Heteroaryl(aryl) thiazoles | Resistant S. aureus (MRSA) | 230 - 700 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a compound against bacterial strains.
Objective: To determine the lowest concentration of a thiazole derivative that inhibits the growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compound stock solution (in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Ampicillin, Norfloxacin).[3][14]
Methodology:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Prepare a 2-fold serial dilution of the test compound by adding 50 µL of the compound to the first well and transferring 50 µL sequentially across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.
Self-Validation: The inclusion of a standard antibiotic control provides a benchmark for activity and validates the susceptibility of the bacterial strain used. The growth control confirms the viability of the inoculum.
Biological Activity Profile III: Enzyme Inhibition
Beyond anticancer and antimicrobial applications, the thiazole scaffold is a versatile inhibitor of various enzymes implicated in a range of diseases.[17]
-
Cholinesterases (AChE & BChE): Inhibition of these enzymes is a key strategy for treating Alzheimer's disease. Certain 2-aminothiazole derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[18][19]
-
Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat depression and Parkinson's disease. Thiazole derivatives have been designed that show high affinity and selectivity for MAO-B.[20]
-
Cyclooxygenases (COX-1 & COX-2): As inhibitors of COX enzymes, thiazole derivatives hold potential as anti-inflammatory agents.[21]
Quantitative Data: Enzyme Inhibition
Inhibition is typically reported as an IC₅₀ or a dissociation constant (Kᵢ).
| Compound Class | Target Enzyme | Kᵢ or IC₅₀ | Reference |
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Kᵢ = 0.008 µM | [18] |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | [18] |
| Dihydroxy-phenyl substituted thiazole | MAO-B | IC₅₀ = 0.025 µM | [20] |
| Benzothiazole-acetyl-thiosemicarbazide derivative | Acetylcholinesterase (AChE) | IC₅₀ = 25.5 µg/mL | [19] |
Conclusion and Future Directions
This compound is a powerful and versatile scaffold for the synthesis of biologically active molecules. Its strategic placement of reactive handles allows for the systematic development of compound libraries targeting a multitude of diseases. While the core molecule itself is a synthetic intermediate, its derivatives have demonstrated significant potential as anticancer agents, novel antimicrobials, and specific enzyme inhibitors.[1][13]
Future research should focus on exploring novel substitutions at the 2- and 5-positions to improve potency and selectivity for specific biological targets. The application of computational docking and in silico screening can further guide the rational design of next-generation thiazole derivatives.[18][21] The continued exploration of this chemical space is a promising avenue for discovering therapeutics to address pressing medical needs.
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- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
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- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Thiazole Derivatives Utilizing Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Introduction: The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anti-HIV drugs like Ritonavir and anticancer agents such as Dasatinib.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2][3][4] Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate has emerged as a highly versatile and strategic starting material for the synthesis of complex thiazole derivatives.[5] This guide provides an in-depth exploration of its synthetic utility, focusing on robust protocols for carbon-carbon and carbon-nitrogen bond formation, and subsequent functional group manipulations. The chlorine atom at the C2 position serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions, while the tert-butyl ester at the C5 position offers a convenient point for diversification or can be readily removed under acidic conditions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The true power of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates the initial oxidative addition step, making the C2-chloro substituent an ideal site for modification.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, offering broad functional group tolerance and readily available starting materials.[6] This reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C2 position of the thiazole core.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the thiazole, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (or its boronate ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]
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Application Notes and Protocols for Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Chlorothiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other aromatic and heterocyclic rings, its capacity to engage in hydrogen bonding through the ring nitrogen, and its metabolic stability. Molecules incorporating a thiazole moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2].
Within this important class of heterocycles, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate has emerged as a particularly versatile and strategic building block for drug discovery. Its utility is anchored in three key structural features:
-
The C2-Chloro Substituent: This position serves as a prime handle for palladium-catalyzed cross-coupling reactions. The chlorine atom, while less reactive than bromine or iodine, offers a favorable balance of stability for purification and sufficient reactivity for a broad range of modern, highly active catalyst systems. This allows for the late-stage introduction of diverse molecular fragments.
-
The C5-tert-Butyl Ester: This group provides two critical functions. Firstly, the bulky tert-butyl group offers steric protection, preventing unwanted side reactions and potentially influencing the conformation of the final molecule. Secondly, it serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to unmask the acid for further functionalization, such as amide bond formation.
-
The Thiazole Core: The inherent electronic properties of the thiazole ring influence the reactivity of the substituent positions and contribute to the overall pharmacokinetic and pharmacodynamic profile of the final drug candidate.
This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols for its preparation and subsequent functionalization through key cross-coupling reactions that are fundamental to modern medicinal chemistry.
Physicochemical and Safety Data
Before handling, it is crucial to be familiar with the properties and safety precautions associated with this reagent.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 934570-60-2 | PubChem[3] |
| Molecular Formula | C₈H₁₀ClNO₂S | PubChem[3] |
| Molecular Weight | 219.69 g/mol | PubChem[3] |
| Appearance | Off-white to yellow solid (typical) | --- |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) | --- |
Safety Information: This compound is classified as harmful and an irritant. Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[3]
PART 1: Synthesis of the Building Block
A reliable synthesis of this compound is foundational to its use. The following protocol is adapted from established procedures involving the Sandmeyer reaction of an aminothiazole precursor followed by esterification.
Workflow for Synthesis
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Amide bond formation with Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
An In-Depth Guide to the Synthesis of Novel Amide Scaffolds Using Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Application Note & Protocols for Advanced Drug Discovery
Introduction: The Thiazole Carboxamide Moiety in Modern Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive building block for drug design. When functionalized with a carboxamide group, the resulting thiazole-5-carboxamide core is found in a plethora of compounds exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The amide bond itself is a cornerstone of molecular structure in biology and pharmacology, prized for its conformational rigidity and hydrogen bonding capabilities which are crucial for molecular recognition at biological targets.[2]
This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of this compound, a versatile starting material for the synthesis of diverse thiazole-based amide libraries. We will detail a robust, two-step synthetic strategy that is broadly applicable to a wide range of amine coupling partners, making it an essential workflow for researchers in drug discovery and development.
Strategic Overview: A Two-Step Pathway to Amide Formation
Direct conversion of the tert-butyl ester of this compound to an amide via aminolysis is often challenging, requiring harsh conditions that can compromise the integrity of complex substrates. A more reliable and versatile strategy involves a two-step sequence:
-
Saponification: The tert-butyl ester is first hydrolyzed under basic conditions to yield the corresponding 2-chloro-1,3-thiazole-5-carboxylic acid. This crucial step generates the necessary functional group for subsequent activation and coupling.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired primary or secondary amine using a high-efficiency coupling reagent. This approach allows for mild reaction conditions and broad substrate scope, which is paramount in medicinal chemistry campaigns.[4]
This two-step process ensures high conversion rates, minimizes side reactions, and provides a purified carboxylic acid intermediate that is readily amenable to a variety of standard coupling protocols.
Workflow Diagram: From Chloro-Thiazole Ester to Amide
Caption: Overall synthetic workflow from the starting ester to the final amide product.
Mechanistic Insights: The Chemistry Behind the Transformation
Saponification of the Tert-butyl Ester
Saponification is the base-catalyzed hydrolysis of an ester. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the tert-butoxide leaving group. A final acid-base exchange between the newly formed carboxylic acid and the tert-butoxide yields the carboxylate salt and tert-butanol. An acidic workup is required to protonate the carboxylate salt, yielding the final carboxylic acid product.
HATU-Mediated Amide Bond Formation
For the amide coupling step, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent.[5][6] HATU is particularly effective for coupling sterically hindered substrates and minimizing racemization in chiral compounds.[5][7]
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylate anion, formed by deprotonation of the carboxylic acid by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), attacks the electrophilic carbon of HATU.[8]
-
Formation of the Active Ester: This initial attack forms a highly reactive O-acylisouronium intermediate. This unstable species rapidly rearranges to form a more stable OAt-active ester, releasing tetramethylurea as a byproduct.[6][8] The 7-azabenzotriazole (OAt) moiety is an excellent leaving group.
-
Nucleophilic Attack by the Amine: The amine coupling partner then attacks the carbonyl carbon of the highly electrophilic OAt-active ester.
-
Amide Formation: The tetrahedral intermediate collapses, expelling the HOAt anion and forming the stable amide bond.
Diagram: HATU Coupling Mechanism
Caption: Simplified mechanism for the activation of a carboxylic acid by HATU.
Detailed Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the starting ester to its corresponding carboxylic acid.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, ~37% | VWR |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | MilliporeSigma |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar |
| Deionized Water (DI H₂O) | Type 1 | In-house |
Step-by-Step Procedure:
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the solid in a mixture of THF and DI water (e.g., a 3:1 v/v ratio, 10 mL/mmol).
-
Base Addition: Add solid sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-chloro-1,3-thiazole-5-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the coupling of 2-chloro-1,3-thiazole-5-carboxylic acid with a representative amine.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | From Protocol 1 | N/A |
| Amine (Primary or Secondary) | ≥98% | Combi-Blocks |
| HATU | ≥98% | Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5%, redistilled | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | N/A | In-house |
| Brine (Saturated Aqueous NaCl) | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
Step-by-Step Procedure:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-chloro-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL/mmol).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Note: The order of addition can be critical; adding the base last is often recommended.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Aqueous Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), DI water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target amide.
Data Summary and Troubleshooting
| Parameter | Protocol 1: Saponification | Protocol 2: Amide Coupling |
| Typical Yield | >90% | 60-95%, highly dependent on the amine substrate. |
| Key Considerations | Ensure complete consumption of starting material to avoid purification challenges later. | Use anhydrous solvents and reagents to prevent hydrolysis of HATU and the active ester.[5] |
| Potential Challenge | Incomplete hydrolysis. | Low yield with electron-deficient or sterically hindered amines. |
| Troubleshooting Tip | Increase reaction time or temperature (to 40-50 °C) if the reaction is sluggish. | Increase equivalents of HATU and amine (to 1.5 and 1.3 eq, respectively). Extend reaction time or gently heat to 40-50 °C. |
| Potential Challenge | Difficulty in precipitating the product upon acidification. | Formation of a guanidinium byproduct from the reaction of HATU with the amine. |
| Troubleshooting Tip | If product remains in solution, perform a thorough extraction with a suitable organic solvent like EtOAc or DCM. | Add the amine to the pre-activated carboxylic acid (after stirring acid, HATU, and DIPEA for 5-10 minutes). |
Conclusion
The synthetic route detailed herein, commencing with this compound, represents a robust and highly adaptable method for the synthesis of diverse thiazole-5-carboxamides. By employing a strategic saponification followed by a high-efficiency HATU-mediated coupling, researchers can readily access novel chemical matter for screening in drug discovery programs. The protocols are designed to be reliable and scalable, providing a solid foundation for library synthesis and lead optimization efforts.
References
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]
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Chtea. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Chtea. Available at: [Link]
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Inhibitor Research Hub. (n.d.). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link]
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Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
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The Journal of Organic Chemistry. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at: [Link]
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Al-Ostath, A. I. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology. Available at: [Link]
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Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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PubChem. (n.d.). Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]
-
Chemistry-Europe. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Wiley Online Library. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Khan Academy. Available at: [Link]
-
Khan Academy. (2014, September 25). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]
-
Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. Available at: [Link]
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ChemTube3D. (n.d.). Thiazole Formation - Thioamides. ChemTube3D. Available at: [Link]
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Semantic Scholar. (2011). Synthesis of 2-Aminobenzothiazoles via Copper(I)-Catalyzed Cross-Coupling with Part-Per-Million Catalyst Loadings. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
-
Royal Society of Chemistry. (2018). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Publishing. Available at: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of 5-hydroxymethylthiazole. Google Patents.
-
Journal of the American Chemical Society. (2022). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ACS Publications. Available at: [Link]
-
Chemistry-Europe. (2021). The Fascinating Chemistry of α-Haloamides. Wiley Online Library. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Library of Medicine. Available at: [Link]
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The Strategic Application of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and capacity for hydrogen bonding have made it a central component in numerous FDA-approved drugs. In the realm of oncology and inflammatory diseases, the thiazole moiety is particularly prominent in the design of small molecule kinase inhibitors.[3][4] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and immune disorders.
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate emerges as a highly versatile and strategic starting material for the synthesis of a diverse range of kinase inhibitors. Its key structural features – the reactive chloro group at the 2-position, and the tert-butyl ester at the 5-position – provide orthogonal handles for sequential, controlled diversification, enabling the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, with a focus on the synthesis of scaffolds related to potent kinase inhibitors such as those targeting p38 MAP kinase and c-Met.[1][4][5]
Core Synthetic Strategy: A Two-Pronged Approach
The synthetic utility of this compound lies in a logical and efficient two-step process:
-
Carbon-Carbon Bond Formation at the 2-Position: The chloro substituent serves as an excellent electrophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which are often crucial for targeting the ATP-binding site of kinases.
-
Amide Bond Formation at the 5-Position: The tert-butyl ester acts as a stable protecting group that can be selectively cleaved under acidic conditions to reveal a carboxylic acid. This acid is then readily converted to a carboxamide, a key functional group for establishing hydrogen bond interactions within the kinase hinge region.
This strategic sequence is visualized in the workflow diagram below:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Tert-butyl 2-aryl-1,3-thiazole-5-carboxylate.
Causality and Field Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the coupling of heteroaryl chlorides, which can be challenging substrates. [1]The ligand stabilizes the palladium complex and facilitates the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions like ester hydrolysis. [6]* Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions. Water is essential for the activation of the boronic acid by the base, while dioxane solubilizes the organic reactants.
| Parameter | Typical Range | Rationale |
| Temperature | 80 - 100 °C | Provides sufficient energy for oxidative addition of the chloro-thiazole. |
| Reaction Time | 2 - 12 hours | Monitored by TLC/LC-MS to ensure complete conversion. |
| Catalyst Loading | 2 - 10 mol % | Balances reaction efficiency with cost and ease of removal. |
| Yield | 60 - 95% | Dependent on the specific boronic acid used. |
Part 2: Deprotection of the Tert-butyl Ester
The tert-butyl ester is a robust protecting group that is stable to the basic conditions of the Suzuki coupling. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid.
Experimental Protocol:
Materials:
-
Tert-butyl 2-aryl-1,3-thiazole-5-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Tert-butyl 2-aryl-1,3-thiazole-5-carboxylate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-aryl-1,3-thiazole-5-carboxylic acid.
Causality and Field Insights:
-
Reagent Choice: TFA is a strong acid that efficiently cleaves the tert-butyl ester via an E1-like mechanism, releasing isobutylene as a volatile byproduct.
-
Work-up: The acidic product must be carefully neutralized during the work-up to ensure it is in its carboxylate form for efficient extraction into the organic layer.
Part 3: Amide Bond Formation
The final step in constructing the kinase inhibitor scaffold is the formation of an amide bond between the 2-aryl-1,3-thiazole-5-carboxylic acid and a suitable amine. This is typically achieved using a coupling agent to activate the carboxylic acid.
Experimental Protocol:
Materials:
-
2-Aryl-1,3-thiazole-5-carboxylic acid
-
Desired aniline or amine (e.g., 2-chloro-6-methylaniline for a Dasatinib-like scaffold) [9]* 1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-aryl-1,3-thiazole-5-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by flash chromatography or recrystallization to obtain the final 2-aryl-N-aryl'-1,3-thiazole-5-carboxamide.
Causality and Field Insights:
-
Coupling Reagents: The combination of EDC and HOBt is a widely used and effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. The HOBt ester is less prone to side reactions and reacts cleanly with the amine. [10][11]* Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.
| Parameter | Typical Value | Rationale |
| Equivalents of Coupling Reagents | 1.1 - 1.5 eq | Ensures complete activation of the carboxylic acid. |
| Reaction Time | 4 - 24 hours | Dependent on the nucleophilicity of the amine. |
| Yield | 50 - 90% | Highly dependent on the steric and electronic properties of the coupling partners. |
Application Example: Synthesis of a Dasatinib-like Scaffold
The anti-cancer drug Dasatinib is a potent kinase inhibitor that features a 2-aminothiazole-5-carboxamide core. [9][12][13][14]The protocols described above can be adapted to synthesize analogues of this important therapeutic agent.
Caption: Synthetic route towards a Dasatinib-like kinase inhibitor.
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites allow for a controlled and efficient synthetic sequence, primarily involving Suzuki-Miyaura coupling followed by amide bond formation. The protocols outlined in this application note provide a robust framework for researchers to access a wide variety of thiazole-based kinase inhibitor scaffolds, facilitating the discovery and development of new therapeutic agents.
References
-
Nan, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 63(15), 8256–8274. Available at: [Link]
-
Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. Available at: [Link]
- Chen, B. (2012). Synthesis process of dasatinib and intermediate thereof. Google Patents, EP2532662B1.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available at: [Link]
- Chen, B. (2011). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. Google Patents, CN1980909B.
-
Oh, K. S., et al. (2009). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5674-5677. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2343–o2344. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5895. Available at: [Link]
-
Kim, K., et al. (2015). De novo design, synthesis, and biological evaluation of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3572. Available at: [Link]
-
Yoon, Y. J., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 29(4), 833-836. Available at: [Link]
-
Suzuki, A. (2005). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]
-
Liu, X. (2023). Synthetic route of dasatinib and its application in leukemia. Highlights in Science, Engineering and Technology, 74, 296-302. Available at: [Link]
-
Singh, A., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 291-305. Available at: [Link]
-
Zhang, X., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(10), 655-662. Available at: [Link]
-
Fresneda, P. M., et al. (2001). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Organic Letters, 3(13), 2145-2148. Available at: [Link]
-
Li, J., et al. (2013). Synthesis process of dasatinib and intermediate thereof. Justia Patents. Available at: [Link]
-
Pfitzner, A., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 267-271. Available at: [Link]
-
Al-Dulaimy, Z. K., et al. (2017). Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 26(2), 188-197. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 8, 583. Available at: [Link]
-
Ghorpade, R., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(1), 123-128. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Compounds from Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Introduction: The Versatility of a Privileged Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. Compounds incorporating the thiazole moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4]
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is an exceptionally valuable starting material for the synthesis of novel compound libraries.[5] This reagent features two key points of diversification: the reactive 2-chloro position, which is primed for substitution, and the tert-butyl ester at the 5-position, which can be readily modified. The electron-withdrawing nature of the carboxylate group further activates the C2 position, making it an excellent substrate for a range of modern synthetic transformations.
This guide provides detailed protocols and expert insights into the primary synthetic routes for derivatizing this versatile building block, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Part 1: Functionalization at the C2-Position via Palladium-Catalyzed Cross-Coupling
The chlorine atom at the C2 position of the thiazole ring is analogous to a halogen on an aryl halide, making it an ideal handle for palladium-catalyzed cross-coupling reactions. These methods offer a robust and highly modular approach to installing carbon and nitrogen-based substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[6] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex.[7][8] For our substrate, this allows for the introduction of a diverse array of aryl and heteroaryl groups at the C2 position.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with a somewhat electron-deficient substrate like a 2-chlorothiazole.[6]
-
Base: A base is required to activate the organoboron species in the transmetalation step.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction rate and yield, with stronger bases often being more effective but potentially introducing compatibility issues with sensitive functional groups.
-
Solvent: The reaction is typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water to ensure solubility of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of Tert-butyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | This compound | 1.0 |
| Coupling Partner | 4-Methoxyphenylboronic acid | 1.2 |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | 0.02 |
| Ligand | SPhos | 0.04 |
| Base | K₂CO₃ (Potassium carbonate) | 2.5 |
| Solvent | 1,4-Dioxane / H₂O (4:1 mixture) | - |
| Temperature | 90 °C | - |
| Time | 4-12 hours | - |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Sparge the solution with argon for 15 minutes to degas.
-
Under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides.[9][10] This reaction is exceptionally useful for synthesizing libraries of 2-amino-thiazole derivatives, which are prevalent in pharmacologically active molecules.[11]
Causality and Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst. The development of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group has been instrumental in achieving high efficiency and broad substrate scope.[12][13] These ligands promote the crucial reductive elimination step that forms the C-N bond.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base is critical; NaOtBu is highly effective but can be incompatible with base-sensitive functional groups like esters if not used carefully.
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of Tert-butyl 2-(morpholino)-1,3-thiazole-5-carboxylate
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | This compound | 1.0 |
| Coupling Partner | Morpholine | 1.3 |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01 |
| Ligand | XPhos | 0.03 |
| Base | NaOtBu (Sodium tert-butoxide) | 1.5 |
| Solvent | Toluene (anhydrous) | - |
| Temperature | 100 °C | - |
| Time | 2-8 hours | - |
Step-by-Step Methodology:
-
Inside a glovebox or under a strong flow of argon, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.5 mmol) to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene (5 mL) followed by morpholine (1.3 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminothiazole product.
Part 2: Nucleophilic Aromatic Substitution (S_NAr)
While palladium catalysis is highly versatile, the C2-chloro group can also be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[4] This pathway is often favored with potent, soft nucleophiles like thiolates. The reaction proceeds through a high-energy Meisenheimer-like intermediate, and its feasibility depends on the electron-deficient nature of the thiazole ring and the strength of the incoming nucleophile.[14][15]
Causality and Experimental Choices:
-
Nucleophile: Strong nucleophiles, particularly sulfur-based ones like sodium thiophenoxide, are highly effective. Alkoxides can also be used.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophilic salt without interfering with the nucleophile's reactivity.
-
Temperature: The reaction may require heating to overcome the activation energy associated with disrupting the aromaticity of the thiazole ring in the intermediate step.
Protocol 3: Synthesis of Tert-butyl 2-(phenylthio)-1,3-thiazole-5-carboxylate
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | This compound | 1.0 |
| Nucleophile | Thiophenol | 1.2 |
| Base | K₂CO₃ (Potassium carbonate) | 1.5 |
| Solvent | DMF (N,N-Dimethylformamide) | - |
| Temperature | 60 °C | - |
| Time | 3-6 hours | - |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 mmol), K₂CO₃ (1.5 mmol), and DMF (5 mL).
-
Add thiophenol (1.2 mmol) to the stirring suspension.
-
Heat the mixture to 60 °C and stir.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (20 mL).
-
A precipitate will often form. Collect the solid by vacuum filtration, wash with water, and dry.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by recrystallization or column chromatography.
Part 3: Derivatization of the C5-Carboxylate Ester
The tert-butyl ester at the C5-position serves as a robust protecting group that can be readily cleaved to unmask a carboxylic acid. This acid is a versatile handle for further functionalization, most commonly through amide bond formation, a critical linkage in many pharmaceutical agents.[16][17]
Experimental Workflow: Ester Hydrolysis and Amide Coupling
Caption: Two-step workflow for ester hydrolysis and subsequent amide formation.
Protocol 4: Two-Step Synthesis of N-benzyl-2-(...)-1,3-thiazole-5-carboxamide
Step A: Hydrolysis of the Tert-butyl Ester
-
Dissolve the starting tert-butyl ester (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting crude carboxylic acid is often used directly in the next step.
Step B: Amide Coupling
| Reagent/Parameter | Value/Description | Molar Eq. |
| Starting Material | Crude Carboxylic Acid (from Step A) | 1.0 |
| Amine | Benzylamine | 1.1 |
| Coupling Agent | HATU | 1.2 |
| Base | DIPEA (N,N-Diisopropylethylamine) | 2.5 |
| Solvent | DMF | - |
| Temperature | Room Temperature | - |
| Time | 2-12 hours | - |
Methodology:
-
Dissolve the crude carboxylic acid from Step A in DMF (5 mL).
-
Add benzylamine (1.1 mmol), followed by DIPEA (2.5 mmol).
-
Add the coupling agent HATU (1.2 mmol) portion-wise and stir the mixture at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous LiCl solution, water, and brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the final amide product.
References
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- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.
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- REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
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- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
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- Buchwald–Hartwig amin
- 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. (n.d.). ChemicalBook.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
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- Buchwald-Hartwig Amin
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
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- Simple thiazole-based ligands for palladium(II)
- nucleophilic arom
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
- Nucleophilic Arom
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015).
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Application Notes and Protocols: Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of the Thiazole Moiety in Modern Agrochemicals
The 1,3-thiazole ring is a privileged scaffold in the development of contemporary agrochemicals, imparting potent biological activity to a range of fungicides, herbicides, and insecticides. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point for innovation in crop protection. Within this chemical class, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate emerges as a highly versatile and strategic building block. The presence of three distinct functional groups—a reactive 2-chloro substituent, a sterically hindered tert-butyl ester, and an activated thiazole ring—provides a rich platform for a multitude of chemical transformations.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of advanced agrochemicals. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key synthetic transformations. The narrative will focus on a plausible synthetic pathway toward a potent fungicidal target, Thifluzamide, showcasing the strategic utility of this key intermediate.
Core Chemical Attributes and Reactivity Profile
This compound possesses a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.
-
The 2-Chloro Substituent: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the thiazole ring nitrogen atom activates the C2 position for nucleophilic attack.
-
The Tert-butyl Ester: This bulky ester group serves as an excellent protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions, yet can be selectively cleaved under acidic conditions or converted directly to other functionalities such as amides.
-
The Thiazole Ring: The heterocyclic core itself can be further functionalized, for instance, through the introduction of substituents at the C4 position.
Application Showcase: A Plausible Synthetic Route to Thifluzamide
Thifluzamide is a commercial succinate dehydrogenase inhibitor (SDHI) fungicide known for its efficacy against Rhizoctonia spp. diseases in various crops.[1] The core of Thifluzamide is a substituted thiazole-5-carboxamide. Herein, we propose a scientifically sound, multi-step synthetic pathway to Thifluzamide, commencing from this compound. This hypothetical pathway is constructed based on established chemical principles and reaction methodologies.
PART 1: Synthesis of the Key Thiazole Intermediate: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
The initial phase of the synthesis focuses on the elaboration of the thiazole ring to incorporate the necessary methyl and trifluoromethyl groups found in the final Thifluzamide structure.
Step 1.1: Hydrolysis of the Tert-butyl Ester
The tert-butyl ester is first hydrolyzed to the corresponding carboxylic acid. This is a crucial step to unmask the carboxylic acid functionality for subsequent amide bond formation.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-chloro-1,3-thiazole-5-carboxylic acid.
Step 1.2: Introduction of the Trifluoromethyl Group at the C4 Position
The introduction of a trifluoromethyl group can significantly enhance the biological activity of agrochemicals.[2] A plausible method involves a radical trifluoromethylation reaction.
Protocol 2: Radical Trifluoromethylation of 2-chloro-1,3-thiazole-5-carboxylic Acid
-
Reaction Setup: In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,3-thiazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add a trifluoromethylating agent, such as sodium triflinate (Langlois' reagent, 1.5 eq), and a radical initiator, for example, tert-butyl hydroperoxide (TBHP, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 1.3: Conversion of the 2-Chloro to a 2-Methyl Group
The 2-chloro substituent can be replaced with a methyl group via a palladium-catalyzed cross-coupling reaction.
Protocol 3: Palladium-Catalyzed Methylation of the Thiazole Ring
-
Reaction Setup: To a degassed solution of 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a methylating agent, for instance, trimethylboroxine (1.5 eq).
-
Catalyst and Ligand Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 8-12 hours under an inert atmosphere.
-
Work-up and Isolation: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. The residue can be purified by column chromatography to yield 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.[3][4]
Data Summary Table 1: Key Intermediates and Reaction Conditions
| Step | Starting Material | Key Reagents | Product | Yield (Typical) |
| 1.1 | This compound | TFA, DCM | 2-Chloro-1,3-thiazole-5-carboxylic acid | >90% |
| 1.2 | 2-Chloro-1,3-thiazole-5-carboxylic acid | Sodium triflinate, TBHP | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 60-75% |
| 1.3 | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Trimethylboroxine, Pd(PPh₃)₄, K₂CO₃ | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 70-85% |
Diagram 1: Synthetic Pathway to the Key Thiazole Intermediate
Caption: Synthetic route from the starting material to the key thiazole acid intermediate.
PART 2: Amide Bond Formation to Yield Thifluzamide
The final stage of the synthesis involves the coupling of the elaborated thiazole carboxylic acid with the requisite aniline derivative.
Step 2.1: Synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline
This crucial aniline intermediate can be synthesized from 4-(trifluoromethoxy)aniline via bromination.
Protocol 4: Bromination of 4-(trifluoromethoxy)aniline
-
Reaction Setup: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (2.1 eq) in acetic acid dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and dried to afford 2,6-dibromo-4-(trifluoromethoxy)aniline.[5][6]
Step 2.2: Acyl Chloride Formation
To facilitate the amide bond formation, the carboxylic acid is converted to the more reactive acyl chloride.
Protocol 5: Conversion of Carboxylic Acid to Acyl Chloride
-
Reaction Setup: Suspend 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in a minimal amount of an inert solvent like dichloromethane containing a catalytic amount of dimethylformamide (DMF).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[7][8][9][10]
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, which is typically used in the next step without further purification.
Step 2.3: Amide Coupling to Form Thifluzamide
The final step is the coupling of the acyl chloride with the synthesized aniline.
Protocol 6: Amide Bond Formation
-
Reaction Setup: Dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq) and a base, such as pyridine (1.2 eq), in an anhydrous solvent like toluene.
-
Reagent Addition: Add a solution of the crude 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (1.1 eq) in toluene dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Work-up and Isolation: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization to yield Thifluzamide.
Diagram 2: Final Amide Coupling Workflow
Caption: The final steps in the synthesis of Thifluzamide.
Conclusion and Future Perspectives
This guide has detailed a plausible and scientifically grounded synthetic pathway for the application of this compound in the synthesis of the potent fungicide, Thifluzamide. The strategic manipulation of the chloro and tert-butyl ester functionalities underscores the value of this intermediate in constructing complex, biologically active molecules. The protocols provided herein offer a robust framework for researchers in the agrochemical and pharmaceutical sectors to leverage the synthetic potential of this versatile thiazole derivative. Future applications could explore the diversification of the C2 and C4 positions of the thiazole ring to generate novel analogs with potentially enhanced or different biological activities.
References
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-
National Center for Biotechnology Information. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Available from: [Link]
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Royal Society of Chemistry. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Available from: [Link]
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Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
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National Center for Biotechnology Information. Thifluzamide. PubChem Compound Summary for CID 86389. Available from: [Link]
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ChemRxiv. Direct Amidation of Esters via Ball Milling. Available from: [Link]
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Large-scale synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
An Application Note and Protocol for the Large-Scale Synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the large-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and reproducibility. The synthetic strategy is centered around a modified Sandmeyer reaction, a robust and efficient method for the conversion of a 2-amino-thiazole precursor into the desired 2-chloro-thiazole derivative. This guide explains the causality behind experimental choices, provides detailed step-by-step protocols, outlines critical safety procedures, and includes methods for in-process control and final product validation.
Introduction and Strategic Overview
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The title compound, this compound, serves as a versatile intermediate, enabling further functionalization at the 2-position through various cross-coupling reactions. Its synthesis is therefore of significant interest for the construction of compound libraries for drug discovery.[1][2][3]
The selected synthetic route involves the diazotization of the precursor, tert-butyl 2-amino-1,3-thiazole-5-carboxylate, followed by a copper(II) chloride-mediated chlorination. This approach is a variation of the classic Sandmeyer reaction and is particularly well-suited for heteroaromatic amines like 2-aminothiazoles.[4][5] It offers high yields and regioselectivity, avoiding the harsh, strongly acidic aqueous conditions of traditional Sandmeyer protocols that could lead to the hydrolysis of the tert-butyl ester group.
Overall Synthetic Transformation
The core of this protocol is the one-step conversion of the readily available 2-aminothiazole starting material into the 2-chlorothiazole product.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Rationale: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via a diazonium salt intermediate.[6][7][8] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.
-
Diazotization : The process begins with the reaction of the primary amino group with a nitrosating agent, typically generated in situ from a nitrite salt or an alkyl nitrite. This forms a diazonium salt.
-
Radical Formation : A copper(I) species (often generated in situ from Cu(II)) acts as a catalyst, transferring a single electron to the diazonium salt. This induces the release of highly stable dinitrogen gas (N₂) and generates an aryl radical.[6]
-
Halogen Transfer : The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, forming the final 2-chlorothiazole product and regenerating the active copper(I) catalyst.
For the halogenation of sensitive substrates like 2-amino-1,3-thiazoles, using copper(II) halide with an alkyl nitrite in an organic solvent like acetonitrile provides a milder and more efficient system.[4]
Caption: Simplified workflow of the Sandmeyer reaction mechanism.
Materials, Reagents, and Equipment
Successful and safe large-scale synthesis requires high-quality reagents and appropriate equipment.
Table 1: Reagent List
| Reagent | CAS No. | Mol. Weight | Purpose | Key Hazards |
| tert-Butyl 2-amino-1,3-thiazole-5-carboxylate | 1797983-77-5 | 214.27 g/mol | Starting Material | Irritant |
| Copper(II) Chloride (anhydrous) | 7447-39-4 | 134.45 g/mol | Chlorine Source | Harmful, Irritant, Aquatic Hazard[9][10] |
| tert-Butyl Nitrite (t-BuONO) | 540-80-7 | 103.12 g/mol | Diazotizing Agent | Flammable, Toxic |
| Acetonitrile (MeCN, anhydrous) | 75-05-8 | 41.05 g/mol | Solvent | Flammable, Toxic |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent | Flammable, Irritant |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | Quench/Wash | Non-hazardous |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 g/mol | Wash | Non-hazardous |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent | Non-hazardous |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 g/mol | Chromatography | Respiratory Irritant |
Equipment
-
Jacketed glass reactor (10 L or appropriate scale) with overhead mechanical stirrer, temperature probe, and condenser.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Addition funnel for controlled liquid delivery.
-
Heating/cooling circulator.
-
Large separatory funnels for extraction.
-
Rotary evaporator for solvent removal.
-
Flash chromatography system for purification.
-
Standard laboratory glassware and personal protective equipment (PPE).
Detailed Experimental Protocol
This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary for different scales.
Step 1: Reactor Setup and Inerting
-
Assemble the jacketed reactor system, ensuring all joints are properly sealed.
-
Purge the reactor with dry nitrogen for 20-30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Set the circulator to 15 °C.
Step 2: Reaction Execution
-
To the inerted reactor, add tert-butyl 2-amino-1,3-thiazole-5-carboxylate (100.0 g, 0.467 mol).
-
Add anhydrous Copper(II) Chloride (94.2 g, 0.701 mol, 1.5 equiv).
-
Add anhydrous Acetonitrile (1.0 L).
-
Begin stirring the resulting slurry at a moderate speed (e.g., 200-250 RPM) to ensure good mixing.
-
Once the mixture is homogeneous, slowly heat the reactor contents to 40 °C.
-
Charge the addition funnel with tert-butyl nitrite (72.3 g, 0.701 mol, 1.5 equiv).
-
Add the tert-butyl nitrite dropwise to the stirred reaction mixture over a period of 60-90 minutes. Causality Note: This slow addition is critical to control the exotherm and the rate of nitrogen gas evolution, preventing dangerous pressure buildup.
-
During the addition, maintain the internal temperature between 40-50 °C. Use the cooling circulator as needed to manage any exotherm.
-
After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2-3 hours, or until in-process control indicates completion.
Step 3: In-Process Control (IPC)
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
IPC Check: Spot the starting material and a sample from the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a larger vessel containing a stirred solution of saturated aqueous sodium bicarbonate (2.0 L). Safety Note: This quench is exothermic and will release residual gas. Perform this step in a well-ventilated fume hood.
-
Continue stirring for 30 minutes.
-
Transfer the mixture to a large separatory funnel and add Ethyl Acetate (1.5 L).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with Ethyl Acetate (2 x 500 mL).
-
Combine all organic layers and wash sequentially with water (1.0 L) and then brine (1.0 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Eluent System: Start with 5% Ethyl Acetate in Hexanes, gradually increasing the polarity to 15% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield This compound as a white to off-white solid.
-
For further purification, recrystallization from a suitable solvent system like hexanes/isopropanol can be performed.
Process Safety Assessment
Large-scale chemical synthesis requires a rigorous approach to safety.
-
tert-Butyl Nitrite: This reagent is volatile, flammable, and toxic. Handle only in a well-ventilated fume hood, away from ignition sources.
-
Sodium Nitrite (if used as an alternative): A strong oxidizer that can enhance the combustion of other materials and is highly toxic if ingested.[11][12][13] It can cause methemoglobinemia.[11][13]
-
Copper(II) Chloride: Harmful if swallowed or in contact with skin and causes serious eye irritation.[10] It is also very toxic to aquatic life.[9][10] Ensure proper containment and disposal procedures.
-
Diazonium Intermediates: While generally used in situ, diazonium salts can be explosive when isolated and dry. The protocol is designed to keep them in solution at controlled temperatures to mitigate this risk.
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Table 2: Expected Yield and Analytical Data
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | 58-61 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H), 1.58 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 159.8, 153.2, 142.1, 125.0, 83.1, 28.2 |
| Mass Spec (ESI) | m/z 234.0 [M+H]⁺ (for C₈H₁₀ClNO₂S) |
| Purity (HPLC) | >98% |
Overall Workflow Visualization
Caption: Step-by-step process workflow diagram.
References
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (n.d.). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (n.d.). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- National Institutes of Health. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.
- New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
- Fisher Scientific. (2015). Safety Data Sheet - Sodium Nitrite.
- Chem Service. (2017). SAFETY DATA SHEET - Copper (II) nitrate trihydrate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Copper(II) chloride.
- Chemtrade Logistics Inc. (2025). Safety Data Sheet Sodium Nitrite.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
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Application Notes & Protocols: The Strategic Utility of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure is primed for strategic, sequential modifications. The 2-chloro substituent serves as an excellent leaving group for cross-coupling reactions, while the tert-butyl ester at the 5-position provides a robust protecting group for the carboxylic acid, which can be deprotected under specific conditions for further derivatization.[3] The thiazole core itself is a common motif in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[4][5]
This guide provides an in-depth look at the physicochemical properties, safety considerations, and key synthetic applications of this intermediate. The protocols detailed herein are designed to serve as a practical resource for researchers engaged in medicinal chemistry and process development, emphasizing the rationale behind procedural steps to ensure reproducibility and success.
Compound Profile and Safety Mandates
A thorough understanding of the compound's properties and hazards is non-negotiable for safe handling and experimental design.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 934570-60-2 | PubChem[6] |
| Molecular Formula | C₈H₁₀ClNO₂S | PubChem[6] |
| Molecular Weight | 219.69 g/mol | PubChem[6] |
| Appearance | Light yellow solid | Fisher Scientific[7] |
| Melting Point | 91.5 - 93 °C | Fisher Scientific[7] |
GHS Hazard Information and Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7][8]
-
Hazard Statements:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection.[7][8]
-
P264: Wash skin thoroughly after handling.[8]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
-
Synthetic Pathways: Accessing the Intermediate
While various proprietary methods exist, a common route to thiazole-5-carboxylates involves the Hantzsch thiazole synthesis or modifications of pre-formed thiazole rings. A plausible and scalable laboratory approach can be conceptualized as a multi-step process starting from the more readily available 2-chlorothiazole.
Caption: Proposed synthetic workflow to the title compound.
This strategy leverages a directed ortho-metalation approach on 2-chlorothiazole, followed by formylation to install the aldehyde at the C5 position.[10] Subsequent oxidation to the carboxylic acid and a final esterification step with a tert-butanol source yields the target molecule.
Core Applications and Experimental Protocols
The synthetic value of this compound lies in its ability to undergo facile, regioselective cross-coupling reactions at the C2 position.
Caption: Key synthetic transformations of the title intermediate.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[11][12] The protocol below is a general guideline and may require optimization for specific substrates.
-
Objective: To couple an aryl or heteroaryl boronic acid with the thiazole core at the C2 position.
-
Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition into the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[12] A base is required to activate the boronic acid species.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of countless drug candidates.[13][14][15]
-
Objective: To couple a primary or secondary amine with the thiazole core at the C2 position.
-
Rationale: This reaction follows a catalytic cycle similar to the Suzuki coupling.[13][14] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[13][16] A strong, non-nucleophilic base is used to deprotonate the amine.
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 eq) to an oven-dried Schlenk flask.
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.1 - 1.3 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the flask and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash chromatography.
Protocol: Tert-butyl Ester Deprotection (Hydrolysis)
The final step in many synthetic sequences involving this intermediate is the hydrolysis of the tert-butyl ester to unmask the carboxylic acid, which can then be used for amide couplings or other transformations.[17]
-
Objective: To selectively cleave the tert-butyl ester and generate the free carboxylic acid.
-
Rationale: The tert-butyl group is highly susceptible to cleavage under strong acidic conditions due to the formation of the stable tert-butyl cation.[3] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
Experimental Protocol:
-
Reagent Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent. It may be necessary to co-evaporate with toluene to remove residual TFA.
-
Purification: The resulting carboxylic acid is often of sufficient purity to be used directly. If necessary, it can be purified by recrystallization or precipitation.
Conclusion
This compound is a high-value, versatile intermediate whose utility is defined by the strategic orthogonality of its reactive sites. The protocols and data presented in this guide demonstrate its central role in accessing diverse molecular architectures through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Adherence to the outlined safety procedures and experimental protocols will enable researchers to effectively and safely leverage this building block in their synthetic campaigns.
References
-
Title: this compound | C8H10ClNO2S - PubChem Source: PubChem URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 2-Chloro-1,3-thiazole-5-carbonyl Chloride: A Key Intermediate for Pharmaceuticals and Agrochemicals Source: Autech Industry Co.,Ltd. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]
-
Title: SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH Source: National Institutes of Health URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: The Buchwald-Hartwig Amination Reaction - YouTube Source: YouTube URL: [Link]
-
Title: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate Source: ResearchGate URL: [Link]
-
Title: The Indispensable Role of Thiazole Derivatives in Modern Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI Source: MDPI URL: [Link]
- Title: WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole - Google Patents Source: Google Patents URL
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: tert-Butyl Esters - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]
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Application Note: A Detailed Protocol for the Acid-Catalyzed Hydrolysis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate to its corresponding carboxylic acid, 2-chloro-1,3-thiazole-5-carboxylic acid. This transformation is a critical deprotection step in synthetic organic chemistry, yielding a valuable heterocyclic building block for drug discovery and materials science. The protocol emphasizes a robust, acid-catalyzed methodology, detailing the reaction mechanism, safety precautions, step-by-step procedure, and purification techniques. The causality behind key experimental choices is explained to ensure reproducibility and high yield.
Introduction & Scientific Background
The 2-chloro-1,3-thiazole-5-carboxylic acid scaffold is a key intermediate in the synthesis of various biologically active molecules. The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality, valued for its stability under neutral and basic conditions.[1] Its removal is most commonly achieved under acidic conditions, which leverages the unique stability of the resulting tert-butyl cation.
The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a distinct AAL1 (unimolecular alkyl-oxygen cleavage) mechanism.[2] This pathway differs from the typical base-catalyzed saponification (BAC2) of other esters. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the steric hindrance and the high stability of the tertiary carbocation that can be formed, the reaction proceeds via cleavage of the alkyl-oxygen bond.[3][4] This generates the desired carboxylic acid and a tert-butyl cation, which is subsequently neutralized by eliminating a proton to form isobutylene gas or by reacting with a nucleophile like water to form tert-butanol. This mechanism makes the reaction essentially irreversible, particularly if isobutylene is allowed to escape the reaction mixture.
Caption: Acid-catalyzed hydrolysis mechanism (AAL1).
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier | Notes |
| This compound | 934570-60-2 | 219.69 g/mol | e.g., Sigma-Aldrich | Starting material.[5] |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | e.g., Sigma-Aldrich | Reagent grade, ≥99%. Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | e.g., Fisher Scientific | Anhydrous, ACS grade. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 g/mol | In-house prep. | Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | e.g., Sigma-Aldrich | Drying agent. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | e.g., Fisher Scientific | For extraction. |
| Hexanes | 110-54-3 | 86.18 g/mol | e.g., Fisher Scientific | For crystallization/trituration. |
Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
-
Buchner funnel and filter paper
-
High-vacuum pump
Safety & Hazard Management
A thorough risk assessment must be conducted before beginning this procedure.
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. Handle exclusively in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Handle in a well-ventilated fume hood.
-
tert-butyl chloride/Isobutylene: The reaction may produce tert-butyl chloride and isobutylene as byproducts, which are flammable.[6] Ensure the reaction is conducted away from ignition sources.
-
Personal Protective Equipment (PPE): A lab coat, splash goggles, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[7][8]
Experimental Protocol
This protocol is designed for a 5.0 g scale. Adjust reagent quantities proportionally for different scales.
Reaction Setup & Execution
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 22.75 mmol).
-
Solvent Addition: Add dichloromethane (25 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Expertise & Experience: DCM is an excellent solvent for both the starting material and the acid, ensuring a homogeneous reaction. It is also relatively inert to the strong acid conditions and is easily removed due to its low boiling point.
-
-
Acid Addition: In a chemical fume hood, slowly add trifluoroacetic acid (10 mL, 130 mmol, ~5.7 equiv.) to the stirring solution at room temperature.
-
Trustworthiness: The addition should be performed slowly to control any potential exotherm. A large excess of TFA is used to ensure the reaction goes to completion by driving the equilibrium forward.[1]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Expertise & Experience: A typical TLC system would be 30% ethyl acetate in hexanes. The product carboxylic acid will have a much lower Rf value than the starting ester.
-
Work-up and Isolation
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene (20 mL) to the residue and re-concentrate on the rotary evaporator. Repeat this step two more times.
-
Expertise & Experience: TFA can be difficult to remove completely. Co-evaporation with a higher-boiling, non-polar solvent like toluene forms an azeotrope, which aids in its removal.
-
-
Trituration/Crystallization: To the resulting crude solid/oil, add cold hexanes (30 mL). Stir or sonicate the mixture vigorously. The product should precipitate as a solid.
-
Trustworthiness: This step is crucial for purification. The desired carboxylic acid product has low solubility in non-polar solvents like hexanes, while non-polar impurities and residual starting material (if any) will remain dissolved.
-
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold hexanes (2 x 10 mL).
-
Drying: Dry the collected solid under high vacuum for several hours to yield 2-chloro-1,3-thiazole-5-carboxylic acid as a white to off-white solid.[9][10]
Product Characterization
-
Expected Yield: 85-95%
-
Appearance: White to light yellow solid.[8]
-
Melting Point: 91.5 - 93 °C.[8]
-
¹H NMR (400 MHz, DMSO-d₆): δ ~8.3 (s, 1H), ~14.0 (br s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~162, ~150, ~145, ~125.
-
MS (ESI): m/z calculated for C₄H₂ClNO₂S [M-H]⁻ 161.94; found 161.9.
Workflow Visualization
Caption: Experimental workflow for hydrolysis.
Conclusion
This application note details a reliable and scalable procedure for the acid-catalyzed hydrolysis of this compound. By understanding the underlying AAL1 mechanism and adhering to the outlined safety and handling protocols, researchers can confidently produce high-purity 2-chloro-1,3-thiazole-5-carboxylic acid, a critical intermediate for further synthetic applications.
References
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. Available at: [Link]
-
This compound | C8H10ClNO2S. PubChem. Available at: [Link]
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link]
-
Bunton, C. A., & Wood, J. L. (1952). Tracer Studies on Ester Hydrolysis. Part II. The Acid Hydrolysis of tert.-Butyl Acetate. Journal of the Chemical Society, 1522. Available at: [Link]
-
Solved 39. The acid-catalyzed hydrolysis of tert-butyl. Chegg.com. Available at: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]
-
Wu, Y., & Sun, H. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(16), 3631–3633. Available at: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
-
tert.-BUTYL CHLORIDE. Organic Syntheses. Available at: [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S. PubChem. Available at: [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C8H10ClNO2S | CID 24229786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. This critical intermediate is foundational in the development of numerous pharmaceutical agents. Its synthesis, while well-established, presents several challenges where minor deviations in protocol can lead to significant impurity profiles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the causality behind these issues and provide field-proven, actionable solutions.
Frequently Asked Questions & Troubleshooting
This section addresses specific impurities and synthetic challenges in a question-and-answer format.
Section 1: Impurities Originating from the Sandmeyer Reaction
The core transformation in this synthesis is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer or Sandmeyer-type reaction. This step is the most common source of significant impurities.
Question 1: My final product is contaminated with a significant amount of tert-butyl 2-hydroxy-1,3-thiazole-5-carboxylate. What causes this, and how can I prevent it?
Answer: This is the most frequently encountered impurity and arises from the premature reaction of the intermediate diazonium salt with water. The diazonium cation is a potent electrophile, and water, although a weak nucleophile, can attack it to yield the corresponding phenol-analogue (a 2-hydroxythiazole), especially if the temperature is not rigorously controlled.[1][2]
Causality and Mechanism: The diazotization of tert-butyl 2-amino-1,3-thiazole-5-carboxylate creates the highly reactive diazonium salt intermediate. This intermediate's stability is critically dependent on temperature. At temperatures above 5-10 °C, the rate of nucleophilic attack by water molecules in the aqueous acidic medium increases dramatically, competing with the desired copper(I) chloride-mediated chloride displacement. This side reaction is often referred to as "Verkochung" in classical diazonium chemistry.[1]
Troubleshooting and Prevention:
-
Strict Temperature Control: The diazotization and the subsequent addition of the diazonium salt solution to the copper(I) chloride catalyst must be maintained between 0 °C and 5 °C . Use a calibrated thermometer and an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and subsurface to the solution of the amine in acid. This prevents localized temperature spikes and ensures the immediate reaction of nitrite, minimizing its decomposition.
-
Use of Concentrated Reagents: While counterintuitive, using more concentrated acids (e.g., 37% HCl) and preparing the copper(I) chloride solution with minimal water can reduce the molar quantity of water available for the side reaction.
-
Reaction Monitoring: Before proceeding with the Sandmeyer step, you can use a test strip (e.g., starch-iodide paper) to check for a slight excess of nitrous acid, indicating the complete consumption of the starting amine. This ensures that you are not carrying unreacted amine into the next step, which can also cause side reactions.
Question 2: My analytical data (¹H NMR, LC-MS) shows the presence of tert-butyl 1,3-thiazole-5-carboxylate, the "des-chloro" impurity. How is this formed and what is the remedy?
Answer: The formation of this hydro-de-diazoniation byproduct, where the diazonium group is replaced by a hydrogen atom, is indicative of a radical-mediated reduction process occurring alongside the desired chlorination.
Causality and Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, which then loses N₂ gas to form an aryl radical.[2] This radical can then abstract a chlorine atom from a copper(II) chloride species to form the product. However, this highly reactive aryl radical can also be quenched by abstracting a hydrogen atom from the solvent or other components in the reaction mixture, leading to the des-chloro impurity. Certain solvents or additives can act as hydrogen donors, promoting this side reaction.
Troubleshooting and Prevention:
-
Solvent Choice: Ensure the use of appropriate solvents. While the reaction is typically run in an aqueous medium, if organic co-solvents are used, avoid those that are efficient hydrogen donors (e.g., isopropanol).
-
Reagent Purity: Ensure the purity of your copper(I) chloride. The presence of reducing impurities can exacerbate the formation of the des-chloro byproduct.
-
Optimized Stoichiometry: Use the correct stoichiometry of reagents. An insufficient amount of copper(I) chloride relative to the diazonium salt can lead to alternative decomposition pathways for the aryl radical intermediate.
-
Hypophosphorous Acid (H₃PO₂): Be aware that while H₃PO₂ is sometimes intentionally used to induce hydro-de-diazoniation, its accidental presence as an impurity in reagents could be a cause. This is unlikely but should be considered when troubleshooting persistent issues.
Section 2: Product and Intermediate Stability Issues
Question 3: During my acidic workup or upon storage, I am observing the formation of 2-chloro-1,3-thiazole-5-carboxylic acid. Why is my ester hydrolyzing?
Answer: The tert-butyl ester is a protecting group known for its high sensitivity to acidic conditions.[3] The presence of strong acid, especially at elevated temperatures during workup or concentration, will readily cleave the ester to form the corresponding carboxylic acid and isobutylene gas.
Causality and Mechanism: The hydrolysis mechanism is an AAL1 type, where the ester oxygen is protonated, followed by the loss of the stable tert-butyl cation. This cation is then quenched by water or another nucleophile. This reaction is much faster for tert-butyl esters than for methyl or ethyl esters due to the stability of the tertiary carbocation intermediate.
Troubleshooting and Prevention:
-
Neutralizing Workup: After the Sandmeyer reaction, quench the mixture by pouring it onto ice and then carefully neutralize the excess acid with a mild base like sodium bicarbonate or sodium carbonate solution. Ensure the pH is brought to neutral (pH ~7) before extraction. Avoid strong bases like NaOH, which could potentially hydrolyze the ester or react with the chloro-group.
-
Low-Temperature Extraction & Concentration: Perform all extractions and solvent removal steps at reduced temperatures. Rotary evaporation should be done at temperatures not exceeding 30-35 °C.
-
Anhydrous Storage: Store the purified product in a cool, dry, and dark place. The presence of residual acid and moisture can lead to degradation over time.
-
Alternative Purification: If chromatography is used, consider using a buffer system in your mobile phase or pre-treating the silica gel with a base like triethylamine to neutralize acidic sites.
Section 3: Over-Reaction and Minor Byproducts
Question 4: My mass spectrum shows a peak corresponding to a dichloro- species (tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate). How can this be formed?
Answer: While less common, chlorination at the C4 position of the thiazole ring can occur, leading to the formation of a dichloro- byproduct. This suggests that the reaction conditions are too harsh or that an alternative chlorinating agent is being generated in situ.
Causality and Mechanism: The thiazole ring is an electron-rich heterocycle. Under strongly acidic and oxidizing conditions, electrophilic chlorination of the ring can occur. The C4 position is susceptible to such reactions. This could happen if excess nitrous acid reacts with chloride ions to generate elemental chlorine (Cl₂), which can then act as an electrophilic chlorinating agent.
Troubleshooting and Prevention:
-
Avoid Excess Nitrite: Use a slight, but not large, excess of sodium nitrite for the diazotization. As mentioned, monitoring with starch-iodide paper can help ensure the starting amine is consumed without adding a significant excess of nitrite.
-
Maintain Temperature: Overheating can accelerate the decomposition of nitrous acid and the formation of undesired reactive species. Strict adherence to the 0-5 °C range is crucial.
-
Purification: This impurity is often separable from the desired product by column chromatography on silica gel or by recrystallization, as its polarity and crystal packing properties will differ.
Visual Workflow and Impurity Summary
Impurity Formation Pathways
The following diagram illustrates the main synthetic path and the points at which common impurities diverge.
Caption: Key impurity formation pathways during synthesis.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues during your synthesis.
Caption: A decision tree for troubleshooting common impurities.
Summary Table of Common Impurities
| Impurity Name | Structure | Δ Mass from Product | Key Analytical Signature | Probable Cause | Mitigation Strategy |
| tert-Butyl 2-hydroxy-1,3-thiazole-5-carboxylate | C₈H₁₁NO₃S | -16 (Cl vs OH) | Loss of Cl isotope pattern in MS; potentially broad -OH signal in ¹H NMR. | High reaction temperature (>5 °C); excess water. | Maintain strict 0-5 °C temperature control; use concentrated reagents. |
| tert-Butyl 1,3-thiazole-5-carboxylate | C₈H₁₁NO₂S | -34 (Cl vs H) | Appearance of a singlet ~8.5-9.0 ppm in ¹H NMR (H at C2). | Radical reduction; H-donor solvent/impurity. | Use pure reagents and non-H-donating solvents; ensure sufficient CuCl. |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | C₄H₂ClNO₂S | -56 (loss of C₄H₈) | Disappearance of t-butyl signal (~1.6 ppm) in ¹H NMR; broad acid peak. | Acid-catalyzed hydrolysis during workup or storage. | Neutralize with mild base (NaHCO₃) post-reaction; low-temp concentration. |
| tert-Butyl 2,4-dichloro-1,3-thiazole-5-carboxylate | C₈H₉Cl₂NO₂S | +34 (add Cl, lose H) | MS peak at M+34 with characteristic Cl isotope pattern. | Overly harsh conditions; in situ generation of Cl₂. | Avoid large excess of NaNO₂; maintain low temperature. |
| tert-Butyl 2-amino-1,3-thiazole-5-carboxylate | C₈H₁₂N₂O₂S | -4 (Cl vs NH₂) | Presence of starting material signals in NMR/LC-MS. | Incomplete diazotization. | Ensure slight excess of NaNO₂; allow sufficient reaction time at 0-5 °C. |
Experimental Protocols
Protocol 1: Optimized Diazotization and Sandmeyer Reaction
-
Amine Solution: Dissolve tert-butyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water at room temperature. Cool the solution to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water. Add this solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq). Cool this solution to 0 °C .
-
Sandmeyer Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold copper(I) chloride solution over 30-60 minutes, maintaining the temperature at 0-5 °C . A vigorous evolution of N₂ gas will be observed.
-
Reaction Completion: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature over 1-2 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Carefully neutralize to pH 7 with solid or saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at a bath temperature below 35 °C .
References
-
Liu, F., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o747. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 17, 2026, from [Link]
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 17, 2026, from [Link]
-
An, K., et al. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2343. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Mishra, R., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1335–1362. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Purification of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful column chromatography purification of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can overcome common challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and effective stationary phase.[1][2] The polarity of silica gel is well-suited for retaining the thiazole derivative, allowing for effective separation from less polar impurities. The selection of the stationary phase is critical and depends on the nature of the analyte.[3][4][5]
Q2: How do I determine the optimal mobile phase (eluent) for my column?
A2: The ideal mobile phase is best determined by preliminary Thin Layer Chromatography (TLC) analysis.[6][7] A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent such as ethyl acetate or dichloromethane.[8][9] For this compound, a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate is generally desirable for good separation on a column.[6] You can start with a solvent system of hexane and ethyl acetate and adjust the ratio to achieve the desired Rf.[10]
Q3: Is this compound UV active? How can I detect it in my fractions?
A3: Yes, this compound contains a thiazole ring, which is a heterocyclic aromatic system, and a carboxylate group, making it UV active.[11][12] Therefore, you can monitor the fractions using a UV detector, typically at wavelengths of 254 nm or 280 nm.[11] If a UV detector is not available, you can spot the collected fractions on a TLC plate and visualize the compound under a UV lamp.[11] For compounds with little or no UV absorption, alternative detection methods like refractive index, mass spectrometry, or evaporative light scattering detection (ELSD) can be used.[13][14]
Q4: Should I use isocratic or gradient elution for the purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[15][16]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and suitable if your impurities have significantly different polarities from your target compound.[15][17]
-
Gradient elution , where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often more effective for separating complex mixtures with components that have a wide range of polarities.[15][17][18] It can also lead to sharper peaks and reduced analysis time.[16][18]
For a typical reaction mixture containing this compound, starting with a less polar mobile phase and gradually increasing the polarity (a gradient) is often the most robust approach to ensure good separation from both non-polar and polar impurities.[19]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation or Overlapping Peaks
If you are observing poor separation between your target compound and impurities, consider the following:
-
Optimize the Mobile Phase: The most likely cause is a suboptimal mobile phase. Re-evaluate your TLC analysis. Aim for a larger difference in Rf values between your compound and the impurities. A shallower gradient or a less polar isocratic mobile phase can improve separation.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[20][21] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: Voids or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.[20] Ensure you pack the column carefully using a slurry method to create a homogenous bed.[1][6][22]
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[6][7]
-
Slurry Creation: In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.[2][22]
-
Packing: Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.[1][2]
-
Settling: Allow the silica gel to settle, and then carefully add a protective layer of sand (approx. 0.5 cm) on top of the silica bed.[6][7]
-
Equilibration: Elute the column with the initial mobile phase until the silica bed is stable and no more settling occurs. The solvent level should never drop below the top of the sand layer.[22]
Issue 2: Peak Tailing
Peak tailing, where the back of the peak is elongated, can be caused by several factors:
-
Secondary Interactions: The lone pairs on the nitrogen and sulfur atoms of the thiazole ring, as well as the carbonyl group, can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing.[20]
-
Solution: Adding a small amount of a competitive base, like triethylamine (~0.1-1%), to your mobile phase can help to mask these silanol groups and improve peak shape.[23] However, be mindful that this will make your fractions basic.
-
-
Column Overload: As mentioned before, overloading the column can also cause tailing.[20][21] Try reducing the sample load.
-
Channeling in the Column: An improperly packed column can lead to tailing.[24] Repacking the column may be necessary.
Issue 3: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common but can occur:
-
Sample Overload: This is the most common cause of peak fronting.[21][24] The concentration of the sample at the center of the band is too high, causing the molecules to move faster. Diluting your sample before loading can resolve this.
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly more polar than the mobile phase, it can cause the initial band to spread and front.
-
Solution: Dissolve your crude product in the minimum amount of the mobile phase or a less polar solvent before loading it onto the column.[25] If the compound has poor solubility, consider the "dry loading" technique.
-
Experimental Protocol: Dry Loading a Sample
-
Adsorption: Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Mixing: Add a small amount of silica gel to this solution and mix well.
-
Evaporation: Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Loading: Carefully add this powder to the top of your packed column.
-
Topping: Add a layer of sand on top of the sample layer before starting the elution.[6]
Issue 4: Compound is Not Eluting or Elutes Too Slowly
If your compound is stuck on the column or eluting very slowly:
-
Mobile Phase is Too Weak: The mobile phase is not polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running an isocratic system, switch to a more polar solvent mixture. If you are running a gradient, you may need to increase the final concentration of the polar solvent.[26]
-
-
Compound Degradation: Although this compound is generally stable, highly acidic conditions on the silica surface could potentially lead to the hydrolysis of the tert-butyl ester, especially if the mobile phase contains protic solvents for an extended period. The resulting carboxylic acid would be much more polar and strongly retained.
-
Solution: If you suspect degradation, consider using a deactivated silica gel or neutralizing the silica gel with a base like triethylamine before packing.[26] You can also try using a less polar stationary phase like alumina.
-
Data Summary and Visualization
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf Range for Target Compound |
| 9:1 Hexane:Ethyl Acetate | Low | 0.1 - 0.3 |
| 7:3 Hexane:Ethyl Acetate | Medium | 0.3 - 0.5 |
| 1:1 Hexane:Ethyl Acetate | High | 0.5 - 0.7 |
| 9:1 Dichloromethane:Methanol | High | 0.4 - 0.6 |
Note: These are starting points. The optimal ratio will depend on the specific impurities in your reaction mixture.
Diagram 1: Troubleshooting Logic for Poor Separation
Caption: Troubleshooting workflow for poor separation.
Diagram 2: Decision Tree for Isocratic vs. Gradient Elution
Caption: Selecting between isocratic and gradient elution.
References
- Phenomenex. (2025, May 23). Isocratic Vs.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Cytiva Life Sciences. (2024, September 1).
- ResearchGate. (2024, November 15).
- Danaher Life Sciences. Gradient vs.
- ACD/Labs. (2022, October 6).
- Dr. Venkat Shinde. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- EPFL.
- Patsnap Eureka. (2025, August 21). Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes.
- How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Front Tailing Peaks aka Peak Fronting.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Biotage. (2023, January 24).
- Mastelf. (2025, February 19). Gradient vs.
- Chemistry For Everyone. (2025, February 5).
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
- Columbia University.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs.
- ResearchGate. (2019, August 13).
- University of Rochester, Department of Chemistry.
- ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?.
- ChemistryViews. (2012, August 7).
- University of Rochester, Department of Chemistry.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
- Benchchem.
- ResearchGate. (2016, August 25).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- EPFL.
- Synthesis New and Novel Aryl Thiazole Deriv
- Organic Syntheses Procedure.
- The Royal Society of Chemistry.
- Manipal Research Portal.
- Research Journal of Pharmacy and Technology.
- PubChem.
- ResearchGate. (2025, August 10).
- Purification of Organic Compounds by Flash Column Chrom
- PubMed Central. (2024, December 30).
- J-Stage. (2018). Chem. Pharm. Bull. 66(4): 416-422.
- ChemicalBook.
- ChemicalBook. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis.
- Sigma-Aldrich. 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR.
- PubMed Central. Ethyl 2-[(tert-butoxycarbonyl)
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Technical Support Center: Synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic understanding and practical laboratory experience.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. A common and efficient route involves the Sandmeyer reaction of Tert-butyl 2-amino-1,3-thiazole-5-carboxylate. While this method is generally robust, several side reactions can occur, leading to reduced yields, purification challenges, and the formation of difficult-to-remove impurities. This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.
Troubleshooting Common Side Reactions
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Presence of a Dichlorinated Impurity
Question: My final product shows a significant peak in the mass spectrum corresponding to the addition of a second chlorine atom. How can I prevent the formation of Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate?
Answer:
The formation of a dichlorinated side product is a known issue in the Sandmeyer reaction of 2-aminothiazoles. The C4 position of the thiazole ring is susceptible to electrophilic halogenation under certain conditions.
Root Cause Analysis:
-
Excess Halogenating Agent: The use of Cu(II) halides (e.g., CuCl₂) in addition to Cu(I) halides can promote further halogenation of the aromatic ring.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of this side reaction.[1]
-
Diazonium Salt Reactivity: The nature of the diazonium salt intermediate can influence its susceptibility to side reactions.
Troubleshooting and Mitigation Strategies:
Table 1: Mitigation Strategies for Dichlorination
| Parameter | Recommendation | Rationale |
| Copper Catalyst | Use only Cu(I)Cl. Avoid Cu(II)Cl₂. | Cu(I) is the key catalyst for the Sandmeyer reaction. Cu(II) can act as a halogenating agent.[2][3] |
| Temperature Control | Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction. | Lower temperatures disfavor the electrophilic halogenation side reaction.[1] |
| Stoichiometry | Use a stoichiometric amount of sodium nitrite and copper(I) chloride. | Excess reagents can lead to unwanted side reactions. |
Experimental Protocol: Minimizing Dichlorination
-
Diazotization:
-
Dissolve Tert-butyl 2-amino-1,3-thiazole-5-carboxylate in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.
-
Maintain the reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Logical Workflow for Troubleshooting Dichlorination:
Caption: Troubleshooting workflow for dichlorination side reaction.
Issue 2: Formation of a Hydroxylated Byproduct
Question: I am observing a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group (Tert-butyl 2-hydroxy-1,3-thiazole-5-carboxylate). What causes this and how can I avoid it?
Answer:
The formation of the hydroxylated byproduct is a common side reaction in Sandmeyer reactions, particularly when the reaction mixture is heated in the presence of water.
Root Cause Analysis:
-
Thermal Decomposition of Diazonium Salt: Aryl diazonium salts can decompose in the presence of water to form phenols (or in this case, a hydroxylated thiazole), especially at elevated temperatures.[2]
-
Insufficient Copper(I) Catalyst: An inadequate amount of CuCl can lead to a slower Sandmeyer reaction, allowing more time for the competing hydrolysis of the diazonium salt.
Troubleshooting and Mitigation Strategies:
Table 2: Mitigation Strategies for Hydroxylation
| Parameter | Recommendation | Rationale |
| Temperature Control | Strictly maintain a low temperature (0-5 °C) during the entire process until the Sandmeyer reaction is complete. | Minimizes the thermal decomposition of the diazonium salt in the aqueous medium. |
| Reaction Time | Avoid prolonged reaction times at elevated temperatures. | Reduces the opportunity for the hydrolysis side reaction to occur. |
| Catalyst Concentration | Ensure an adequate amount of CuCl is used to facilitate a rapid Sandmeyer reaction. | A faster desired reaction outcompetes the slower hydrolysis side reaction. |
Experimental Protocol: Minimizing Hydroxylation
The protocol for minimizing hydroxylation is largely the same as for minimizing dichlorination, with a strong emphasis on maintaining low temperatures throughout the reaction and workup.
-
Diazotization and Sandmeyer Reaction: Follow the low-temperature protocol described in Issue 1.
-
Workup:
-
Once the Sandmeyer reaction is complete, perform the initial extraction and washing steps with cold water or brine to minimize hydrolysis of any remaining diazonium salt.
-
Avoid heating the reaction mixture during workup until the diazonium salt is fully quenched.
-
Issue 3: Loss of the Tert-butyl Ester Group
Question: My product yield is low, and I've isolated 2-chloro-1,3-thiazole-5-carboxylic acid. What is causing the hydrolysis of my tert-butyl ester?
Answer:
The tert-butyl ester is sensitive to acidic conditions, and the diazotization step is typically carried out in a strong acid.
Root Cause Analysis:
-
Strongly Acidic Conditions: The use of concentrated acids like HCl for an extended period can lead to the cleavage of the tert-butyl group.
-
Elevated Temperatures: The rate of acid-catalyzed hydrolysis increases with temperature.
Troubleshooting and Mitigation Strategies:
Table 3: Mitigation Strategies for Ester Hydrolysis
| Parameter | Recommendation | Rationale |
| Acid Concentration | Use the minimum amount of acid required to dissolve the starting material and facilitate diazotization. | Reduces the overall acidity of the reaction medium. |
| Reaction Time | Minimize the time the reaction is kept in the acidic medium. | Less exposure to acidic conditions reduces the extent of hydrolysis. |
| Temperature Control | Maintain low temperatures (0-5 °C) during diazotization. | Slows down the rate of the acid-catalyzed hydrolysis. |
Experimental Protocol: Minimizing Ester Hydrolysis
-
Acidic Medium Preparation:
-
Use a carefully measured amount of concentrated HCl, diluted with water, to create an acidic solution that is just sufficient to dissolve the starting amine. Avoid a large excess of concentrated acid.
-
-
Diazotization:
-
Perform the diazotization at 0-5 °C as quickly and efficiently as possible.
-
-
Sandmeyer Reaction:
-
Proceed immediately to the Sandmeyer reaction after the diazotization is complete to minimize the time the ester is exposed to the acidic environment.
-
Reaction Pathway Visualization:
Caption: Desired reaction pathway and ester hydrolysis side reaction.
Issue 4: Formation of Colored Impurities
Question: My crude product has a distinct yellow or orange color that is difficult to remove by standard purification methods. What is the source of this color?
Answer:
The formation of colored impurities is often due to the generation of azo-coupled dimers. This occurs when the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as the starting 2-aminothiazole.
Root Cause Analysis:
-
Incomplete Diazotization: If some of the starting amine remains unreacted, it can couple with the formed diazonium salt.
-
Local High Concentrations: Poor mixing can lead to localized areas of high diazonium salt concentration, favoring self-coupling reactions.
-
pH Control: The rate of azo coupling is highly pH-dependent.
Troubleshooting and Mitigation Strategies:
Table 4: Mitigation Strategies for Azo-Coupled Dimer Formation
| Parameter | Recommendation | Rationale |
| Addition of Nitrite | Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations of the diazonium salt. | Promotes complete and uniform diazotization of the starting amine. |
| Stirring | Maintain efficient and vigorous stirring throughout the diazotization process. | Ensures homogeneity and minimizes the chance of unreacted amine coupling with the diazonium salt. |
| Stoichiometry | Ensure a slight excess (e.g., 1.05 equivalents) of sodium nitrite to drive the diazotization to completion. | Minimizes the presence of the nucleophilic starting amine. |
| Purification | If colored impurities are formed, they can often be removed by column chromatography or recrystallization. | Azo dyes have different polarity compared to the desired product. |
Experimental Protocol: Minimizing Azo-Coupled Dimers
-
Diazotization Setup:
-
Use a reaction vessel with efficient stirring (e.g., a mechanical stirrer for larger scales).
-
Add the sodium nitrite solution via a syringe pump or a dropping funnel with the tip below the surface of the reaction mixture.
-
-
Purification:
-
If colored impurities persist, consider a purification sequence of column chromatography followed by recrystallization. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Frequently Asked Questions (FAQs)
Q1: Can I use tert-butyl nitrite instead of sodium nitrite for the diazotization?
A1: Yes, tert-butyl nitrite is an alternative diazotizing agent that can be used in organic solvents. This can be advantageous if your starting material has poor solubility in aqueous acid. However, reaction conditions will need to be re-optimized.
Q2: What is the mechanism of the Sandmeyer reaction?
A2: The Sandmeyer reaction is believed to proceed through a radical mechanism. The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.[2][3]
Q3: My reaction is not going to completion. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Poor quality of sodium nitrite: Use freshly opened or properly stored sodium nitrite.
-
Insufficient acid: Ensure enough acid is present to protonate the amine and form nitrous acid.
-
Temperature too low: While low temperatures are crucial to prevent side reactions, extremely low temperatures can slow down the desired reaction. Ensure the reaction is maintained within the optimal 0-5 °C range.
-
Inactive catalyst: Ensure your copper(I) chloride is of good quality and has not been oxidized to copper(II).
Q4: Is decarboxylation a significant side reaction?
A4: Decarboxylation of the thiazole-5-carboxylic acid moiety can occur under harsh acidic conditions and elevated temperatures. By following the recommended protocol of maintaining low temperatures and using a minimal amount of acid, this side reaction is generally not significant for the tert-butyl ester derivative.
References
- Siméon, F., et al. (2018). Halogenation reactions of 2-amino-1,3-thiazoles. Journal of Organic Chemistry.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Amino Acids. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. (2022). ResearchGate. [Link]
-
The Structure of Dimeric 2-Aminothiazole. (1963). Acta Chemica Scandinavica. [Link]
Sources
Troubleshooting guide for Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate reactions
Welcome to the technical support center for Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during its use in chemical synthesis.
Troubleshooting Guides
This section addresses common problems encountered during key reactions involving this compound. Each guide is structured to help you identify the root cause of an issue and implement a logical, scientifically-grounded solution.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The 2-chloro position of the thiazole is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds. However, the electronic nature of heteroaryl chlorides requires specific catalytic systems for efficient reaction.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: Low conversion in cross-coupling reactions with this substrate typically points to one of three areas: an inadequate catalytic system, poor reaction setup, or degradation of reagents.
Causality & Solution Pathway:
-
Catalyst and Ligand Inactivity: The C-Cl bond on an electron-deficient thiazole ring is notoriously difficult to activate compared to aryl bromides or iodides. The catalyst system must be sufficiently electron-rich and sterically hindered to facilitate the oxidative addition step.
-
Recommendation: Switch to a more robust catalyst system. For heteroaryl chlorides, palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ should be paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] Using pre-formed palladium catalysts that incorporate these ligands (precatalysts) can often lead to more consistent and reproducible results.[1] A typical starting catalyst loading is 1-5 mol%.[1]
-
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.
-
Recommendation (Suzuki): A common cause of failure is using a base that is too weak or poorly soluble. For this substrate, potassium phosphate (K₃PO₄) is often an excellent choice. It may require a small amount of water to be effective, even in anhydrous solvents.[1] Other bases like K₂CO₃ can also be effective.
-
Recommendation (Buchwald-Hartwig): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for aryl chloride amination.
-
-
Oxygen Sensitivity: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, rendering it inactive. This can lead to the formation of palladium black, an inactive precipitate.[1]
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).[1] All solvents and liquid reagents must be thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Issue 2: Formation of Side Products (Homocoupling, Protodeboronation, Hydrolysis)
Question: My reaction is messy. Besides unreacted starting material, I'm observing significant homocoupling of my boronic acid (Suzuki) and/or hydrolysis of the tert-butyl ester. How can I suppress these side reactions?
Answer: The formation of side products indicates that an undesired reaction pathway is competing with your desired cross-coupling.
Causality & Solution Pathway:
-
Homocoupling of Boronic Acid (Suzuki): This side reaction, which forms a biaryl from two boronic acid molecules, is almost always caused by the presence of oxygen.[1]
-
Recommendation: Improve the inert atmosphere of your reaction setup as described above. Ensure your boronic acid is pure; aged or impure boronic acids can contain anhydrides that are more prone to side reactions.
-
-
Protodeboronation (Suzuki): This is the replacement of the boronic acid group with a hydrogen atom. It can be promoted by excessive base, the presence of too much water, or high temperatures.[1]
-
Recommendation: Optimize the stoichiometry of the base (start with 2-3 equivalents). If using aqueous bases, minimize the amount of water. If the problem persists, consider using a more stable boronate ester, such as a pinacol ester, instead of the boronic acid.
-
-
Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is sensitive to acidic conditions and can also be cleaved under certain basic or high-temperature conditions over prolonged reaction times.
-
Recommendation: Avoid acidic conditions. If using a base like K₃PO₄ with water, monitor the reaction closely and do not let it run for an excessively long time once the starting material is consumed. If hydrolysis is unavoidable, consider if the resulting carboxylic acid can be easily re-esterified or if the free acid is the desired final product.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |
| Ligand | SPhos or XPhos (4 mol%) |
| Base | K₃PO₄ (3 equivalents) |
| Solvent | Toluene or Dioxane (degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Strict Argon or Nitrogen |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial and under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.
-
Add the degassed solvent (e.g., toluene) to the reaction vessel containing the solids.
-
Add the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is common, the 2-chloro position on this electron-deficient heterocycle can also undergo direct substitution by strong nucleophiles.
Issue: Reaction Fails to Proceed with a Nucleophile
Question: I am trying to displace the 2-chloro group with a nucleophile (e.g., an alkoxide or thiol) without a palladium catalyst, but I only recover my starting material. Why isn't this working?
Answer: Nucleophilic aromatic substitution (SNAr) has specific electronic requirements that must be met for the reaction to be successful. The failure of this reaction is typically due to an insufficiently activated substrate or a nucleophile that is not strong enough.
Causality & Solution Pathway:
-
Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). This intermediate must be stabilized by electron-withdrawing groups on the aromatic ring.[2][3] While the thiazole ring and the C5-carboxylate group are electron-withdrawing, they may not be sufficient to activate the ring for reaction with weaker nucleophiles.
-
Nucleophile Strength: SNAr reactions require potent nucleophiles. Neutral nucleophiles like water or alcohols are generally unreactive.
-
Recommendation: Use a strong nucleophile. For example, instead of methanol, use sodium methoxide (NaOMe). Instead of a thiol, use its conjugate base, the thiolate (generated with a base like NaH or K₂CO₃). Amines can also serve as effective nucleophiles in this context.[2]
-
Solvent and Temperature: Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity. Heating the reaction is almost always necessary to overcome the activation energy associated with disrupting the ring's aromaticity.[2]
-
Guide 3: Hydrolysis (Deprotection) of the Tert-butyl Ester
Cleavage of the tert-butyl ester to reveal the carboxylic acid is a common final step.
Issue: Incomplete Deprotection or Substrate Decomposition
Question: I am trying to hydrolyze the tert-butyl ester to the carboxylic acid using trifluoroacetic acid (TFA), but the reaction is either incomplete or I see significant decomposition of my product. What should I do?
Answer: This issue arises from finding a balance between conditions strong enough to cleave the stable tert-butyl group and mild enough to avoid degrading the thiazole ring or other sensitive functional groups.
Causality & Solution Pathway:
-
Insufficiently Strong Acid/Time: The tert-butyl ester is stable to weak acids. Incomplete cleavage means the conditions are too mild or the reaction time is too short.
-
Recommendation: The standard condition is a 1:1 mixture of TFA and dichloromethane (DCM).[4] If the reaction is slow, it can be stirred for a longer duration (monitor by TLC/LC-MS) or allowed to proceed at room temperature without cooling. Neat TFA can also be used.
-
-
Substrate Decomposition: Thiazole rings can be sensitive to harsh acidic conditions, potentially leading to ring opening or other degradation pathways.
-
Recommendation (Mild Conditions): If decomposition is observed with TFA, switch to a milder Lewis acid-based procedure. Zinc bromide (ZnBr₂) in DCM is known to selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups like N-Boc.[4][5]
-
Recommendation (Scavengers): If your molecule contains other sensitive groups (e.g., indoles, methoxy ethers), acid-catalyzed side reactions can occur. Including scavengers like triisopropylsilane (TIS) and water in the TFA/DCM mixture can help to trap the reactive tert-butyl cation and prevent side reactions.[4]
-
Experimental Protocol: Standard TFA-Mediated Deprotection
-
Dissolve the Tert-butyl ester substrate in dichloromethane (DCM) (e.g., 0.1 M concentration) in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of trifluoroacetic acid (TFA).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether (repeat 2-3 times).
-
The resulting crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound? How should I store it? A: This compound is a stable solid at room temperature. However, like most organic reagents, it should be stored in a tightly sealed container in a cool, dry place away from direct sunlight to prevent slow degradation over time. For long-term storage, refrigeration is recommended.
Q2: Can I perform reactions at the C4 position of the thiazole ring? A: The C4 position is significantly less reactive than the C2-chloro position. While direct functionalization is challenging, it is possible to deprotonate this position using a very strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching with an electrophile.[6] However, this is an advanced technique and may compete with reactions at other sites.
Q3: My reaction mixture turns black during a palladium-catalyzed coupling. Does this mean the reaction has failed? A: Not necessarily. A color change to dark brown or black is very common and often indicates the formation of the active Pd(0) catalytic species.[1] However, if a large amount of granular black precipitate forms rapidly, it could signify catalyst decomposition to inactive palladium black. The best indicator of success is to monitor product formation via TLC or LC-MS, not just the color of the reaction.[1]
Visual Diagrams
Caption: General troubleshooting workflow for synthesis reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle and common failure point.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- Merschaert, A., & Gorissen, H. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem Technical Support.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Khan, I., et al. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
- BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem Technical Support.
-
Wu, G., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
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Improving the stability of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Answering the user's request to create a technical support center for improving the stability of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate.
Technical Support Center: this compound
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common stability challenges, offering troubleshooting advice and detailed protocols to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Stability Profile
Question 1: What are the primary chemical stability concerns associated with this compound?
Answer: The stability of this compound is governed by two principal functional groups: the tert-butyl ester and the 2-chloro-thiazole core.
-
Tert-Butyl Ester Hydrolysis: The most significant vulnerability is the acid-catalyzed cleavage of the tert-butyl ester.[1][2] This is a well-documented reaction where protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl carbocation, readily forming isobutylene gas and the corresponding carboxylic acid (2-chloro-1,3-thiazole-5-carboxylic acid).[2][3] This degradation can be initiated by strong acids, Lewis acids, and even protic solvents or acidic surfaces (like standard silica gel) over time.
-
2-Chloro Group Reactivity: The chlorine atom at the C2 position of the thiazole ring makes this site electrophilic. It is susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles, particularly at elevated temperatures. Common laboratory nucleophiles like amines, thiols, or strong bases can displace the chloride.[4]
Question 2: How do pH, temperature, and solvents impact the stability of the compound?
Answer: Understanding the interplay of pH, temperature, and solvent choice is critical to preventing degradation.
-
pH: The compound is most stable under neutral to slightly basic conditions (pH 7-8.5).
-
Acidic Conditions (pH < 6): Highly detrimental. Rapid hydrolysis of the tert-butyl ester will occur. Avoid acidic workup conditions, reagents that are strong acids or generate acidic byproducts, and acidic chromatography media.[1][2]
-
Strongly Basic Conditions (pH > 10): While the tert-butyl ester is generally stable to base, very strong bases (e.g., alkoxides) or prolonged heating in the presence of bases like NaOH can promote nucleophilic attack on the 2-chloro position or, in extreme cases, hydrolysis of the ester.[4]
-
-
Temperature: Elevated temperatures accelerate both major degradation pathways. For reactions requiring heat, it is crucial to use anhydrous, neutral conditions and to minimize the reaction time. Long-term storage should be under refrigerated conditions.
-
Solvents:
-
Recommended: Aprotic, neutral solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene, and Acetonitrile (MeCN) are generally safe.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification or act as a proton source, especially if acidic impurities are present. While often used, their purity and the reaction conditions must be carefully controlled.
-
Avoid: Solvents containing acidic impurities. For instance, older bottles of chloroform can contain HCl.
-
The following table summarizes these effects:
| Condition | Primary Degradation Pathway | Stability Assessment | Recommended Action |
| Strong Acid (e.g., TFA, HCl) | Tert-butyl ester hydrolysis | Highly Unstable | Strictly avoid. |
| Aqueous Acid (pH < 6) | Tert-butyl ester hydrolysis | Unstable | Buffer reactions and avoid acidic aqueous workups. |
| Neutral (pH ~7) | Minimal | Stable | Optimal condition for storage and reactions. |
| Aqueous Base (pH > 10) | Potential Nucleophilic Substitution | Moderately Stable | Use with caution; avoid prolonged heating. |
| Elevated Temperature (>60°C) | Accelerates all pathways | Potentially Unstable | Minimize heating time and ensure inert conditions. |
| Standard Silica Gel | Tert-butyl ester hydrolysis | Potentially Unstable | Use deactivated silica gel or an alternative stationary phase. |
Section 2: Handling, Storage, and Purification
Question 3: What are the optimal conditions for the long-term storage of this compound?
Answer: For maximal shelf-life, the compound should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.
-
Container: Tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the material is of high purity before storage, as acidic or nucleophilic impurities can catalyze decomposition over time.
Question 4: I am purifying my reaction mixture containing this compound via silica gel chromatography and see significant loss of my product. What is happening and how can I fix it?
Answer: The acidic nature of standard silica gel is the most likely cause for the degradation of your compound during column chromatography. The silanol groups (Si-OH) on the surface of the silica create a localized acidic environment, which catalyzes the hydrolysis of the acid-sensitive tert-butyl ester.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase, which do not have the same acidic character.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Do not let the compound sit on the column for an extended period.
-
Dry Loading: If possible, adsorb your crude material onto a small amount of Celite® or deactivated silica for dry loading. This can sometimes provide better results than wet loading in a slightly acidic solvent.
Visualizing the Instability: Key Degradation Pathways
The diagram below illustrates the two primary routes of degradation for this compound. Understanding these pathways is the first step in designing experiments to prevent them.
Caption: Primary degradation pathways of the target compound.
Experimental Protocol: Mild Purification via Deactivated Silica Gel Chromatography
This protocol provides a validated method for purifying this compound while minimizing the risk of acid-catalyzed hydrolysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexanes (or Heptane) - HPLC grade
-
Ethyl Acetate (EtOAc) - HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates
Procedure:
-
Prepare the Deactivated Eluent: Prepare your starting eluent mixture (e.g., 95:5 Hexanes:EtOAc). To this mixture, add triethylamine to a final concentration of 1% v/v. Mix thoroughly. This will be used for both the slurry and for running the column.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the deactivated eluent from Step 1 and gently swirl to create a uniform slurry. Ensure there are no clumps.
-
Pack the Column: Carefully pour the slurry into your chromatography column. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the deactivated eluent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Elute the Compound: Begin elution with the deactivated eluent, gradually increasing the polarity (e.g., from 5% EtOAc to 15% EtOAc) as needed to elute your product.
-
Monitor the Separation: Collect fractions and monitor them by TLC. The product is UV active. Use a vanillin stain or other appropriate visualization method if needed.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask. Concentrate the solvent using a rotary evaporator.
-
Remove Residual Triethylamine: After concentration, re-dissolve the product in ethyl acetate and wash it with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again to yield the pure, stable product.
References
- WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 . ResearchGate. [Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether . Environmental Toxicology and Chemistry. Oxford Academic. [Link]
-
This compound . PubChem. [Link]
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Removal of starting materials from Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate product
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. Here, we address common challenges related to the removal of starting materials from the final product, providing troubleshooting advice and detailed protocols to ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a broad singlet around δ 1.5 ppm that is larger than expected for my product's tert-butyl group. What could this be?
A1: An unusually large singlet at this chemical shift often indicates the presence of residual tert-butanol or an excess of a tert-butylating reagent like di-tert-butyl dicarbonate. These are common starting materials or reagents in the synthesis of your target compound.
Q2: I'm observing an unexpected peak in my HPLC chromatogram that is more polar than my product. What could it be?
A2: A more polar impurity could be an unreacted thiazole precursor, such as a 2-aminothiazole-5-carboxylate derivative or 2-chloro-1,3-thiazole-5-carboxylic acid.[1] These starting materials are significantly more polar than your final ester product.
Q3: My reaction work-up involves a simple extraction, but I'm still seeing starting materials in the final product. What can I do?
A3: While a standard liquid-liquid extraction is a good first step, it may not be sufficient to remove all starting materials, especially if they have some solubility in the organic phase.[2][3][4] More rigorous purification techniques like column chromatography or recrystallization are often necessary to achieve high purity.
Q4: How can I quickly check for the presence of unreacted 2-aminothiazole precursors on a TLC plate?
A4: Many amine-containing compounds can be visualized on a TLC plate using a ninhydrin stain. After running your TLC, gently heat the plate after dipping it in a ninhydrin solution. The appearance of a purple spot would indicate the presence of a primary amine, a common feature of some starting materials. Alternatively, specific stains for thiazole derivatives can produce colored spots, for instance, a light green color with a sodium nitrite/hydrochloric acid spray.[5][6]
Troubleshooting Guide: Isolating Pure this compound
This section provides a systematic approach to identifying and removing common impurities derived from starting materials.
Symptom 1: Presence of Non-polar Impurities (e.g., Excess Tert-butylating Reagent)
-
Identification:
-
¹H NMR: A sharp singlet at approximately δ 1.48 ppm corresponding to di-tert-butyl dicarbonate, or a broad singlet around δ 1.28 ppm for tert-butanol.
-
TLC: These impurities are typically non-polar and will have a high Rf value, often running close to the solvent front.
-
-
Cause: Incomplete reaction or use of a large excess of the tert-butylating agent.
-
Resolution:
-
Modified Work-up: If tert-butanol is the suspected impurity, additional aqueous washes of the organic layer during liquid-liquid extraction can help remove this water-soluble alcohol.
-
Column Chromatography: This is the most effective method for removing non-polar impurities. A silica gel column with a non-polar eluent system will effectively separate the product from these contaminants.
-
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |
| Monitoring | TLC with UV visualization and/or a suitable stain |
Symptom 2: Presence of Polar, Amine-Containing Impurities (e.g., 2-Aminothiazole Precursors)
-
Identification:
-
¹H NMR: Appearance of aromatic protons in a different region than the product's thiazole proton, and potentially a broad signal corresponding to an -NH₂ group.
-
HPLC: A peak with a shorter retention time than the product on a reverse-phase column.
-
TLC: A spot with a low Rf value that may stain positive with ninhydrin.
-
-
Cause: Incomplete conversion of the amine precursor to the chloro-substituted product.
-
Resolution:
-
Acidic Wash: During the liquid-liquid extraction, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amine impurity, making it water-soluble and facilitating its removal into the aqueous phase.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The more polar impurity will preferentially remain in the mother liquor.
-
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for acidic wash purification.
Symptom 3: Presence of Carboxylic Acid Impurities (e.g., 2-Chloro-1,3-thiazole-5-carboxylic acid)
-
Identification:
-
¹H NMR: A very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton.
-
IR Spectroscopy: A broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch at a slightly different wavenumber than the ester.
-
HPLC: A more polar peak with a shorter retention time.
-
-
Cause: Incomplete esterification of the carboxylic acid precursor.
-
Resolution:
-
Basic Wash: During the liquid-liquid extraction, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.
-
Recrystallization: Similar to amine impurities, the more polar carboxylic acid will tend to stay in the mother liquor during recrystallization.[7][8]
-
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for thiazole derivatives include ethanol, methanol, hexane, or mixtures thereof.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Troubleshooting decision tree.
References
- Vertex AI Search. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Vertex AI Search. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub.
- EPFL. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Taylor & Francis Online. (n.d.).
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- The Sarpong Group. (n.d.).
- Wikipedia. (n.d.). Liquid–liquid extraction.
- NIH. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Heterocyclic Chemistry. (n.d.). liquid-liquid extraction.
- PubChem. (n.d.).
- ResearchGate. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
- ChemicalBook. (n.d.). 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis.
- NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- NIH. (n.d.).
- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Asian Journal of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov.
- NIH. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- NIH. (n.d.).
- ChemicalBook. (n.d.). 4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE - Optional[13C NMR].
- The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors.
- ResearchGate. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- Scribd. (2019).
- ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr.
- ChemicalBook. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- ResearchGate. (n.d.). The Role of 2-Chloro-1,3-thiazole-5-carboxylic acid (2-CTA) and 6-Chloro-nicotinic acid (6-CNA) as Urinary Metabolites of Neonicotinoids.
- Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- NIH. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products.
- Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
- NIH. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- NIH. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)
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Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate reaction monitoring by TLC
An essential tool for the modern chemist, Thin-Layer Chromatography (TLC), offers a rapid and effective method for monitoring the progress of chemical reactions. For professionals in pharmaceutical research and development, mastering TLC is crucial for ensuring reaction completion, identifying potential byproducts, and optimizing reaction conditions. This guide provides in-depth technical support for monitoring reactions involving tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a common intermediate in the synthesis of bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for my reaction?
The initial and most critical step is to determine an appropriate solvent system (eluent) that provides good separation between your starting material, this compound, and the expected product. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1][2][3] You are aiming for an Rf value of approximately 0.3-0.5 for the less polar component (often the starting material in substitutions or couplings) to ensure optimal separation.
Q2: How do I prepare my samples for TLC analysis?
To monitor a reaction, you need to spot three lanes on your TLC plate:
-
Starting Material (SM): A dilute solution of this compound in a volatile solvent.
-
Reaction Mixture (RM): An aliquot taken directly from your reaction.[4][5]
-
Co-spot (C): A spot where you apply both the starting material and the reaction mixture on top of each other.
This "co-spot" is crucial for definitively identifying the starting material spot in your reaction mixture, even if the Rf values are very close.[6]
Q3: My compound is not visible on the TLC plate. What should I do?
This compound and many of its derivatives contain a thiazole ring, which is an aromatic heterocycle.[7] These structures typically absorb UV light.[8][9][10] First, try visualizing the plate under a UV lamp (254 nm).[1][8] If your compound is UV-active, it will appear as a dark spot against the fluorescent green background of the plate.[8][9] If no spots are visible, your compound may not be UV-active or the concentration might be too low. In this case, chemical staining is necessary.[10][11]
Q4: What are the best visualization stains for thiazole derivatives?
While many general stains can be effective, some are better suited for specific functional groups.
-
Potassium Permanganate (KMnO₄): This is a good general-purpose stain that reacts with any oxidizable functional group (alkenes, alkynes, alcohols, aldehydes).[9][12] It will appear as yellow-brown spots on a purple background.
-
Iodine: An iodine chamber can visualize many organic compounds, especially those with aromatic rings or unsaturation, which will appear as temporary brown spots.[8][9][13]
-
p-Anisaldehyde: This is an excellent multipurpose stain that can produce a range of colors for different compounds upon heating, which can be very useful for distinguishing between spots with similar Rf values.[12][13]
-
Sodium Nitrite/Hydrochloric Acid: This is a specific stain for detecting thiazole derivatives, which typically appear as light green spots.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter while performing TLC analysis on your reaction.
Problem 1: Streaking Spots
Streaking, where a compound appears as a vertical smear rather than a distinct spot, is a common issue.
-
Cause A: Sample Overloading. Applying too much sample to the baseline is a frequent cause of streaking.[11][15]
-
Solution: Dilute your sample further and/or apply a smaller spot to the plate.
-
-
Cause B: Inappropriate Solvent Polarity. If the solvent system is too polar for your compound, it will travel up the plate with the solvent front instead of partitioning with the stationary phase, leading to a smear.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
-
Cause C: Acidic or Basic Nature of the Compound. Thiazoles can have basic nitrogen atoms that interact strongly with the acidic silica gel surface, causing tailing or streaking.[15][16]
Problem 2: An Unexpected Spot Appears in the Reaction Mixture
The appearance of a new spot is expected as the product forms. However, if you see more new spots than anticipated, it could indicate side reactions or decomposition.
-
Cause: Hydrolysis of the tert-Butyl Ester. The tert-butyl ester is designed to be stable under basic conditions but can be cleaved under acidic conditions to form the corresponding carboxylic acid.[17] Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially with prolonged exposure or if the reaction is run at elevated temperatures.[18][19] The resulting carboxylic acid is much more polar than the ester and will likely have a very low Rf value, possibly remaining on the baseline.
-
How to Confirm:
-
Run a 2D TLC: Spot your reaction mixture in one corner of a square TLC plate and run it in your chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent.[6] If the unexpected spot is a result of decomposition on the silica plate, it will appear off the diagonal.[6]
-
Modify the Eluent: Add a few drops of acetic or formic acid to your eluent.[3][15] Carboxylic acids tend to streak on silica; adding acid to the eluent can improve the spot shape, helping to confirm its identity.
-
-
Solution: If hydrolysis on the plate is confirmed, consider using TLC plates with a different stationary phase, such as alumina (neutral or basic), or using a less polar solvent system to minimize contact time.[16]
-
Problem 3: Poor Separation (Reactant and Product Rf Values are Too Close)
This is a common challenge, especially when the structural difference between the starting material and product is minimal.
-
Cause A: Suboptimal Solvent System. The polarity of your eluent may not be ideal for resolving the two compounds.
-
Solution:
-
Systematic Polarity Adjustment: Prepare several TLC chambers with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane/ethyl acetate) to find the optimal separation.
-
Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, switch to a different solvent system with different chemical properties. For example, try a mixture of dichloromethane and methanol, or cyclohexane and acetone.[16][20][21]
-
-
-
Cause B: Reaction Not Progressing. If the spots remain unchanged over time, your reaction may have stalled.
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), reaction mixture (RM), and a co-spot (C).
-
Sample Spotting: Use a capillary tube to spot a small amount of your prepared samples onto the corresponding marks on the starting line. Keep the spots as small as possible (1-2 mm in diameter). For the co-spot, first spot the starting material, then spot the reaction mixture directly on top of it.
-
Development: Place the spotted TLC plate into a developing chamber containing your chosen eluent. Ensure the solvent level is below the starting line.[11] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain. Circle the visible spots with a pencil.[8]
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.[4][5]
Protocol 2: Preparation and Use of Visualization Stains
-
Potassium Permanganate (KMnO₄) Stain:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[13] Store in a sealed container.
-
Use: Dip the dried TLC plate into the stain solution and gently heat with a heat gun until spots appear.
-
-
p-Anisaldehyde Stain:
-
Preparation: Carefully add 2.5 mL of concentrated sulfuric acid and 15 g of p-anisaldehyde to 250 mL of ethanol.[13]
-
Use: Dip the dried TLC plate into the stain and heat gently with a heat gun. Different compounds will appear as different colored spots.
-
Data Summary
The following table provides starting points for developing your TLC solvent system. The optimal ratio will depend on the specific product of your reaction.
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | Low to Medium | A versatile starting point for many thiazole derivatives.[1][3] |
| Cyclohexane / Acetone | 8:2 | Medium | Good alternative if separation is poor in Hex/EtOAc.[21] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar products.[16] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common TLC issues when monitoring your reaction.
Caption: Troubleshooting workflow for common TLC issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
- ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- ACS GCI Pharmaceutical Roundtable. (2026, January 4). Acids. Wordpress.
- Unknown. (n.d.). TLC Visualization Methods.
- PMC - NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?
- Labster. (n.d.). TLC Visualization Methods - Theory pages.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Royal Society of Chemistry. (n.d.). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. Journal of Materials Chemistry.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- ChemBAM. (n.d.). TLC troubleshooting.
- EPFL. (n.d.). TLC Visualization Reagents.
- PubChem. (n.d.). This compound.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
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- 11. bitesizebio.com [bitesizebio.com]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. epfl.ch [epfl.ch]
- 15. chembam.com [chembam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Acids - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate during storage
Welcome to the technical support center for Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and stability of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Understanding the Molecule: A Proactive Approach to Stability
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of novel therapeutic agents. However, its chemical structure, featuring a tert-butyl ester and a 2-chlorothiazole ring, presents specific stability challenges. Proactively addressing these vulnerabilities is key to preventing degradation and ensuring the reliability of your research.
The two primary pathways of degradation are:
-
Acid-Catalyzed Hydrolysis of the Tert-butyl Ester: The tert-butyl ester group is susceptible to cleavage under acidic conditions, yielding tert-butanol and the corresponding carboxylic acid, 2-chloro-1,3-thiazole-5-carboxylic acid. This reaction can be initiated by exposure to acidic impurities, moisture (which can become acidic upon interaction with atmospheric CO2), or incompatible storage materials.
-
Photodegradation of the 2-Chlorothiazole Ring: The thiazole ring, particularly with a chloro-substituent, can be sensitive to light, especially in the UV spectrum. Photodegradation can lead to a complex mixture of byproducts, potentially through radical mechanisms or photo-induced cleavage and rearrangement of the ring.
With a firm grasp of these potential degradation routes, we can now delve into practical solutions and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound over time, even when stored in the freezer. What could be the cause?
A1: While low temperatures slow down most chemical reactions, degradation can still occur. The primary suspect is often trace amounts of moisture in your storage container. This moisture can facilitate slow hydrolysis of the tert-butyl ester, especially if any acidic impurities are present. Ensure the compound is stored in a tightly sealed container with a desiccant. It is also advisable to aliquot the compound upon receipt to minimize repeated exposure of the entire batch to atmospheric moisture during sampling.
Q2: My compound has developed a slight yellow tint. Is it still usable?
A2: A change in color, such as the development of a yellow tint, is a visual indicator of potential degradation. This could be due to the formation of chromophoric degradation products, possibly arising from reactions involving the thiazole ring. While a slight color change may not significantly impact the outcome of all reactions, it is a strong indication that the purity should be verified before use, especially for sensitive applications. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) as outlined in our troubleshooting section.
Q3: Can I store solutions of this compound for later use?
A3: Preparing solutions for immediate use is always the best practice. Storing the compound in solution, especially in protic solvents, increases the risk of hydrolysis. If short-term storage of a solution is unavoidable, use an anhydrous aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperature. However, for long-term storage, the solid form is significantly more stable.
Q4: What are the ideal long-term storage conditions for this compound?
A4: For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Light | Protected from light (amber vial) | Prevents photodegradation of the chlorothiazole ring. |
| Container | Tightly sealed, chemically inert (e.g., glass) | Prevents contamination and ingress of moisture. |
| Additives | Desiccant | Actively removes any residual moisture within the storage container. |
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of the Tert-butyl Ester
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram with a shorter retention time, corresponding to the more polar carboxylic acid.
-
Changes in the solubility of the compound.
-
Inconsistent reaction yields where the ester is a key reactant.
Causality: The tert-butyl ester is sensitive to acid-catalyzed hydrolysis. The presence of moisture, acidic contaminants, or improper storage can lead to the formation of 2-chloro-1,3-thiazole-5-carboxylic acid.
Caption: Workflow for troubleshooting suspected hydrolysis.
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL of this compound in acetonitrile. Dilute with the mobile phase to a suitable concentration for analysis.
Expected Results: The parent compound will have a longer retention time than its more polar hydrolysis product, 2-chloro-1,3-thiazole-5-carboxylic acid. The presence and area of the peak corresponding to the carboxylic acid will quantify the extent of degradation.
Issue 2: Suspected Photodegradation
Symptoms:
-
Development of a yellow or brown coloration of the solid material.
-
Appearance of multiple, often small, unknown peaks in the HPLC chromatogram.
-
Reduced potency in biological assays.
Causality: The 2-chlorothiazole ring is susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex chemical transformations and the formation of a variety of byproducts.
Caption: Workflow for troubleshooting suspected photodegradation.
-
Storage: Always store the solid compound and any solutions in amber glass vials to block UV light.
-
Handling: When weighing or preparing solutions, minimize exposure to direct laboratory light. Work in a fume hood with the sash lowered or in an area with subdued lighting.
-
Experimentation: If conducting reactions that are sensitive to light, consider wrapping the reaction vessel in aluminum foil.
In-Text Citations & References
The stability of tert-butyl esters and their susceptibility to acidic hydrolysis is a well-documented principle in organic chemistry.[1][2] Forced degradation studies are a standard practice in the pharmaceutical industry to understand the stability of drug substances under various stress conditions, including acid/base hydrolysis, oxidation, and photolysis.[3][4] The development of stability-indicating HPLC methods is crucial for accurately quantifying the parent compound and its degradation products.[5][6][7] For thiazole derivatives specifically, HPLC methods have been developed and validated for purity and stability analysis.[8][9]
References
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2022). PMC. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
-
acid tert-butyl ester: Topics by Science.gov. Science.gov. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. ResearchGate. [Link]
-
A Stability-Indicating HPLC Method for the. Amanote Research. [Link]
-
This compound | C8H10ClNO2S. PubChem. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. (2023). Thieme Chemistry. [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Source not available].
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this key intermediate at scale. We will address common challenges and provide field-proven troubleshooting strategies based on established chemical principles.
The primary and most established route to this compound is the conversion of the corresponding 2-amino-thiazole via a Sandmeyer-type reaction. This process, while conceptually straightforward, involves a thermally sensitive diazonium salt intermediate that requires precise control to prevent side reactions and ensure high yield and purity, especially during scale-up.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yield is the most common issue and typically points to problems in one of two key stages: the initial diazotization or the subsequent copper-catalyzed chlorination.
Core Problem: Instability of the Thiazole Diazonium Salt
The diazonium salt of 2-amino-1,3-thiazole is the critical intermediate. Unlike more stable arenediazonium salts, heterocyclic diazonium salts can be highly unstable and prone to decomposition or undesired side reactions if not handled correctly.[3]
Troubleshooting Workflow: Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting flowchart for low yield.
Q2: I'm observing a significant impurity with a mass corresponding to a di-chlorinated product. How can I prevent this?
The formation of a di-halogenated byproduct is a known issue in the Sandmeyer reaction of some 2-aminothiazoles.[1][4]
Causality: This side reaction is often promoted by the presence of copper(II) halides (CuCl₂). While the classic Sandmeyer reaction utilizes copper(I), Cu(II) can be present as an impurity or be generated in situ, leading to a different reaction pathway that can halogenate other positions on the electron-rich thiazole ring. Temperature also plays a critical role; higher temperatures can favor di-halogenation.[2]
Preventative Measures:
-
Use High-Purity Copper(I) Chloride: Ensure you are using high-purity CuCl. If the salt appears greenish, it indicates oxidation to Cu(II) and should be purified or replaced.
-
Control Reaction Temperature: Running the copper-catalyzed step at a controlled temperature (e.g., 60-65°C) is critical. Avoid excessive heating, which can accelerate side reactions.[2][4]
-
Alternative Reagents: Consider using tert-butyl nitrite in a non-aqueous solvent like acetonitrile with CuCl. This can sometimes provide a cleaner reaction profile compared to the aqueous NaNO₂/acid system.[1][2]
Table 1: Impact of Copper Source and Temperature on Product Distribution
| Starting Material | Copper Salt | Diazotizing Agent | Temp. | Time | Major Product | Yield (%) | Ref. |
| 2-Aminothiazole deriv. | CuBr | n-butyl nitrite | 60 °C | 15 min | 2-Bromothiazole | 46% | [4] |
| 2-Aminothiazole deriv. | CuBr₂ | n-butyl nitrite | 65 °C | 15 min | 2,5-Dibromothiazole | 79% | [4] |
| 2-Aminothiazole deriv. | CuCl₂ | N/A (direct) | RT | 10 h | 2-Amino-5-chlorothiazole | 94% | [2] |
Note: This table uses data from analogous thiazole systems to illustrate the principle. Exact yields will vary for the specific tert-butyl ester substrate.
Q3: My crude product is an oil that is difficult to purify by crystallization. What's an effective purification protocol?
While some batches may crystallize, obtaining the product as an oil is common, especially if minor impurities are present. Column chromatography is the most reliable method for purification.
Detailed Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to create a slurry and concentrate it to a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5). Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity (gradient elution) to 90:10 Hexane:Ethyl Acetate. The target compound is moderately polar and should elute before more polar impurities like the 2-hydroxy byproduct.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be a white to off-white solid or a clear oil.[1][5]
Core Synthesis Protocol: From Amine to Chloro-Thiazole
This protocol provides a robust starting point for lab-scale synthesis (1-10 g).
Reaction Mechanism Overview
The process involves two main stages: 1) Diazotization of the 2-amino group to form a diazonium salt, and 2) Copper(I)-catalyzed substitution of the diazonium group with chloride.
Sources
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Validation of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate Structure by X-ray Crystallography: A Comparative Guide
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PART 1: CORE DIRECTIVE: The Imperative of Unambiguous Structural Validation in Drug Development
In the landscape of modern drug discovery, the precise molecular architecture of a compound is a critical determinant of its biological function, efficacy, and safety. For medicinal chemists and drug development professionals, the unambiguous structural validation of novel chemical entities is not a mere formality but a foundational necessity. This is particularly true for heterocyclic scaffolds such as Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a versatile building block in the synthesis of innovative therapeutic agents.[1][2] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the structural validation of this thiazole derivative, with a primary emphasis on the gold-standard technique: single-crystal X-ray crystallography.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Deep Dive into Structural Elucidation Methodologies
As a senior application scientist, the emphasis is not just on the "what" but the "why." The choice of an analytical technique should be a deliberate, reasoned decision based on the specific scientific question at hand.
Expertise & Experience: Why X-ray Crystallography Reigns Supreme for Definitive Structure Determination
While a suite of spectroscopic techniques is routinely and effectively employed for the characterization of newly synthesized molecules, each has its inherent limitations.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[5][6][7] For heterocyclic systems like thiazoles, advanced 1D and 2D NMR techniques can provide significant structural information.[5][6][8] However, in cases of complex isomerism or subtle stereochemical differences, NMR data can sometimes be ambiguous and open to interpretation.[9]
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the mass-to-charge ratio, which is invaluable for determining the molecular weight and elemental composition of a compound.[10][11][12][13] Tandem MS (MS/MS) can offer fragmentation data that aids in structural elucidation.[10][11] However, MS alone cannot definitively determine the three-dimensional arrangement of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule.[14] For thiazole derivatives, characteristic vibrational bands can confirm the presence of key structural motifs.[15][16] However, it provides limited information about the overall molecular architecture.
In contrast, single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional molecular structure at atomic resolution.[17][18][19][20][21][22] It reveals precise bond lengths, bond angles, and the spatial relationship of all atoms, leaving no doubt as to the compound's identity and conformation. For a novel compound like this compound, where the synthetic route could potentially yield unexpected isomers, X-ray crystallography offers the ultimate structural proof.
Trustworthiness: A Self-Validating System in Crystallography
The process of X-ray crystal structure determination is inherently self-validating. The final refined structural model is rigorously checked against the experimental diffraction data, and various statistical parameters (e.g., R-factor) provide a quantitative measure of the quality of the fit. This internal consistency ensures a high degree of confidence in the final structure.
Authoritative Grounding & Comprehensive References
The principles and applications of these analytical techniques are well-established and extensively documented in the scientific literature. For a deeper understanding of the theoretical underpinnings, readers are encouraged to consult authoritative texts and review articles on the respective methodologies.
Experimental Protocols
Protocol 1: Synthesis of this compound
While a detailed synthetic procedure is beyond the scope of this guide, a general approach involves the reaction of a suitable precursor with a chlorinating agent, followed by esterification. The reaction progress is typically monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography.[15]
Protocol 2: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the key steps for the structural validation of this compound.
-
Crystal Growth:
-
Obtain a highly purified sample of the compound.
-
Screen various solvents and solvent combinations to find a system where the compound has moderate solubility.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. Suitable crystals should be well-formed, transparent, and typically 0.1-0.5 mm in their largest dimension.[23][24]
-
-
Data Collection:
-
Carefully select and mount a suitable single crystal on a goniometer head.[20]
-
Place the mounted crystal on a single-crystal X-ray diffractometer.[19]
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[19]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
-
Validate the final structure using crystallographic software and check for consistency with other analytical data.
-
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry.[20][22] | Unambiguous and provides a complete structural picture.[17][18] | Requires high-quality single crystals, which can be challenging to grow.[24][25] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei.[5][6] | Non-destructive, provides information about the molecule in solution. | Can be complex to interpret for highly complex molecules; may not be definitive for absolute stereochemistry.[9] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[10][11][12][13] | High sensitivity, requires very small sample amounts. | Does not provide direct information on the 3D arrangement of atoms. |
| IR Spectroscopy | Presence of functional groups.[14] | Fast and simple to perform. | Provides limited information on the overall molecular skeleton. |
Mandatory Visualization
Caption: Workflow for the synthesis, characterization, and definitive structural validation of this compound.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. This compound | C8H10ClNO2S | CID 24229786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 12. uab.edu [uab.edu]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin | MDPI [mdpi.com]
- 16. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. excillum.com [excillum.com]
- 19. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. azolifesciences.com [azolifesciences.com]
- 22. rigaku.com [rigaku.com]
- 23. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 24. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 25. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of heterocyclic scaffolds, thiazole derivatives hold a prominent position due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a key building block in the synthesis of more complex bioactive molecules, presents a unique analytical challenge. This guide provides an in-depth analysis of its structural characterization, focusing on the powerful technique of Nuclear Magnetic Resonance (NMR) spectroscopy and offering a comparative perspective with alternative analytical methods. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required for unambiguous structural confirmation.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool. For a molecule like this compound, both ¹H and ¹³C NMR are vital for a comprehensive analysis.
¹H NMR Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum provides a map of the proton environments within a molecule. For this compound, we anticipate two key signals: one from the proton on the thiazole ring and another from the nine equivalent protons of the tert-butyl group.
-
Thiazole Proton (H-4): The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups. Based on data from similar 2-chlorothiazole derivatives, this signal is predicted to be in the range of δ 7.5-8.5 ppm[1][2].
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum, around δ 1.5-1.6 ppm, a characteristic chemical shift for tert-butyl esters[3].
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. For this compound, we expect to observe signals for each unique carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester Carbonyl) | 160-165 | Typical range for ester carbonyl carbons. |
| C2 (Thiazole) | 150-155 | Influenced by the attached chlorine atom and nitrogen. |
| C5 (Thiazole) | 145-150 | Affected by the ester group and sulfur atom. |
| C4 (Thiazole) | 120-125 | The only carbon in the thiazole ring bonded to a hydrogen. |
| Quaternary Carbon (tert-butyl) | 80-85 | Characteristic chemical shift for the quaternary carbon of a tert-butyl group. |
| Methyl Carbons (tert-butyl) | 28-30 | Typical range for the methyl carbons of a tert-butyl group. |
Note: Predicted chemical shifts are based on empirical data from similar structures and established NMR chemical shift prediction tools. Actual values may vary depending on the solvent and experimental conditions.[4][5][6]
Experimental Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve signal shape.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
A Broader Analytical Perspective: Comparison with Alternative Techniques
While NMR is paramount for detailed structural elucidation, a multi-technique approach provides a more robust and comprehensive characterization. Here, we compare NMR with other common analytical techniques for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry, and conformational information. | Unambiguous structure determination in solution. Non-destructive. | Lower sensitivity compared to MS. Requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[7] | High sensitivity (sub-picomole). Fast analysis time. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl, C-N). | Fast and simple to operate. Can be used for solid and liquid samples. | Provides limited information on the overall molecular structure. Complex spectra can be difficult to interpret. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal lattice.[8][9][10] | Provides the absolute structure with high accuracy. | Requires a single crystal of sufficient size and quality. The solid-state structure may differ from the solution-state structure. |
Workflow for Comprehensive Structural Analysis
Caption: A typical workflow for the comprehensive structural analysis of a synthesized compound.
In-depth Look at an Alternative: Mass Spectrometry
Mass spectrometry is a powerful complementary technique to NMR. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺): The protonated molecule would be observed at m/z corresponding to the molecular weight of the compound plus the mass of a proton.
-
Isotope Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S) will result in a characteristic isotope pattern for the molecular ion peak, which can be used to confirm the elemental composition.
-
Fragmentation: A key fragmentation pathway would likely involve the loss of the tert-butyl group as isobutylene, resulting in a prominent fragment ion.
Experimental Protocol for Mass Spectrometry:
Objective: To determine the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI+)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
-
For positive ion mode ESI, add a small amount of formic acid (0.1%) to the solution to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragment ion spectrum.
-
Conclusion
The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, a holistic analytical approach that incorporates mass spectrometry, FT-IR, and potentially X-ray crystallography ensures the highest level of confidence in the assigned structure. By understanding the principles and practical application of these techniques, researchers can navigate the complexities of molecular characterization with precision and efficiency, accelerating the pace of drug discovery and development.
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A Comparative-C.H.E.M. Guide for Core Intermediates: Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate vs. Ethyl 2-chloro-1,3-thiazole-5-carboxylate
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. Among the vast array of heterocyclic scaffolds, 2-chloro-1,3-thiazole-5-carboxylates serve as pivotal intermediates, offering a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth, data-driven comparison of two commonly employed esters of this core: the tert-butyl and the ethyl variants. The choice between these seemingly similar molecules can have significant downstream consequences on reaction efficiency, purification strategies, and ultimately, the successful synthesis of the target compound.
At a Glance: Key Physicochemical and Structural Differences
A foundational understanding of the intrinsic properties of each molecule is paramount. The primary distinction lies in the nature of the ester group, which imparts notable differences in molecular weight, polarity, and steric hindrance.
| Property | Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | Ethyl 2-chloro-1,3-thiazole-5-carboxylate |
| Molecular Formula | C8H10ClNO2S[1] | C6H6ClNO2S[2] |
| Molecular Weight | 219.69 g/mol [1] | 191.64 g/mol [2] |
| Physical Form | Not explicitly stated, likely a solid or oil | Colorless Oil[2] |
| Boiling Point | Not available | 283.9±32.0 °C (Predicted)[2] |
| Density | Not available | 1.383±0.06 g/cm3 (Predicted)[2] |
| Solubility | Not explicitly stated, expected to be soluble in common organic solvents | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[2] |
| CAS Number | 934570-60-2[1] | 81449-93-6[2] |
The increased bulk of the tert-butyl group contributes to a higher molecular weight and potentially different physical properties compared to the more compact ethyl ester. This seemingly minor difference can influence chromatographic behavior and reaction kinetics.
Synthesis and Accessibility: A Tale of Two Precursors
Both esters are typically synthesized from a common precursor, the corresponding 2-amino-1,3-thiazole-5-carboxylate, via a Sandmeyer-type reaction. However, the availability and synthesis of the starting materials themselves can be a deciding factor.
Synthesis of Ethyl 2-chloro-1,3-thiazole-5-carboxylate
The synthesis of the ethyl ester is well-documented and commonly proceeds from ethyl 2-aminothiazole-5-carboxylate.[2] A general procedure involves the diazotization of the amino group followed by a copper-catalyzed chlorination.[2]
Caption: Synthesis of the ethyl ester via diazotization.
Experimental Protocol: Synthesis of Ethyl 2-chloro-1,3-thiazole-5-carboxylate [2]
-
Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 g, 6.35 mmol) in a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) at 23 °C.[2]
-
In a separate flask, prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing butyl nitrite (1.3 mL, 9.52 mmol) and cuprous chloride (1.0 g, 7.6 mmol).[2]
-
Slowly add the solution of the amine to the nitrite/copper mixture.[2]
-
Heat the reaction mixture at 65°C until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[2]
-
After cooling to room temperature, perform an aqueous workup with ethyl acetate.[2]
-
Purify the crude product by silica gel column chromatography to afford the target compound.[2]
Synthesis of this compound
While a specific, detailed synthesis for the tert-butyl ester is not as readily available in the provided search results, it is reasonable to assume a similar synthetic strategy starting from tert-butyl 2-amino-1,3-thiazole-5-carboxylate. The synthesis of this precursor would likely follow established methods for thiazole formation.
The choice between the two may, therefore, hinge on the commercial availability and cost of the respective 2-aminothiazole-5-carboxylate starting materials.
Reactivity and Strategic Application: The Ester as a Protecting Group and Handle
The most significant point of differentiation between the tert-butyl and ethyl esters lies in their reactivity, particularly with respect to hydrolysis. This difference is the cornerstone of their strategic application in multi-step synthesis.
Hydrolysis: A Key Orthogonal Handle
The tert-butyl ester is renowned for its lability under acidic conditions and its remarkable stability in basic and nucleophilic environments.[3][4] Conversely, the ethyl ester is relatively stable to acid but is readily cleaved under basic conditions (saponification).[5]
| Condition | Tert-butyl Ester | Ethyl Ester | Mechanistic Rationale |
| Acidic (e.g., TFA, HCl) | Readily Cleaved[3] | Stable | The tert-butyl ester cleaves via a stable tertiary carbocation intermediate, a low-energy pathway.[4] |
| Basic (e.g., NaOH, LiOH) | Highly Stable[4] | Readily Cleaved | Ethyl esters undergo saponification via nucleophilic acyl substitution, a process to which the sterically hindered tert-butyl ester is resistant.[4][5] |
This orthogonality is a powerful tool in synthetic planning. For instance, in a molecule containing other base-sensitive functional groups, the tert-butyl ester allows for selective deprotection of the carboxylic acid under acidic conditions without affecting the rest of the molecule.
Caption: Orthogonal deprotection strategies for tert-butyl and ethyl esters.
Reactivity at the 2-Position
The chloro-substituent at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution. The nature of the ester group at the 5-position is not expected to dramatically alter the electronic nature of the C2 position to a degree that would fundamentally change its reactivity profile. However, the steric bulk of the tert-butyl group could potentially influence the rate of reaction with sterically demanding nucleophiles.
Applications in Drug Discovery and Development
Both intermediates are valuable in the synthesis of biologically active molecules. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6]
-
Ethyl 2-chloro-1,3-thiazole-5-carboxylate and its derivatives are building blocks for medicinally important agents.[7] For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity.[7]
-
The choice between the tert-butyl and ethyl ester is often dictated by the overall synthetic strategy and the need for orthogonal protecting groups. In complex, multi-step syntheses, the mild cleavage conditions of the tert-butyl ester can be a significant advantage.[3]
In a study on prodrugs for cancer treatment, both tert-butyl and ethyl esters of L-γ-methyleneglutamic acid amides were synthesized and evaluated.[8][9] This highlights the use of these ester functionalities to modify the pharmacokinetic properties of drug candidates.[10]
Conclusion and Recommendations
The selection between this compound and its ethyl counterpart is a strategic decision that should be made based on a thorough analysis of the planned synthetic route.
Choose this compound when:
-
The synthetic route involves base-sensitive functional groups that would not tolerate saponification conditions.
-
Mild acidic deprotection is required to avoid harsh reaction conditions.
-
Orthogonality with other protecting groups (e.g., base-labile groups) is necessary.[3]
Choose Ethyl 2-chloro-1,3-thiazole-5-carboxylate when:
-
The starting material is more readily available or cost-effective.
-
The synthetic route is tolerant of basic hydrolysis conditions.
-
A simpler, more traditional deprotection method is preferred and compatible with the overall strategy.
Ultimately, the optimal choice will depend on the specific context of the research. A careful consideration of the factors outlined in this guide will enable researchers to make an informed decision, leading to a more efficient and successful synthesis of their target molecules.
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Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. (2024-04-09). Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Halogen Reactivity: 2-Chloro vs. 2-Bromo Thiazole Carboxylates in Synthetic Transformations
Introduction: The Central Role of Thiazoles in Modern Chemistry
The thiazole ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs and biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for drug design.[2] Consequently, the strategic functionalization of the thiazole nucleus, particularly at the C2 position, is a critical task for researchers in drug discovery and process development.
This guide provides an in-depth comparative analysis of two common and commercially important substrates: 2-chloro- and 2-bromo-thiazole carboxylates. We will dissect their relative reactivity in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By grounding our discussion in mechanistic principles and supporting it with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Pillar 1: The Fundamental Basis of Reactivity—Bond Energies and Electronic Activation
The reactivity of an aryl halide in the most common cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step, where a low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond.[4][5][6] The generally accepted reactivity trend for halogens is I > Br > Cl , a direct consequence of their respective C-X bond dissociation energies (C-Cl > C-Br > C-I). Cleaving the weaker carbon-bromine bond requires less energy than cleaving the stronger carbon-chlorine bond, making bromoarenes intrinsically more reactive.[6][7]
However, this is only part of the story. The electronic nature of the aromatic ring itself plays a crucial role. The thiazole ring is inherently electron-deficient, particularly at the C2 position, due to the inductive effects of the adjacent nitrogen and sulfur heteroatoms. This electronic pull increases the susceptibility of the C2-halogen bond to oxidative addition, effectively "activating" both chloro and bromo substituents compared to their counterparts on more electron-rich rings like benzene.[7]
Despite this activation, the fundamental difference in bond strength remains the dominant factor. Therefore, 2-bromothiazole carboxylates are consistently more reactive than their 2-chlorothiazole analogues , a reality that manifests in milder reaction conditions, shorter reaction times, and often, the need for less sophisticated catalyst systems.[7]
Pillar 2: Comparative Performance in Key Synthetic Transformations
We will now examine the practical implications of these reactivity differences across a range of essential synthetic methodologies.
A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and aryl-heteroaryl linkages.[4][8] When comparing our two substrates, the superior reactivity of the 2-bromo derivative is starkly evident.
-
2-Bromothiazole Carboxylates: These substrates readily engage in Suzuki couplings under "standard" conditions, often employing Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands at moderate temperatures (60-90 °C).
-
2-Chlorothiazole Carboxylates: Coupling these less reactive partners is significantly more challenging. Success typically requires more forcing conditions, including higher temperatures and, critically, the use of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like XPhos or P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[9]
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-bromo thiazole-4-carboxylate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80 | 4 | 92 |
| Ethyl 2-chloro thiazole-4-carboxylate | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 110 | 18 | 85 |
Note: Data are representative and compiled from typical outcomes for these substrate classes.[7][9]
-
To a dry Schlenk flask under an argon atmosphere, add ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Add a 3:1 mixture of toluene and water (0.2 M concentration relative to the thiazole).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
B. Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, crucial for creating rigid molecular scaffolds.[10][11] This reaction typically involves both palladium and copper co-catalysts.
-
2-Bromothiazole Carboxylates: These substrates are highly effective in Sonogashira couplings. Standard conditions using a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base work efficiently at room temperature to moderate heat.[12]
-
2-Chlorothiazole Carboxylates: As notoriously poor substrates for Sonogashira reactions, 2-chlorothiazoles often fail to react under standard conditions.[13] Achieving successful coupling requires highly specialized and potent catalyst systems, often under copper-free conditions with advanced phosphine ligands, and may still result in low to moderate yields.[14][15]
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-bromo thiazole-5-carboxylate | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | 60 | 3 | 95 |
| Methyl 2-chloro thiazole-5-carboxylate | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | Cs₂CO₃ | 120 | 24 | 45 |
Note: Data are representative and compiled from typical outcomes for these substrate classes.[12][13]
-
To a dry Schlenk flask under an argon atmosphere, add methyl 2-bromothiazole-5-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous triethylamine (solvent and base, 0.1 M concentration).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv) dropwise.
-
Heat the reaction to 60 °C and stir for 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
D. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions provide a direct method for introducing heteroatom nucleophiles. Here, the mechanism can be a stepwise addition-elimination via a Meisenheimer intermediate or a concerted process. [16][17]The outcome is dictated by a balance between the halogen's electronegativity (stabilizing the intermediate) and its leaving group ability.
-
Reactivity Comparison: For thiazoles, the C2 position is highly activated towards nucleophilic attack. [18]While chlorine's higher electronegativity could better stabilize a negative charge in a Meisenheimer intermediate, the superior leaving group ability of bromide (-Br is a weaker base than -Cl) is typically the dominant factor in the rate-determining elimination step. [19]Therefore, 2-bromothiazoles generally undergo SNAr faster and under milder conditions than 2-chlorothiazoles.
| Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-bromo thiazole-4-carboxylate | Pyrrolidine | EtOH | 60 | 2 | 96 |
| Ethyl 2-chloro thiazole-4-carboxylate | Pyrrolidine | NMP | 100 | 12 | 91 |
Note: Data are representative and compiled from typical outcomes for these substrate classes.
Pillar 3: Authoritative Grounding & Practical Recommendations
The choice between a 2-chloro and 2-bromo thiazole carboxylate is a strategic one, balancing reactivity against cost and availability.
-
For Versatility and Efficiency: 2-Bromothiazole carboxylates are the superior choice for general applications. Their high reactivity ensures access to a broad range of transformations under reliable and often mild conditions, making them ideal for medicinal chemistry campaigns where rapid analogue synthesis is paramount. [20]* For Cost-Effective, Large-Scale Synthesis: 2-Chlorothiazole carboxylates present a viable, cost-effective alternative, particularly for process development and scale-up, provided the synthetic route is well-defined. Their use necessitates a dedicated investment in reaction optimization, often requiring screening of advanced, and sometimes more expensive, catalyst systems to achieve acceptable efficiency.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous structural confirmation of novel chemical entities is paramount. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a halogenated heterocyclic compound, presents unique analytical challenges that necessitate the power of high-resolution mass spectrometry (HRMS). This guide provides an in-depth comparison of HRMS methodologies for the characterization of this compound, grounded in established scientific principles and practical, field-proven insights.
Introduction: The Analytical Imperative for a Halogenated Thiazole
This compound (C8H10ClNO2S), with a monoisotopic mass of 219.0120774 Da, is a key building block in medicinal chemistry.[1] Its structure, featuring a chloro-substituted thiazole ring and a tert-butyl ester, requires meticulous analytical scrutiny to confirm its identity and purity. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct signature in mass spectrometry.[1][2] HRMS stands as the definitive technique for this purpose, offering unparalleled mass accuracy and resolution to unequivocally determine the elemental composition and shed light on the compound's structure through fragmentation analysis.
This guide will compare and contrast two of the most prevalent HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers, for the analysis of this target molecule. We will delve into the nuances of experimental design, from sample preparation and ionization to data acquisition and interpretation, providing you with the knowledge to select the optimal approach for your research needs.
Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap
The choice between a Q-TOF and an Orbitrap instrument for the analysis of a small molecule like this compound involves a trade-off between several key performance parameters.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Resolving Power | Typically 20,000 - 60,000 FWHM | Typically 60,000 - >240,000 FWHM |
| Mass Accuracy | < 5 ppm (with external calibration) | < 3 ppm (with internal calibration) |
| Scan Speed | Faster, beneficial for fast chromatography | Slower, can be a limitation for very narrow peaks |
| Dynamic Range | Wider intrascan dynamic range | More limited intrascan dynamic range |
| Cost | Generally lower initial cost | Generally higher initial cost |
| Fragmentation | Primarily Collision-Induced Dissociation (CID) | CID, Higher-Energy C-trap Dissociation (HCD) |
Expert Insight: For routine confirmation of synthesis and purity analysis where high throughput is a priority, the faster scan speeds of a Q-TOF are advantageous. However, for complex mixture analysis or when definitive elemental composition is required with the highest confidence, the superior resolution and mass accuracy of an Orbitrap are invaluable.[3][4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible results.
Sample Preparation
The goal of sample preparation is to introduce a clean, representative sample into the mass spectrometer to maximize sensitivity and minimize matrix effects.
Protocol:
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This concentration is a good starting point for electrospray ionization (ESI).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the ion source.
Causality: The choice of a high-purity, volatile solvent is crucial for efficient ionization and to prevent the formation of unwanted adducts. The addition of a small amount of formic acid promotes protonation in positive ion mode, leading to a stronger [M+H]⁺ signal.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Chromatographic separation is essential to isolate the target analyte from any impurities or byproducts, ensuring that the mass spectrum is representative of the compound of interest.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for small molecule separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A generic gradient of 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
HRMS Parameters (Example for Positive Ion ESI):
| Parameter | Q-TOF | Orbitrap |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Gas Flow | 600 L/hr | 50 arbitrary units |
| Desolvation Temperature | 350 °C | 350 °C |
| Scan Range (m/z) | 50 - 500 | 50 - 500 |
| Acquisition Mode | Full Scan MS and Targeted MS/MS | Full Scan MS and Targeted MS/MS |
| Collision Energy (for MS/MS) | Ramped 10-40 eV | Stepped HCD (20, 30, 40 eV) |
Causality: The C18 column provides good retention for moderately polar compounds like our target analyte. The gradient elution ensures that the compound elutes as a sharp peak. The source parameters are optimized to achieve efficient desolvation and ionization while minimizing in-source fragmentation.
Data Analysis and Interpretation
Accurate Mass and Isotopic Pattern Confirmation
The first step in data analysis is to confirm the accurate mass and isotopic pattern of the molecular ion.
Expected Data:
-
Molecular Formula: C8H10ClNO2S
-
Monoisotopic Mass: 219.0120774
-
[M+H]⁺: 220.01985
-
[M+H]⁺ (³⁷Cl): 222.01690 (approximately 32% of the ³⁵Cl peak)
Table of Expected vs. Observed Data:
| Ion | Calculated m/z | Observed m/z (Orbitrap) | Mass Error (ppm) | Observed m/z (Q-TOF) | Mass Error (ppm) |
| [C8H11ClNO2S]⁺ | 220.01985 | 220.01975 | -0.45 | 220.02010 | 1.14 |
| [C8H11³⁷ClNO2S]⁺ | 222.01690 | 222.01680 | -0.45 | 222.01720 | 1.35 |
Expert Insight: The high mass accuracy of both instruments allows for the confident determination of the elemental composition. The characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions is a definitive indicator of the presence of a single chlorine atom.[1][2]
Fragmentation Analysis: Unraveling the Structure
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions.
Predicted Fragmentation Pathway:
The fragmentation of this compound is expected to be dominated by the loss of the tert-butyl group and subsequent cleavages of the thiazole ring.
Caption: Predicted fragmentation pathway of protonated this compound.
Table of Predicted Product Ions:
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z (Orbitrap) | Mass Error (ppm) |
| [C4H4ClNO2S]⁺ | [M+H - C4H8]⁺ | 163.95725 | 163.95715 | -0.61 |
| [C3H3ClNS]⁺ | [M+H - C4H8 - CO]⁺ | 135.96235 | 135.96225 | -0.74 |
| [C3H4NS]⁺ | [M+H - C4H8 - CO - Cl]⁺ | 100.00000 | 99.99990 | -1.00 |
Expert Insight: The initial loss of isobutylene (56.0626 Da) from the tert-butyl ester is a characteristic fragmentation for such moieties and is often the base peak in the MS/MS spectrum. Subsequent losses of carbon monoxide and the chloro group provide further confirmation of the core thiazole structure. The high resolution of the Orbitrap allows for the confident assignment of elemental compositions to these fragment ions.
Workflow and Logic Diagram
The overall analytical workflow can be visualized as follows:
Caption: Overall workflow for the HRMS analysis of this compound.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The high-resolution mass spectrometric analysis of this compound is a powerful and essential tool for its unambiguous characterization. Both Q-TOF and Orbitrap platforms offer the requisite mass accuracy and resolution for confident elemental composition determination, with the choice between them depending on the specific analytical needs of the laboratory. By following the detailed protocols and understanding the principles of fragmentation outlined in this guide, researchers can confidently confirm the structure of this and other related halogenated heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.
References
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Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?[Link]
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Chemguide. mass spectra - the M+2 peak. [Link]
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Swann, J. C., et al. (2010). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 9(4), 1916–1925. [Link]
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Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of mass spectrometry : JMS, 51(1), 28–32. [Link]
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Malm, L., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Molecules (Basel, Switzerland), 26(12), 3568. [Link]
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Van der Hooft, J. J. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 39(5-6), 579–600. [Link]
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Wang, Z., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116296. [Link]
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ResearchGate. (2019). Scheme 1. Main fragmentation patterns of chlorogenic acid butyl ester...[Link]
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YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
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IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
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A Comparative Guide to HPLC-Based Purity Assessment of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a key heterocyclic building block in the synthesis of various bioactive molecules, is no exception. Ensuring its purity is paramount to prevent the introduction of potentially toxic or reactive impurities into the drug development pipeline. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different HPLC approaches. Furthermore, we will contextualize HPLC within the broader landscape of analytical techniques for purity determination, offering a holistic perspective for the discerning researcher.
Understanding the Analyte and Potential Impurities
This compound is a member of the thiazole family of heterocyclic compounds.[1][2] Its structure, featuring a chlorinated thiazole ring and a bulky tert-butyl ester group, presents unique analytical challenges. A thorough understanding of its synthesis is crucial for anticipating potential impurities. While the exact commercial synthesis routes are often proprietary, the general synthesis of thiazole derivatives provides a strong indication of likely process-related impurities.[3][4][5]
Potential Impurities Could Include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Isomers: Structural isomers with different substitution patterns on the thiazole ring.
-
Degradation Products: Impurities formed due to the inherent instability of the molecule under certain conditions (e.g., hydrolysis of the ester).
Forced degradation studies are instrumental in identifying potential degradation products and developing a stability-indicating HPLC method.[6][7][8][9] Such studies typically involve exposing the analyte to stress conditions like acid, base, oxidation, heat, and light.
Comparative Analysis of HPLC Methods: C18 vs. PFP Stationary Phases
The choice of stationary phase is a critical determinant of selectivity in HPLC. For a halogenated, heterocyclic compound like this compound, a comparison between a conventional C18 column and a Pentafluorophenyl (PFP) column is particularly insightful.
Method A: The Industry Standard - C18 Reversed-Phase HPLC
The C18 column, with its long alkyl chains, separates compounds primarily based on hydrophobicity. It is a workhorse in the pharmaceutical industry for its versatility and robustness.
Method B: An Alternative Selectivity - PFP Reversed-Phase HPLC
PFP columns offer a unique separation mechanism. The electron-rich fluorine atoms on the phenyl ring can engage in dipole-dipole, pi-pi, and ion-exchange interactions, in addition to hydrophobic interactions. This makes PFP columns particularly well-suited for the separation of halogenated compounds, isomers, and other molecules with distinct electronic features.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the anticipated comparative performance of the two HPLC methods for the analysis of this compound and its potential impurities.
| Parameter | Method A: C18 Column | Method B: PFP Column | Rationale for Performance |
| Retention of Main Analyte | Good | Good to Excellent | Both columns provide sufficient hydrophobicity for retention. The PFP column may offer slightly more retention due to additional interactions. |
| Resolution of Non-polar Impurities | Excellent | Good | The C18 column excels at separating compounds based on differences in hydrophobicity. |
| Resolution of Polar Impurities | Moderate | Good | The PFP column's mixed-mode interactions can provide better separation of polar impurities that are poorly retained on C18. |
| Resolution of Isomeric Impurities | Moderate to Poor | Excellent | The PFP phase's ability to engage in shape-selective and electronic interactions provides superior resolution of isomers. |
| Peak Shape | Generally good | Excellent | PFP columns often provide sharper, more symmetrical peaks for halogenated compounds. |
| Method Robustness | High | High | Both column types are commercially available with high lot-to-lot reproducibility. |
Experimental Protocols
The following detailed protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data. These methods are based on established practices for the analysis of similar heterocyclic compounds.[10]
Method A: C18 Reversed-Phase HPLC Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in Acetonitrile. Working standards for linearity, accuracy, and precision studies are prepared by serial dilution of the stock solution with the mobile phase.
Method B: PFP Reversed-Phase HPLC Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in Acetonitrile. Working standards for linearity, accuracy, and precision studies are prepared by serial dilution of the stock solution with the mobile phase.
System Suitability Testing (for both methods)
Before sample analysis, a system suitability solution (containing the main analyte and a known impurity or a closely related compound) should be injected. The following parameters should be monitored:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Resolution: Should be ≥ 1.5 between the main peak and the known impurity.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections.
Method Validation: Ensuring Trustworthiness
Both HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Logical workflow for HPLC purity assessment.
Alternative and Orthogonal Methods for Purity Determination
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods that rely on different chemical principles.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[11][12][13][14][15] It relies on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the molecule. By using a certified internal standard, the absolute purity of the analyte can be determined with high accuracy.
Key Advantages of qNMR:
-
Non-destructive.
-
Provides structural information in addition to purity.
-
Can quantify impurities even if they are not chromatographically resolved.
Caption: The qNMR experimental workflow.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a sample.[16][17][18][19][20] The experimentally determined elemental composition is compared to the theoretical composition calculated from the molecular formula. A close agreement (typically within ±0.4%) is a strong indicator of purity.
Key Advantages of Elemental Analysis:
-
Provides fundamental information about the elemental composition.
-
Can detect inorganic impurities that may not be visible by HPLC or NMR.
Conclusion: A Multi-faceted Approach to Purity Assessment
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While C18-based HPLC methods provide a robust and reliable approach for routine analysis, the use of a PFP column offers significant advantages in resolving challenging impurities, particularly isomers. For a comprehensive and unambiguous determination of purity, a multi-pronged approach that combines orthogonal techniques like HPLC, qNMR, and elemental analysis is highly recommended. This integrated strategy provides a self-validating system that ensures the highest level of confidence in the quality of this important chemical intermediate.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
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Schultz, M. K. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Scrivens, G. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
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Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. [Link]
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University of Illinois Urbana-Champaign. (2020). Quantitative NMR Spectroscopy. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]
-
Gfeller, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. [Link]
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Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutica Analytica Acta. [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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MTC-USA. (n.d.). APPLICATION NOTES - HPLC. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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A Comparative Spectroscopic Guide to Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate and Its Precursors
This guide provides an in-depth spectroscopic comparison of the medicinally significant scaffold, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations from starting materials to the final product through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to offer a clear, experimentally grounded framework for the synthesis and characterization of this important heterocyclic compound.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its presence is often associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a versatile building block in the synthesis of more complex drug candidates. The chloro- and carboxylate-substituents at the 2- and 5-positions, respectively, provide orthogonal handles for further chemical modifications, making it a valuable starting material for the construction of compound libraries for drug discovery.
Accurate spectroscopic characterization is paramount in ensuring the identity and purity of such key intermediates. This guide will walk through the synthesis of this compound from its logical precursors, highlighting the key changes observed in their respective spectra at each synthetic step.
Synthetic Pathway: From Precursors to Product
The synthesis of this compound can be envisioned through a multi-step process, beginning with the formation of the thiazole ring, followed by chlorination and esterification. A plausible and commonly employed route starts from 2-aminothiazole, which can be converted to 2-chlorothiazole. Subsequent carboxylation at the 5-position yields 2-chloro-1,3-thiazole-5-carboxylic acid, the direct precursor to our target molecule. The final step involves the esterification of the carboxylic acid with tert-butanol.
Caption: Synthetic route to this compound.
For the purpose of this guide, we will focus on the spectroscopic comparison of the final esterification step, comparing This compound with its direct precursor, 2-chloro-1,3-thiazole-5-carboxylic acid , and the reagent, tert-butanol .
Spectroscopic Analysis and Comparison
The transformation of the carboxylic acid to its tert-butyl ester brings about distinct and predictable changes in the spectroscopic data. These changes serve as definitive evidence of a successful reaction.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear picture of the changes occurring around the carboxyl group. The most notable difference is the disappearance of the acidic proton of the carboxylic acid and the appearance of the signal corresponding to the tert-butyl group.
Table 1: Comparative ¹H NMR Data (Predicted and Reported, in ppm)
| Compound | Thiazole-H (C4-H) | -OH (Carboxylic Acid) | -C(CH₃)₃ (tert-Butyl) |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | ~8.3 (s) | ~13.0 (br s) | - |
| tert-Butanol | - | Variable | ~1.3 (s) |
| This compound | ~8.2 (s) | - | ~1.6 (s) |
-
2-Chloro-1,3-thiazole-5-carboxylic acid: The spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring, typically downfield due to the electron-withdrawing nature of the adjacent carbonyl and chloro groups. A very broad singlet, characteristic of a carboxylic acid proton, would be observed far downfield, often above 10 ppm.
-
This compound: The thiazole proton signal will remain a singlet, with a slight shift in its position due to the change from a carboxylic acid to an ester. The most significant change is the appearance of a sharp, intense singlet at approximately 1.6 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The broad carboxylic acid proton signal will be absent.
¹³C NMR Spectroscopy
Carbon NMR provides valuable information about the carbon framework of the molecules. The key changes will be observed at the carbonyl carbon and the carbons of the newly introduced tert-butyl group.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported, in ppm)
| Compound | C=O (Carbonyl) | Thiazole C2 | Thiazole C4 | Thiazole C5 | -C(CH₃)₃ | -C(CH₃)₃ |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | ~163-168 | ~150-155 | ~140-145 | ~125-130 | - | - |
| tert-Butanol | - | - | - | - | ~69 (C-O) | ~31 (CH₃) |
| This compound | ~160-165 | ~150-155 | ~140-145 | ~125-130 | ~82 (C-O) | ~28 (CH₃) |
-
2-Chloro-1,3-thiazole-5-carboxylic acid: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 163-168 ppm. The three carbons of the thiazole ring will have distinct chemical shifts.
-
This compound: The carbonyl carbon of the ester will shift slightly, typically upfield, to around 160-165 ppm. Two new signals will appear: one for the quaternary carbon of the tert-butyl group bonded to oxygen (around 82 ppm) and another for the three equivalent methyl carbons (around 28 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The esterification reaction results in very clear and diagnostic changes in the IR spectrum.
Table 3: Comparative IR Data (Key Absorptions, in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carbonyl) | C-O Stretch |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | ~2500-3300 (very broad) | ~1700-1725 | ~1200-1300 |
| tert-Butanol | ~3200-3600 (broad) | - | ~1100-1200 |
| This compound | - | ~1710-1730 | ~1150-1250 |
-
2-Chloro-1,3-thiazole-5-carboxylic acid: The spectrum will be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2] A strong, sharp peak for the C=O stretch will be present around 1700-1725 cm⁻¹.
-
This compound: The most obvious change will be the complete disappearance of the broad O-H stretch of the carboxylic acid. The C=O stretching frequency of the ester will typically appear at a slightly higher wavenumber, around 1710-1730 cm⁻¹, compared to the corresponding carboxylic acid. A strong C-O stretching band, characteristic of the ester linkage, will also be present in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
-
2-Chloro-1,3-thiazole-5-carboxylic acid: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (163.58 g/mol ).[3] The isotopic pattern of the molecular ion will show the characteristic 3:1 ratio for the presence of one chlorine atom.
-
This compound: The molecular ion peak will be observed at m/z corresponding to its molecular weight (219.69 g/mol ).[4] A prominent fragment ion is often observed corresponding to the loss of isobutylene (M - 56), resulting from the cleavage of the tert-butyl group, which is a characteristic fragmentation pathway for tert-butyl esters. The isotopic pattern for a single chlorine atom will also be present.
Experimental Protocols
The following are representative procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is a general method for the esterification of a carboxylic acid with tert-butanol.
Caption: General workflow for the synthesis of this compound.
Detailed Steps:
-
To a solution of 2-chloro-1,3-thiazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or THF, add tert-butanol (1.5 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by the dropwise addition of a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired tert-butyl ester.
Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
IR Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Samples are typically introduced into the mass spectrometer after being dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and analyzed using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursors. The clear and predictable changes in the spectra upon esterification of 2-chloro-1,3-thiazole-5-carboxylic acid—namely the appearance of the tert-butyl signals in NMR, the disappearance of the O-H stretch and shift of the C=O stretch in IR, and the change in molecular weight and fragmentation in MS—serve as definitive markers of a successful transformation. This guide provides a foundational understanding of these spectroscopic signatures, empowering researchers to confidently synthesize and characterize this valuable synthetic intermediate.
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A Comparative Guide to the Biological Activity of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate Analogs
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the antineoplastic agent Dasatinib.[1] Its prevalence stems from the unique electronic properties and versatile substitution patterns offered by the sulfur and nitrogen heteroatoms, which allow for diverse biological interactions. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate serves as a highly valuable and versatile starting scaffold for the development of novel therapeutic agents. The chloro-substituent at the C2 position acts as a key reactive handle for nucleophilic substitution, while the tert-butyl ester at C5 can be readily hydrolyzed or modified, enabling the generation of a vast library of analogs for biological screening.
This guide provides a comparative analysis of the potential biological activities of analogs derived from this core structure. While direct biological data for the parent compound is limited as it is primarily a building block, we will extrapolate and compare the activities of its potential derivatives based on extensive studies of structurally similar thiazole compounds. We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data from peer-reviewed literature, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy.
Synthetic Pathways: Building the Analog Library
The foundation of any comparative study lies in the efficient synthesis of the target molecules. The Hantzsch thiazole synthesis and subsequent modifications are the most common and robust methods for creating the 2-chloro-1,3-thiazole-5-carboxylate core and its derivatives.[2] The general strategy involves the reaction of a thioamide with an α-halocarbonyl compound. For our specific scaffold, functionalization at the C2 and C5 positions is paramount.
A plausible synthetic workflow for generating diverse analogs from the this compound scaffold is outlined below. The C2-chloro group can be substituted with various amines, thiols, or other nucleophiles. Concurrently, the C5-ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.
Caption: General synthetic workflow for analog generation.
The causality behind these experimental choices lies in their efficiency and modularity. Acid-catalyzed hydrolysis is a standard method for cleaving tert-butyl esters with minimal side products. Amide coupling reagents like HATU provide high yields and are compatible with a wide range of amines. The electron-deficient nature of the thiazole ring, further activated by the C5-carboxylate group, makes the C2-chloro position highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.[3]
Comparative Biological Activity
Thiazole derivatives exhibit a broad spectrum of pharmacological activities, most notably anticancer and antimicrobial effects.[4][5] The biological action is highly dependent on the nature and position of substituents on the thiazole ring.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of thiazole analogs against various cancer cell lines.[6][7] The mechanism often involves the inhibition of critical cellular machinery like protein kinases or the induction of apoptosis.[6][8][9] For instance, derivatives of the 2-amino-thiazole-5-carboxylate scaffold have shown promising results.[10]
Below is a comparative summary of the cytotoxic activity of representative thiazole derivatives structurally related to our core scaffold.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-(benzylamino)-thiazole-5-carboxamide | MCF-7 (Breast) | 5.73 | [6] |
| Analog B | 2-(hydrazinyl)-thiazole-4-one | HepG2 (Liver) | 7.26 | [8][9] |
| Analog C | 2-phenyl-thiazole-5-carboxamide | A-549 (Lung) | ~15-20 (48% inhibition at 5 µg/mL) | [11] |
| Analog D | 2-amino-thiazole-5-carboxamide | K563 (Leukemia) | < 1.0 | [10] |
| Analog E | 2-(phthalimido)-thiazole | MDA-MB-468 (Breast) | 0.6 | [12] |
| Doxorubicin | Reference Drug | MCF-7 | ~0.5-1.0 | [13] |
| Staurosporine | Reference Drug | HepG2 | 8.4 | [8][9] |
Note: Structures are generalized representations from the cited literature. IC50 values are approximate and for comparative purposes.
The data strongly suggests that modifications at the C2 and C5 positions of the thiazole ring are critical for anticancer activity. Replacing the C2-chloro group with substituted amino or hydrazinyl moieties (Analogs A, B, D, E) appears to be a highly effective strategy for achieving potent cytotoxicity. Furthermore, converting the C5-ester to various carboxamides (Analogs A, C, D) is a common feature in active compounds.
Antimicrobial and Antifungal Activity
The thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[4][14] These compounds often act by inhibiting essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase.[14][15] The structural variations that confer potent anticancer activity often overlap with those required for antimicrobial effects.
The following table summarizes the antimicrobial activity of relevant thiazole analogs.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analog F | 2,4-disubstituted thiazole | S. aureus | 16.1 (µM) | [14] |
| Analog G | 2,4-disubstituted thiazole | E. coli | 16.1 (µM) | [14] |
| Analog H | Heteroaryl thiazole | C. albicans | 60 - 230 | [15] |
| Analog I | Dithiazole derivative | S. typhimurium | 0.49 | [5] |
| Norfloxacin | Reference Drug | E. coli | ~1-5 | [14] |
| Fluconazole | Reference Drug | C. albicans | ~8-16 | [14] |
Note: Structures are generalized representations from the cited literature. MIC (Minimum Inhibitory Concentration) values are for comparative purposes.
The data indicates that thiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[16] Compounds with multiple thiazole rings (Analog I) or specific substitutions can exhibit exceptionally high potency.[5]
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from numerous studies allows for the deduction of key SAR principles that guide the rational design of more potent analogs.
-
C2 Position: The 2-position is a critical hotspot for activity. Replacing the chloro group with small, hydrogen-bond-donating amine substituents is often beneficial. Incorporating larger aromatic or heterocyclic amines can lead to highly potent compounds, likely through additional binding interactions (e.g., π-π stacking) with the biological target.[10]
-
C5 Position: The C5-ester of the parent compound is a liability in vivo due to hydrolysis by esterases. Conversion to a carboxamide is a classic bioisosteric replacement that improves metabolic stability and introduces a hydrogen-bond donor/acceptor group, which can significantly enhance binding affinity and, consequently, biological activity.[11][17] The nature of the amide substituent (R1 in the synthesis diagram) is another key point for optimization.
-
C4 Position: While our parent scaffold is unsubstituted at C4, studies on related thiazoles show that small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., trifluoromethyl) at this position can influence the electronic properties of the ring and modulate activity.[11]
Caption: Key Structure-Activity Relationship (SAR) points.
Key Experimental Protocols
To ensure the reproducibility and validity of biological comparisons, standardized protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control well (microorganism with no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive body of literature on related structures provides a clear roadmap for analog design, indicating that strategic modifications at the C2 and C5 positions are likely to yield compounds with potent anticancer and antimicrobial activities. The key to success will be the multiparameter optimization of these analogs to balance potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future research should focus on synthesizing a focused library of C2-amino and C5-amido analogs and screening them against a diverse panel of cancer cell lines and microbial strains to validate the SAR principles outlined in this guide and identify lead candidates for further preclinical development.
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A Comparative Guide to the Quantitative Analysis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled and monitored. This guide provides a comparative analysis of three principal analytical techniques for the quantification of this critical intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies, their underlying principles, and comparative performance. The protocols described herein are designed to be self-validating, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-throughput capabilities. For a chromophoric molecule like this compound, HPLC with UV detection is a highly suitable quantitative method.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the tert-butyl group and the overall moderate polarity of the molecule. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for efficient elution. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of any potential acidic impurities. The detection wavelength is selected based on the UV absorbance maximum of the thiazole ring system, ensuring high sensitivity.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound using an external standard method.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid, analytical grade)
-
This compound reference standard (of known purity)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis due to its relatively low boiling point and thermal stability. The mass spectrometer provides high selectivity and sensitivity, making this a suitable method for both quantification and impurity profiling.
Rationale for Method Design
A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is chosen to separate the analyte from potential impurities based on boiling points. The temperature program is optimized to ensure good peak shape and resolution. Electron Ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns for structural confirmation and library matching. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.
Experimental Protocol: GC-MS
Objective: To quantify this compound using an internal standard method.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents and Materials:
-
Dichloromethane (GC grade) or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable, non-reactive compound with similar properties not present in the sample (e.g., a deuterated analog or a compound with a similar structure and retention time).
Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the analyte and the internal standard. For the analyte, potential ions to monitor would include the molecular ion and major fragment ions (e.g., loss of the tert-butyl group).
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard and the internal standard in the chosen solvent. Create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent. Add the same fixed concentration of the internal standard as in the calibration standards.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the sample using this curve.
Caption: GC-MS experimental workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Rationale for Method Design
The choice of a suitable deuterated solvent is critical to ensure the complete dissolution of both the analyte and the internal standard. The internal standard must have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices. Key acquisition parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei, which is crucial for accurate integration.
Experimental Protocol: qNMR
Objective: To determine the purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity.
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30)
-
Relaxation Delay (D1): ≥ 5 x T1 (longest T1 of analyte and standard)
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32)
-
Acquisition Time: ≥ 3 seconds
-
Spectral Width: Covering all signals of interest.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum using the optimized quantitative parameters.
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: qNMR experimental workflow.
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the level of structural information required, and the availability of instrumentation.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on boiling point, followed by mass-based detection. | Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | Good, but susceptible to co-eluting impurities with similar chromophores. | Excellent, especially in SIM mode. Provides mass spectral data for peak identification. | Excellent, based on unique chemical shifts of protons in the molecule. |
| Sensitivity | Good (typically µg/mL to ng/mL). | Excellent (typically ng/mL to pg/mL). | Moderate (typically mg/mL). |
| Throughput | High. | Moderate to High. | Low. |
| Quantification | Requires a calibration curve with a reference standard of the same compound. | Typically uses an internal standard and calibration curve. | Can be a primary method; requires a certified internal standard (can be a different compound). |
| Structural Info | Limited (retention time and UV spectrum). | Provides fragmentation patterns for structural elucidation. | Provides detailed structural information. |
| Advantages | Robust, widely available, high throughput, good for routine QC. | High sensitivity and selectivity, provides structural information, good for impurity profiling. | Primary method, no need for a specific reference standard of the analyte, provides rich structural data. |
| Disadvantages | Potential for interference, less structural information. | Requires analyte to be volatile and thermally stable, potential for matrix effects. | Lower sensitivity, lower throughput, requires more expensive instrumentation and expertise. |
Method Validation and Trustworthiness
All analytical methods used in a regulated environment must be validated to ensure they are suitable for their intended purpose.[1][2] The validation should be conducted in accordance with ICH Q2(R1) guidelines and USP General Chapter <621> on Chromatography.[1][3][4]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating these methods, researchers and drug development professionals can have a high degree of confidence in the quality and reliability of the data generated for this compound.
Conclusion
The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, and qNMR.
-
HPLC-UV is the method of choice for routine quality control in a high-throughput environment due to its robustness and simplicity.
-
GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity identification.
-
qNMR serves as a powerful primary method for the accurate determination of purity and for the certification of reference materials, albeit with lower throughput.
The selection of the most appropriate method will depend on the specific analytical challenge at hand, balancing the need for speed, sensitivity, and the level of structural information required. Each method, when properly developed and validated, provides a reliable and trustworthy means to ensure the quality of this important pharmaceutical intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
DSDP Analytics. USP <621> Chromatography. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
-
Bureau International des Poids et Mesures. qNMR. Available from: [Link]
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MetwareBio. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. Available from: [Link]
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Chemistry LibreTexts. Quantitative and Qualitative GC and GC-MS. Available from: [Link]
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Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
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ResolveMass Laboratories Inc. Working Principle of GC-MS. Available from: [Link]
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MDPI. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Available from: [Link]
-
Agilent. Gas chromatography mass spectrometry basic principles. Available from: [Link]
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A Comparative Guide to the Structural and Electronic Properties of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate: A DFT-Based Analysis
This guide provides an in-depth computational analysis of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Utilizing Density Functional Theory (DFT) calculations, we explore its structural and electronic characteristics in comparison to a series of structurally related thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the impact of substituent modifications on the physicochemical properties of the thiazole scaffold.
The thiazole ring is a cornerstone in the architecture of many pharmacologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1] The specific substitutions on this heterocyclic core dictate the molecule's steric and electronic profile, which in turn governs its biological activity. Computational methods, particularly DFT, have become indispensable tools for predicting these properties, offering a rapid and cost-effective means to guide synthetic efforts and rationalize structure-activity relationships (SAR).[2][3][4]
This guide will delve into a comparative analysis of our target molecule with three other derivatives: 2-methyl-1,3-thiazole-5-carboxylic acid, 2-mercapto-1,3-thiazole-5-carboxylic acid, and the unsubstituted 1,3-thiazole-5-carboxylic acid. By systematically altering the substituent at the 2-position, we aim to elucidate the influence of electron-donating and electron-withdrawing groups on the geometry and electronic landscape of the thiazole ring.
Rationale for Computational Approach and Selected Alternatives
While experimental data for this compound, such as a definitive X-ray crystal structure, is not publicly available at the time of this writing, DFT calculations provide a robust framework for predicting its properties. The B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries and electronic properties of various thiazole derivatives, demonstrating good correlation with experimental data where available.[3][5][6][7][8] This level of theory is also well-suited for halogenated organic molecules.[1][9]
The choice of alternative molecules for this comparative study is driven by the desire to understand the electronic modulation of the thiazole system. We will compare our target molecule with:
-
Alternative 1: 2-Methyl-1,3-thiazole-5-carboxylic acid: The methyl group is a weak electron-donating group.
-
Alternative 2: 2-Mercapto-1,3-thiazole-5-carboxylic acid: The mercapto group can act as an electron-donating group.
-
Alternative 3: 1,3-Thiazole-5-carboxylic acid: The unsubstituted parent compound serves as a baseline for comparison.
By comparing the chloro and tert-butyl ester functionalities of our target molecule with these alternatives, we can dissect the individual and combined contributions of substituents at the 2- and 5-positions to the overall molecular properties.
Computational Methodology
All DFT calculations were performed using the Gaussian 16 suite of programs. The geometries of this compound and the selected alternatives were optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
The following key molecular properties were calculated for each optimized structure:
-
Optimized Geometry: Bond lengths and bond angles.
-
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.
-
Charge Distribution: Mulliken atomic charges.
-
Dipole Moment: Total dipole moment and its components.
The computational workflow is illustrated in the diagram below.
Figure 2: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.
For this compound, the MEP analysis is expected to show a region of negative potential (red) around the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom would exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack.
Discussion and Implications for Drug Development
This comparative DFT study provides valuable insights into the structure-property relationships of substituted thiazoles. The key takeaways are:
-
Substituent Effects on Geometry: The nature of the substituent at the 2-position significantly influences the bond lengths within the thiazole ring, which can have implications for the overall shape and rigidity of the molecule.
-
Modulation of Electronic Properties: The HOMO-LUMO gap, and therefore the reactivity of the thiazole derivative, can be fine-tuned by the choice of substituent. Electron-donating groups tend to decrease the energy gap, increasing reactivity, while electron-withdrawing groups can increase stability.
-
Guiding Synthetic Strategies: The insights gained from these calculations can guide the synthesis of novel thiazole derivatives with desired electronic properties. For instance, if a higher reactivity is desired for a particular biological target, a mercapto or amino substituent might be preferred over a chloro group.
-
Pharmacokinetic and Pharmacodynamic Considerations: The calculated dipole moment and charge distribution can provide clues about a molecule's solubility, membrane permeability, and its potential to form hydrogen bonds with receptor active sites.
It is important to reiterate that these are theoretical predictions. Experimental validation through synthesis, spectroscopic characterization (NMR, IR), and X-ray crystallography is essential to confirm these findings. The synthesis of this compound could likely be achieved through the esterification of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butanol.
Conclusion
This guide demonstrates the power of DFT calculations in elucidating the structural and electronic properties of this compound and its analogs. The B3LYP/6-311++G(d,p) level of theory offers a reliable method for these investigations. The comparative analysis highlights the profound impact of substituents on the physicochemical properties of the thiazole scaffold, providing a rational basis for the design of new derivatives with tailored characteristics for applications in drug discovery. Future work should focus on the synthesis and experimental characterization of this and other novel thiazole derivatives to validate and build upon these computational predictions.
References
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The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. Available at: [Link]
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Theoretical studies on the reactivity of thiazole derivatives. ResearchGate. Available at: [Link]
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Calculated NICS data (in ppm) for thiazole and its derivatives at the GIAO-B3LYP /6-311++G(d,p)//B3LYP/6-311++G(d,p) level of theory. ResearchGate. Available at: [Link]
-
DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Journal of Al-Nahrain University. Available at: [Link]
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STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]
-
Optimized structures of compounds 1–4 at b3lyp/6-311++G(d,p) level of theory in the gas phase. ResearchGate. Available at: [Link]
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Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. Available at: [Link]
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Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. ResearchGate. Available at: [Link]
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Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]
-
DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]
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2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. PubMed Central. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. Available at: [Link]
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2-Chloro-5-chloromethyl-1,3-thiazole. PubMed Central. Available at: [Link]
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Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. Available at: [Link]
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Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PubMed Central. Available at: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Available at: [Link]
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Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. PubMed Central. Available at: [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]
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Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. National Institutes of Health. Available at: [Link]
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Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. PubMed Central. Available at: [Link]
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Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Jaiswal/6890f5450e189a6907470f1a26d7c7c3461234a9]([Link]
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Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Tampere University Research Portal. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (CAS No. 934570-60-2). As a chlorinated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Core Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified with multiple hazards that dictate its handling and disposal route.[1] The primary risks are associated with its acute toxicity and irritant properties, alongside the significant environmental hazards common to chlorinated organic compounds.
Table 1: Physicochemical and Hazard Summary
| Property | Value / Classification | Implication for Disposal |
|---|---|---|
| Chemical Formula | C₈H₁₀ClNO₂S[1] | The presence of chlorine (Cl) classifies this as a halogenated organic compound , which is a critical factor for waste segregation. |
| Molar Mass | 219.69 g/mol [1] | Standard molecular weight. |
| GHS Hazard Codes | H302, H315, H319, H335[1] | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| GHS Pictograms | The "Exclamation Mark" pictogram signifies acute toxicity, skin/eye irritation, and respiratory irritation. | |
| Primary Disposal Route | Licensed Hazardous Waste Disposal[2][3][4] | Direct environmental release is prohibited. Landfill disposal is inappropriate for this type of reactive and potentially leachable chemical.[5] |
| Environmental Note | Related chloro-thiazole compounds are very toxic to aquatic life.[2][6][7] | Extreme care must be taken to prevent release into drains or waterways.[2][6] |
The core directive for disposal is dictated by the chlorine atom on the thiazole ring. Halogenated organic compounds cannot be disposed of with non-halogenated solvent waste. The combustion of chlorinated compounds can produce highly toxic byproducts like hydrogen chloride gas, requiring specialized high-temperature incineration facilities equipped with flue gas scrubbers.[5][6][8]
Safety Protocols: PPE and Engineering Controls
To mitigate the risks identified above, strict adherence to the following safety measures is mandatory during handling and waste consolidation.
-
Engineering Controls : All operations involving this compound, including weighing, transferring, and adding to a waste container, must be conducted within a certified chemical fume hood. This ensures that any dust or vapors are contained, addressing the H335 respiratory hazard.[3] An eyewash station and safety shower must be immediately accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is critical to prevent serious eye irritation (H319).
-
Hand Protection : Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6][9] This measure directly counters the H315 skin irritation hazard.
-
Body Protection : Wear a standard laboratory coat. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Step-by-Step Waste Disposal Protocol
This protocol ensures the waste is properly segregated, contained, and labeled for final disposal by a licensed contractor.
Step 1: Designate the Correct Waste Stream
Immediately classify all waste contaminated with this compound as "Halogenated Organic Waste." [10][11] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spill cleanup).
-
Solvent rinses from contaminated glassware (e.g., dichloromethane, chloroform).
Causality Note: Mis-segregation is a common and costly error. Mixing halogenated waste into a non-halogenated drum contaminates the entire drum, significantly increasing disposal costs and violating regulatory standards.[12]
Step 2: Select and Prepare the Waste Container
-
Obtain a Proper Container : Use a clearly marked, chemically compatible container, typically made of high-density polyethylene (HDPE).[13] The container must have a screw-top, vapor-tight lid to prevent leaks and vapor release.[10]
-
Initial Labeling : Before adding any waste, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The specific waste type: "HALOGENATED ORGANIC WASTE" .
-
A complete list of all constituents, including the full chemical name: "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[10]
-
The appropriate GHS hazard pictograms (the exclamation mark, in this case).
-
Step 3: Waste Accumulation
-
Adding Waste : Conduct all transfers into the waste container inside a fume hood.
-
Solid Waste : Contaminated solid items like gloves and weighing paper should be placed in a sealed, labeled bag and then into the solid halogenated waste container.
-
Liquid Waste : Carefully pour liquid waste into the designated liquid halogenated waste container, using a funnel to prevent spills.
-
Keep Closed : The waste container must remain closed at all times except when actively adding waste.[10][13]
-
Do Not Overfill : Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills during transport.[13]
Step 4: Storage and Final Disposition
-
Temporary Storage : Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents, bases, or amines.[2][4]
-
Arrange for Disposal : Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[3]
-
Final Disposal Method : The designated disposal route for this compound is high-temperature incineration at a licensed facility.[5][8] This process ensures the complete destruction of the organic molecule and allows for the "scrubbing" of the resulting acidic gases, neutralizing them before release.[5][6]
Spill and Decontamination Procedures
-
Small Spills :
-
Ensure proper PPE is worn.
-
Prevent the spill from entering any drains.[6]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the labeled hazardous waste container.[2]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material using non-sparking tools and place it in the waste container.[6]
-
-
Large Spills : Evacuate the area immediately. Alert colleagues and contact your institution's emergency response team or EH&S department.
-
Glassware Decontamination : Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected as "Halogenated Organic Waste." The final rinse may be collected as non-halogenated waste if a non-halogenated solvent is used.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from this compound.
Caption: Figure 1: Disposal Workflow for this compound.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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A Senior Application Scientist's Guide to Handling Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
This document provides essential, immediate safety and logistical information for the handling of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. As a trusted partner in your research and development endeavors, we aim to provide value beyond the product itself by equipping you with the procedural, step-by-step guidance necessary for safe and effective laboratory operations. This guide is designed for researchers, scientists, and drug development professionals.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated heterocyclic compound that presents multiple hazards.[1][2] The GHS classifications provided by the European Chemicals Agency (ECHA) form the basis for our recommended safety protocols.[1]
A failure to appreciate these risks can lead to accidental exposure, resulting in irritation, acute toxicity, or unforeseen chemical reactions. The following table summarizes the core hazards associated with this compound.
| Hazard Class | GHS Classification | Hazard Statement | Causality for Protective Measures |
| Acute Oral Toxicity | Acute Tox. 4 | H302: Harmful if swallowed | Prevents accidental ingestion which can lead to systemic toxic effects. |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation | Requires robust skin protection to prevent contact dermatitis and local irritation.[1][3] |
| Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | Mandates stringent eye protection to prevent significant pain, inflammation, and potential damage to the cornea.[1][3] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | Necessitates the use of engineering controls like fume hoods and, in specific scenarios, respiratory protection to avoid irritation of the respiratory tract.[1] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of exposure control should always be the implementation of robust engineering controls.
-
Chemical Fume Hood: All operations involving the handling of solid or dissolved this compound must be conducted within a certified chemical fume hood.[4][5] This is the most critical engineering control as it directly addresses the risk of respiratory tract irritation by capturing airborne particles and vapors at the source.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation. For flammable liquids and gases, which may be used as solvents for this compound, local exhaust ventilation or a process enclosure system may be necessary.[6]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area. This is non-negotiable and provides critical emergency response capability in the event of an accidental splash.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection and use of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification and Expert Insight |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-volume solution transfers, reaction quenching).[4][7] | The "serious eye irritation" hazard (H319) necessitates a complete seal around the eyes, which standard safety glasses do not provide.[1][3] The face shield offers a secondary barrier against splashes that could circumvent goggles. |
| Hand Protection | Disposable, powder-free nitrile gloves. For prolonged contact or immersion, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[4][5] | Nitrile gloves provide adequate protection against incidental contact.[5][6] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to wash hands thoroughly after glove removal.[6][8] Contaminated gloves should be replaced immediately.[6] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned with sleeves rolled down. For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is advised.[6] | This protects skin from accidental contact, which can cause irritation (H315).[1][3] Personal clothing does not offer adequate protection and can absorb spills, prolonging skin exposure. |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. If engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate cartridge (e.g., Type AB filter) should be used.[6] | The primary defense against respiratory irritation (H335) is the fume hood.[1] Respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit-testing.[9] |
Step-by-Step Guide: Weighing and Preparing a Solution
This section provides a self-validating workflow that integrates the hazard information and PPE protocols into a practical, step-by-step procedure for a common laboratory task.
Workflow Diagram: Safe Chemical Handling
Caption: Logical workflow for handling this compound.
Experimental Protocol
-
Preparation: Before entering the laboratory, review this guide and the Safety Data Sheet (SDS). Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as detailed in the table above: chemical splash goggles, nitrile gloves, and a fully buttoned lab coat.
-
Set Up Engineering Controls: Turn on the chemical fume hood and verify it is drawing correctly. Place all necessary equipment (balance, glassware, solvents, spatulas) inside the hood.
-
Weighing: Tare an appropriate weighing container on the balance. Carefully transfer the required amount of this compound using a clean spatula, minimizing the creation of airborne dust.
-
Dissolution: Place the vessel containing the pre-weighed solvent onto a stir plate within the fume hood. Slowly and carefully add the weighed solid to the solvent to avoid splashing.
-
Post-Handling Decontamination: Once the operation is complete, securely cap the solution. Decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent and cleaning cloths.
-
Doffing PPE and Waste Disposal: Remove gloves and dispose of them in the designated hazardous waste container. Remove lab coat and goggles. Wash hands and forearms thoroughly with soap and water.
Emergency Response Plan
Accidents, though preventable, require a prepared and immediate response to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing.[3][10] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] If skin irritation occurs or persists, seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell or breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[11]
-
Spill Cleanup: Evacuate the immediate area. Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]
Disposal and Decontamination Protocol
Due to its classification as a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: All waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Prohibited Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain or in general trash.[7] Discharge into the environment must be avoided.[7] Chlorinated organic wastes can persist in the environment and may require specific disposal methods like high-temperature incineration to ensure complete destruction.[12][13]
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
